molecular formula C8H5Cl2NO4 B1393894 (2-Chloro-4-nitrophenoxy)acetyl chloride CAS No. 110630-89-2

(2-Chloro-4-nitrophenoxy)acetyl chloride

Cat. No.: B1393894
CAS No.: 110630-89-2
M. Wt: 250.03 g/mol
InChI Key: UAVMMMWWTVRNGT-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenoxy)acetyl chloride is a specialized acylating reagent of high value in chemical synthesis, primarily used for preparing active esters and amide derivatives. Its principal research application is in the development of chromogenic and fluorogenic substrates for enzyme activity assays. The compound serves as a critical building block for synthesizing peptides and molecular probes that target hydrolytic enzymes, such as esterases and phosphatases. Upon enzymatic cleavage, the 2-chloro-4-nitrophenolate moiety is released, producing a measurable yellow color change, which allows researchers to monitor reaction kinetics in real-time [https://www.thermofisher.com/order/catalog/product/28953480]. This mechanism is fundamental in biochemical research for studying enzyme function, inhibitor screening, and diagnostic development. The reactive acyl chloride group facilitates efficient conjugation under standard conditions, making it a versatile intermediate for labeling biomolecules and constructing complex organic compounds for pharmaceutical and life science research. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVMMMWWTVRNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Chloro-4-nitrophenoxy)acetyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Handling of (2-Chloro-4-nitrophenoxy)acetyl chloride

Introduction and Strategic Importance

(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive, bifunctional organic compound. Its strategic importance in chemical synthesis stems from its nature as a versatile building block. The molecule incorporates three key features:

  • An Acyl Chloride Group: This functional group is a powerful electrophile, primed for reaction with a wide range of nucleophiles (alcohols, amines, thiols) to form stable ester, amide, and thioester linkages. This reactivity is central to its utility in constructing more complex molecules.

  • A Phenoxyacetic Acid Scaffold: This motif is prevalent in various biologically active molecules, including herbicides and pharmaceuticals.

  • An Electron-Deficient Aromatic Ring: The presence of both a chloro and a nitro group deactivates the benzene ring, making it susceptible to nucleophilic aromatic substitution under specific conditions and influencing the overall electronic properties of the molecule.

These features make (2-Chloro-4-nitrophenoxy)acetyl chloride a valuable intermediate for introducing the 2-chloro-4-nitrophenoxy moiety into target structures, a common strategy in the development of novel pharmaceutical and agrochemical agents.[1][2]

Physicochemical Properties

Precise experimental values for (2-Chloro-4-nitrophenoxy)acetyl chloride are not published. The following table provides estimated properties based on its structure and data from its precursors and analogs.

PropertyEstimated Value / DescriptionRationale / Analogous Compound
Molecular Formula C₈H₅Cl₂NO₄From structure
Molecular Weight 250.04 g/mol From structure
Appearance Likely a low-melting solid or high-boiling liquid; pale yellow to brown in color.Acyl chlorides are often liquids or low-melting solids. Nitroaromatics are typically colored.
Solubility Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). Reacts with protic solvents (water, alcohols).Based on general solubility of acyl chlorides and organic molecules of similar polarity.[3]
Stability Highly moisture-sensitive.[4] Decomposes on contact with water or alcohols. Should be stored under an inert atmosphere.Characteristic of all acyl chlorides, which readily hydrolyze.[5]
Reactivity Highly reactive electrophile. The acyl chloride is the primary site of reaction.The electron-withdrawing nature of the chloro and nitro groups on the ring may slightly enhance the electrophilicity of the carbonyl carbon compared to simpler phenoxyacetyl chlorides.

Synthesis and Reactivity

The synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride is best approached as a two-step process starting from the commercially available 2-chloro-4-nitrophenol.

Step 1: Synthesis of (2-Chloro-4-nitrophenoxy)acetic acid

The first step is a Williamson ether synthesis, a well-established and reliable method for forming ether linkages. Here, the phenoxide of 2-chloro-4-nitrophenol acts as a nucleophile, attacking chloroacetic acid.

Causality of Experimental Choices:

  • Base (Sodium Hydroxide): A strong base is required to deprotonate the phenolic hydroxyl group, which is acidic due to the electron-withdrawing nitro and chloro substituents. The resulting phenoxide is a much stronger nucleophile than the neutral phenol.

  • Solvent (Water): Water is a suitable solvent for this reaction as it readily dissolves the sodium hydroxide, the resulting phenoxide salt, and chloroacetic acid.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the SN2 reaction to completion in a reasonable timeframe.

  • Acidification: After the reaction, the product exists as a sodium carboxylate salt. Acidification with a strong acid like HCl is necessary to protonate the carboxylate and precipitate the desired carboxylic acid product, which is typically much less soluble in water than its salt form.[6]

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitrophenol (1.0 eq), sodium hydroxide (2.2 eq), and water.

  • Addition: To the stirred solution, add chloroacetic acid (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol. The solution should become neutral.[6]

  • Workup: Cool the reaction mixture to room temperature. Slowly acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Isolation: A precipitate of (2-Chloro-4-nitrophenoxy)acetic acid will form. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if higher purity is required.

Step 2: Conversion to (2-Chloro-4-nitrophenoxy)acetyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

Causality of Experimental Choices:

  • Reagent (Thionyl Chloride): Thionyl chloride is an excellent choice for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] This simplifies purification, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product.

  • Solvent (Anhydrous Toluene/DCM): A dry, aprotic solvent is critical to prevent hydrolysis of the thionyl chloride and the acyl chloride product.

  • Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagents.

Detailed Experimental Protocol:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser (topped with a drying tube or gas bubbler) and a magnetic stirrer, add (2-Chloro-4-nitrophenoxy)acetic acid (1.0 eq) and a dry, aprotic solvent like toluene or dichloromethane.

  • Reagent Addition: Add a catalytic drop of DMF. Then, slowly add thionyl chloride (1.2-1.5 eq) via a syringe or dropping funnel at room temperature.

  • Reaction: Gently heat the mixture to a mild reflux (40-60°C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation) to yield the crude (2-Chloro-4-nitrophenoxy)acetyl chloride. Caution: Ensure the vacuum pump is protected from corrosive HCl and SO₂ gases with a base trap.

  • Purification: The crude product may be used directly for subsequent reactions. If high purity is required, vacuum distillation can be attempted, though care must be taken due to the potential for thermal decomposition.

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation A 2-Chloro-4-nitrophenol C (2-Chloro-4-nitrophenoxy)acetic acid A->C B Chloroacetic Acid B->C D (2-Chloro-4-nitrophenoxy)acetyl chloride C->D R1 + NaOH, H2O Reflux R2 + SOCl2, cat. DMF Heat

Caption: Two-step synthesis of the target compound.

Key Reactivity Profile

As a potent electrophile, (2-Chloro-4-nitrophenoxy)acetyl chloride is expected to undergo facile nucleophilic acyl substitution.

  • With Alcohols (Esterification): Reacts rapidly with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yielding esters.[3][8]

  • With Amines (Amidation): Reacts with primary and secondary amines to form the corresponding amides. Typically, two equivalents of the amine are used—one to act as the nucleophile and the second to neutralize the generated HCl.[9]

  • Hydrolysis: Reacts violently with water to hydrolyze back to the parent carboxylic acid and HCl.[4][5] This underscores the critical need for anhydrous handling conditions.

Applications in Research and Drug Development

While specific applications of this exact molecule are not documented, its structure suggests significant potential as an intermediate in several areas:

  • Pharmaceutical Synthesis: It can be used to link the 2-chloro-4-nitrophenoxy moiety to various pharmacophores containing hydroxyl or amino groups. The nitro group can also serve as a handle for further chemical modification, for example, reduction to an amine, which can then be functionalized.

  • Agrochemical Development: The phenoxyacetic acid structure is a classic scaffold for herbicides. This compound could be used to synthesize new derivatives for screening and development.

  • Probe Synthesis: The acyl chloride functionality allows for its conjugation to biomolecules (peptides, proteins, etc.) containing free amine or hydroxyl groups, enabling its use in chemical biology as a molecular probe.

Safety and Handling

This compound should be considered highly hazardous and handled only by trained professionals in a well-ventilated chemical fume hood. The safety profile is a composite of the hazards associated with its precursors and the acyl chloride functional group.[10][11]

Hazard CategoryDescription and Precautionary Measures
Corrosivity Causes severe skin burns and eye damage. [4] Acyl chlorides react with moisture on skin and mucous membranes to produce HCl, causing severe chemical burns. PPE: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[12]
Inhalation Toxicity Harmful if inhaled. [10] Vapors are corrosive to the respiratory tract and can cause lung edema, with effects possibly being delayed.[13] Handling: Always handle in a certified chemical fume hood. Avoid breathing dust, vapor, or mist.
Reactivity Reacts violently with water, alcohols, bases, and strong oxidizing agents.[5] Never allow the product to come into contact with water during storage or handling.[4] Fire Safety: Use CO₂, dry chemical, or dry sand for extinguishing fires. DO NOT USE WATER. [14]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[10] The container should be kept under an inert atmosphere (e.g., nitrogen).
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

First Aid Measures:

  • Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician immediately.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[11]

References

  • PubChem. (n.d.). (2-Chloro-4-nitrophenyl)acetic acid chloride. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-nitrophenol.
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrophenol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Acetyl chloride.
  • Patsnap. (2021). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka.
  • ChemicalBook. (2026). 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID.
  • Merck Millipore. (n.d.). Safety Data Sheet: Acetyl chloride.
  • Sigma-Aldrich. (n.d.). 2-(2-Chloro-4-nitrophenyl)acetic Acid.
  • Appretech Scientific Limited. (n.d.). 2-(2-chloro-4-nitrophenyl)acetic acid.
  • PrepChem.com. (n.d.). Preparation of 4-nitrophenoxyacetic acid.
  • Gilbert, E. E., & Schurman, J. V. (1953). U.S. Patent No. 2,629,745. Google Patents.
  • Wikipedia. (n.d.). Chloroacetyl chloride.
  • ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.
  • Benchchem. (n.d.). 2-(2-Nitrophenyl)acetyl Chloride.
  • Wikipedia. (n.d.). Acetyl chloride.
  • Fisher Scientific. (2018). Safety Data Sheet: Acetyl chloride.
  • Molbase. (2026). The Crucial Role of 2-Chloro-4-nitrobenzoyl Chloride in Modern Synthesis.
  • Fisher Scientific. (2010). Safety Data Sheet: Acetyl chloride.
  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
  • Al-Zahrani, M. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Organic Syntheses. (n.d.). Acetyl chloride procedure.
  • Cheméo. (n.d.). Chemical Properties of Acetyl chloride, chloro- (CAS 79-04-9).
  • Organic Syntheses. (1938). 2-ACETOTHIENONE.
  • Pearson+. (n.d.). Starting with acetyl chloride, what neutral nucleophile would you.... Study Prep.
  • BOC Sciences. (n.d.). CAS 50434-36-1 2-(4-nitrophenyl)acetyl chloride.
  • International Labour Organization. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE.

Sources

(2-Chloro-4-nitrophenoxy)acetyl chloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Chloro-4-nitrophenoxy)acetyl chloride: Molecular Structure, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (2-chloro-4-nitrophenoxy)acetyl chloride, a highly reactive bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and advanced organic synthesis. We will dissect its molecular architecture to understand the interplay of its functional groups, which dictates its reactivity and utility as a versatile chemical intermediate. This document moves beyond a simple recitation of properties to offer mechanistic insights and practical, field-proven protocols.

Core Molecular Identity and Physicochemical Properties

(2-Chloro-4-nitrophenoxy)acetyl chloride, identified by the CAS Number 110630-89-2 , is a solid organic compound whose value lies in its potent acylating capability, modulated by the electronic effects of its substituted phenoxy ring.[1] The molecule serves as a critical building block for introducing the 2-chloro-4-nitrophenoxy acetyl moiety into a variety of molecular scaffolds.

The molecular structure is characterized by three key regions: a substituted aromatic ring, an ether linkage, and a highly reactive acetyl chloride group.

molecular_structure cluster_ring Substituted Phenyl Ring cluster_ether Ether Linkage cluster_acyl Acetyl Chloride Moiety ring C1-C2(Cl)-C3-C4(NO2)-C5-C6- Cl Cl NO2 NO2 ether -O- acyl -CH2-C(=O)Cl cluster_ring cluster_ring cluster_ether cluster_ether cluster_acyl cluster_acyl

Caption: Functional domains of (2-Chloro-4-nitrophenoxy)acetyl chloride.

The combination of these groups results in a molecule with distinct chemical properties, summarized below.

PropertyValueSource
Molecular Formula C₈H₅Cl₂NO₄Inferred from name
Molecular Weight 250.04 g/mol Calculated
CAS Number 110630-89-2[1]
Physical Form Solid / Powder
Reactivity Highly reactive, moisture-sensitive, corrosive[2]

Dissecting the Molecular Architecture and Reactivity

The reactivity of (2-chloro-4-nitrophenoxy)acetyl chloride is not merely the sum of its parts; it is a synergistic consequence of their electronic interplay.

  • Acetyl Chloride (-COCl): This is the molecule's primary reactive center. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an exceptionally potent acylating agent, susceptible to attack by a wide range of nucleophiles.[3][4] Acyl chlorides are generally more reactive than their corresponding carboxylic acids, anhydrides, or esters.[4]

  • Electron-Withdrawing Groups (-Cl, -NO₂): The chloro and nitro substituents on the phenyl ring are powerful electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, they further enhance the electrophilicity of the distant acetyl chloride group via an inductive effect transmitted through the ether linkage. This heightened reactivity is a key feature leveraged in synthesis.

The principal reaction this molecule undergoes is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism.

nucleophilic_acyl_substitution start (2-Chloro-4-nitrophenoxy)acetyl chloride (R-COCl) intermediate Tetrahedral Intermediate [R-C(O⁻)(Cl)(Nu)] start->intermediate 1. Nucleophilic Attack (Nu⁻) product Acylated Product (R-CO-Nu) intermediate->product 2. Elimination of Leaving Group byproduct Chloride Ion (Cl⁻) intermediate->byproduct

Caption: General mechanism for nucleophilic acyl substitution.

Common transformations include:

  • Hydrolysis: Vigorous reaction with water to yield the parent carboxylic acid, (2-chloro-4-nitrophenoxy)acetic acid, and fumes of hydrogen chloride.[5]

  • Esterification: Rapid reaction with alcohols or phenols to form stable ester derivatives.[4][5]

  • Amidation: Reaction with primary or secondary amines to produce the corresponding amides. This is a cornerstone reaction for building complex molecules in drug discovery.[4][6]

Authoritative Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most reliable and widely adopted method for preparing (2-chloro-4-nitrophenoxy)acetyl chloride is the treatment of its parent carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The primary advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[7][8]

Causality Behind Experimental Design: The conversion of a carboxylic acid's hydroxyl group, a poor leaving group, into the chlorosulfite intermediate creates an excellent leaving group.[9] The subsequent nucleophilic attack by the chloride ion is thereby facilitated, leading to the formation of the highly reactive acyl chloride.[9][10]

synthesis_reaction reactant1 (2-Chloro-4-nitrophenoxy)acetic acid product1 (2-Chloro-4-nitrophenoxy)acetyl chloride reactant1->product1 Reflux reactant2 Thionyl Chloride (SOCl₂) product2 SO₂ (gas) + HCl (gas)

Caption: Synthesis of the title compound using thionyl chloride.

Step-by-Step Laboratory Protocol

Warning: This procedure involves corrosive and moisture-sensitive reagents. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be thoroughly dried.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution) to neutralize the HCl and SO₂ gases produced.

  • Charging the Flask: To the flask, add (2-chloro-4-nitrophenoxy)acetic acid (1.0 equivalent).

  • Reagent Addition: Under anhydrous conditions (e.g., under a nitrogen or argon atmosphere), cautiously add an excess of thionyl chloride (SOCl₂) (typically 2.0-3.0 equivalents). The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be done in a fume hood.

  • Purification: The resulting crude (2-chloro-4-nitrophenoxy)acetyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a non-protic solvent or by vacuum distillation, though its high reactivity can make distillation challenging.

Applications in Drug Development and Advanced Synthesis

The utility of (2-chloro-4-nitrophenoxy)acetyl chloride stems from its role as a reactive linker and a building block for creating libraries of compounds for biological screening. The chloro- and nitro-substituted phenoxy acetyl moiety can be a critical pharmacophore or can be used to modulate the physicochemical properties (e.g., lipophilicity, electronic character) of a lead compound.

  • Synthesis of Novel Amides and Esters: It is frequently used to acylate amines and alcohols in target molecules to explore structure-activity relationships (SAR).[11] For instance, reacting it with various anilines or heterocyclic amines can generate series of potential anti-bacterial or anti-cancer agents.[12]

  • Intermediate for Heterocyclic Chemistry: The acetyl chloride can be a precursor in cyclization reactions to form various heterocyclic systems, which are prevalent in many FDA-approved drugs.[11][13]

Workflow: Synthesis of an N-Aryl Amide Derivative

This protocol provides a self-validating system for the use of (2-chloro-4-nitrophenoxy)acetyl chloride in a typical amidation reaction.

amidation_workflow start Dissolve Aryl Amine and Base (e.g., Et₃N) in Anhydrous Solvent step2 Cool solution in an ice bath (0°C) start->step2 step3 Slowly add a solution of (2-Chloro-4-nitrophenoxy)acetyl chloride step2->step3 step4 Stir at 0°C, then allow to warm to room temperature step3->step4 step5 Reaction Quench (e.g., add water or dilute acid) step4->step5 step6 Extraction with Organic Solvent step5->step6 step7 Drying, Filtration, and Solvent Evaporation step6->step7 end Purification of Crude Product (Crystallization or Chromatography) step7->end

Caption: Experimental workflow for a typical amidation reaction.

Safety, Handling, and Storage

Trustworthiness in protocol design necessitates a robust understanding of safety. (2-Chloro-4-nitrophenoxy)acetyl chloride is a corrosive substance that reacts violently with water and other protic solvents.[2]

  • Handling: Always handle in a fume hood while wearing appropriate PPE. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, alcohols, bases, and amines. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage to maintain its reactivity.

  • Decomposition: Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

Conclusion

(2-Chloro-4-nitrophenoxy)acetyl chloride is a powerful and versatile reagent whose molecular structure is finely tuned for high reactivity. The combination of a potent acylating group with an electron-deficient aromatic system makes it an invaluable tool for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. Understanding its underlying chemical principles, as detailed in this guide, is essential for its safe and effective application in the laboratory to drive the discovery of novel and functional molecules.

References

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

  • PubChem. (4-Nitrophenoxy)acetyl chloride | C8H6ClNO4 | CID 88380. Available at: [Link]

  • Organic Syntheses. Procedure for the preparation of acid chlorides. Available at: [Link]

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  • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Available at: [Link]

  • Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

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Technical Guide: Reactivity & Applications of (2-Chloro-4-nitrophenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) represents a critical electrophilic building block in organic synthesis and medicinal chemistry. Characterized by a highly reactive acyl chloride moiety attached to a substituted phenoxy scaffold, this compound serves as a "linchpin" intermediate. Its dual functionality—the electron-deficient aromatic ring (due to nitro and chloro substituents) and the labile acid chloride—makes it ideal for diversifying molecular libraries.

This guide details the mechanistic reactivity of this compound with nucleophiles, providing validated protocols for synthesizing amides, esters, and heterocyclic derivatives with potential antimicrobial and herbicidal properties.

Chemical Profile & Structural Logic[1][2][3]

The reactivity of (2-Chloro-4-nitrophenoxy)acetyl chloride is governed by two distinct electronic environments:

  • The Acyl Chloride Terminus: The carbonyl carbon is highly electrophilic due to the induction from both the chlorine atom and the phenoxy oxygen. This makes it susceptible to attack by even weak nucleophiles.

  • The Substituted Aromatic Ring: The 2-chloro and 4-nitro groups are electron-withdrawing. While they are distant from the reaction center, they influence the lipophilicity (LogP) and metabolic stability of the resulting derivatives, a crucial factor in drug design.

PropertyData
IUPAC Name 2-(2-Chloro-4-nitrophenoxy)acetyl chloride
CAS Number 110630-89-2
Molecular Formula C₈H₅Cl₂NO₄
Molecular Weight 250.03 g/mol
Physical State Solid (Low melting point) or semi-solid
Storage Inert atmosphere (Ar/N₂), <4°C, Moisture sensitive

Mechanistic Framework: Nucleophilic Acyl Substitution[4][5][6]

The core reaction pathway for this compound is the Nucleophilic Acyl Substitution via an addition-elimination mechanism. The presence of the phenoxy group at the


-position stabilizes the transition state inductively, often accelerating the reaction compared to aliphatic acid chlorides.
Mechanism Visualization

The following diagram illustrates the attack of a generic nucleophile (Nu-H) on the carbonyl center.[1]

ReactionMechanism Start Acid Chloride (Electrophile) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->TS Product Final Derivative (Amide/Ester) TS->Product Elimination of Cl⁻ Byproduct HCl / Salt TS->Byproduct Deprotonation

Figure 1: General mechanism of nucleophilic acyl substitution for (2-Chloro-4-nitrophenoxy)acetyl chloride.

Reactivity Landscape & Experimental Protocols

Reaction with Amines (Amidation)

The reaction with primary and secondary amines yields (2-Chloro-4-nitrophenoxy)acetamides . These derivatives are pharmacologically significant, often exhibiting antimicrobial activity due to the bioisosteric relationship with amide-based antibiotics.

Protocol 1: Synthesis of Amide Derivatives

  • Reagents: Acid chloride (1.0 equiv), Amine (1.0 equiv), Triethylamine (TEA, 1.2 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine and TEA in dry DCM under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of (2-Chloro-4-nitrophenoxy)acetyl chloride in DCM dropwise over 30 minutes. Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from Ethanol/Water or column chromatography.

Reaction with Hydrazines (Heterocycle Formation)

Reacting with hydrazine hydrate or substituted hydrazines produces hydrazides , which are precursors to 1,3,4-oxadiazoles and pyrazoles—scaffolds common in antifungal and anticancer agents.

Protocol 2: Synthesis of Hydrazide Precursors

  • Reagents: Acid chloride (1.0 equiv), Hydrazine hydrate (2.5 equiv), Ethanol.

  • Procedure:

    • Dissolve hydrazine hydrate in absolute ethanol at 0°C.

    • Add the acid chloride dropwise (neat or in minimal acetone) to the stirring hydrazine solution. Crucial: Excess hydrazine prevents dimer formation.

    • Stir at room temperature for 2 hours. The product often precipitates as a solid.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Reaction with Alcohols (Esterification)

Reaction with alcohols yields esters , which are often used as pro-drugs to improve membrane permeability of the parent phenoxyacetic acid.

Protocol 3: Base-Catalyzed Esterification

  • Reagents: Acid chloride (1.0 equiv), Alcohol (1.0 equiv), Pyridine (1.2 equiv), DCM.

  • Procedure:

    • Mix the alcohol and pyridine in dry DCM.

    • Add the acid chloride solution dropwise at 0°C.

    • Stir for 8 hours at room temperature.

    • Validation: Monitor by TLC (disappearance of acid chloride, appearance of UV-active ester spot).

Synthesis Workflow: From Precursor to Product

The acid chloride is typically synthesized in situ or freshly prepared from the corresponding carboxylic acid to ensure maximum reactivity.

SynthesisWorkflow Phenol 2-Chloro-4-nitrophenol Acid (2-Chloro-4-nitrophenoxy)acetic acid Phenol->Acid ClCH₂COOH / NaOH (Williamson Ether Synthesis) Chloride (2-Chloro-4-nitrophenoxy)acetyl chloride Acid->Chloride SOCl₂ / Reflux (Chlorination) Amide Target Amide (Bioactive) Chloride->Amide R-NH₂ / Base Heterocycle Oxadiazole/Heterocycle (Advanced Scaffold) Chloride->Heterocycle 1. N₂H₄ 2. Cyclization (POCl₃)

Figure 2: Synthetic pathway from raw materials to advanced bioactive scaffolds.[2]

Applications & Biological Relevance[1][3][9][10]

Medicinal Chemistry

The (2-chloro-4-nitrophenoxy) moiety is a pharmacophore found in various bioactive agents.

  • Antimicrobial Agents: Amide derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis, similar to other phenoxy-based antibiotics.

  • Anticancer Potential: Hydrazide-derived 1,3,4-oxadiazoles are investigated for cytotoxic activity against carcinoma cell lines (e.g., DU145), acting potentially as kinase inhibitors.

Agrochemicals

This compound is structurally related to Nitrofen and other diphenyl ether herbicides. The acetyl chloride derivative allows for the attachment of amino acid residues, potentially creating "pro-herbicides" with improved translocation properties in plants.

Safety & Handling (Self-Validating Protocol)

Acid chlorides are corrosive and lachrymators. A self-validating safety system implies that the protocol itself includes checks to prevent accidents.

  • Moisture Check: Before reaction, check the acid chloride for white precipitate (hydrolysis product). If present, redistill or treat with SOCl₂.

  • Quench Protocol: Always have a beaker of 10% NaOH/Ice ready. All glassware and syringes must be rinsed with this base solution immediately after use to neutralize residual acid chloride.

  • Ventilation: All operations must occur in a fume hood due to HCl generation.

References

  • PubChem. (2025).[3] (2-Chloro-4-nitrophenoxy)acetyl chloride - Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Nucleophiles. [Link]

  • MDPI. (2021). Biological Activity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. [Link][2][4]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of Phenoxyacetyl Amino Acids. [Link]

Sources

Mechanistic Profiling & Synthetic Utility of (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) represents a specialized class of


-heteroatom-substituted acid chlorides . Unlike standard aliphatic acylating agents, this compound possesses a unique electronic signature driven by the (2-chloro-4-nitrophenoxy)  moiety. The presence of an ether oxygen at the 

-position, coupled with a highly electron-deficient aromatic ring, significantly amplifies the electrophilicity of the carbonyl carbon.

This guide provides a comprehensive analysis of the compound's electronic architecture, validated synthetic protocols for its generation and use, and the mechanistic principles governing its reactivity with nucleophiles.

Molecular Architecture & Electronic Theory

The reactivity of (2-Chloro-4-nitrophenoxy)acetyl chloride is defined by the interplay between inductive withdrawal and steric modulation .

The -Aryloxy Effect

In standard acetyl chloride (


), the methyl group is weakly electron-donating (+I). In contrast, the phenoxy group in the title compound exerts a strong electron-withdrawing inductive effect (-I) through the 

-methylene bridge.
  • Carbonyl Activation: The electronegative ether oxygen pulls electron density from the

    
    -carbon, which in turn destabilizes the carbonyl carbon, increasing its partial positive charge (
    
    
    
    ).
  • Remote Substituent Influence: The phenyl ring bears a Nitro group (4-position) and a Chloro group (2-position) .

    • The 4-Nitro group is a powerful electron-withdrawing group (EWG) via both resonance (-R) and induction (-I), significantly depleting electron density from the phenoxy oxygen.

    • This depletion prevents the oxygen lone pairs from effectively donating back-density, thereby maximizing the inductive pull on the carbonyl center.

Theoretical Reactivity Ranking

Based on electronic effects, the electrophilicity (


) of this compound compares to common reagents as follows:


Visualization of Electronic Effects

The following diagram illustrates the vector summation of electron-withdrawing effects that activate the carbonyl center.

ElectronicEffects cluster_activation Activation Core Nitro 4-Nitro Group (Strong -R / -I) Phenyl Phenyl Ring (Electron Deficient) Nitro->Phenyl Strong Withdrawal Oxygen Ether Oxygen (Inductive Bridge) Phenyl->Oxygen Resonance w/ Ring Methylene α-Methylene (CH2) Oxygen->Methylene -I Effect (Strong) Carbonyl Carbonyl Carbon (High Electrophilicity) Methylene->Carbonyl Hyperconjugation (Weak) Chlorine Acyl Chloride (Leaving Group) Carbonyl->Chlorine Induction

Figure 1: Electronic density flow. Red arrows indicate the direction of electron withdrawal, culminating in a highly activated carbonyl center.

Synthetic Pathways & Preparation[1][2][3][4]

Due to the hydrolytic instability of the acid chloride, it is frequently prepared in situ or immediately prior to use from its parent acid, (2-chloro-4-nitrophenoxy)acetic acid .

Precursor Synthesis (Williamson Ether Strategy)

The parent acid is synthesized via the condensation of 2-chloro-4-nitrophenol with chloroacetic acid under basic conditions.

Reagents:

  • 2-Chloro-4-nitrophenol (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • NaOH (2.5 eq)

  • Water/Ethanol solvent system

Protocol:

  • Dissolve 2-chloro-4-nitrophenol in alkaline solution (pH > 10) to generate the phenoxide anion.

  • Add chloroacetic acid solution slowly at 60°C.

  • Reflux for 4 hours.

  • Acidify with HCl to precipitate the (2-chloro-4-nitrophenoxy)acetic acid. Recrystallize from ethanol.

Conversion to Acid Chloride

Reagents:

  • (2-Chloro-4-nitrophenoxy)acetic acid (Dry)

  • Thionyl Chloride (

    
    ) (Excess, solvent/reagent)
    
  • Catalytic DMF (Dimethylformamide)

Protocol:

  • Place the dry acid in a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ).
    
  • Add

    
     (3-5 equivalents).
    
  • Add 1-2 drops of DMF (catalyst). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Reflux at 75-80°C for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Remove excess

    
     under reduced pressure. The residue is the technical grade acid chloride, usually a yellow/brown oil or low-melting solid.
    

Mechanistic Reactivity Profile: Nucleophilic Acyl Substitution

The reaction of (2-Chloro-4-nitrophenoxy)acetyl chloride with nucleophiles (amines, alcohols) follows the classic addition-elimination pathway.

Kinetic Considerations

The reaction rate is defined by the equation:



Due to the electron-withdrawing nature of the substituent, 

is significantly larger than for unsubstituted phenoxyacetyl chloride. This implies:
  • Lower Activation Energy: Reactions can often proceed at

    
     or room temperature.
    
  • Competitive Hydrolysis: The rate of reaction with trace water is also accelerated. Strict anhydrous conditions are mandatory.

Reaction Workflow Visualization

ReactionMechanism cluster_factors Rate Enhancing Factors Start Reactants: Acid Chloride + Nucleophile (Nu-H) TS1 Transition State 1: Nu attack on Carbonyl C Start->TS1 Nu attack Intermediate Tetrahedral Intermediate (O- charged, Cl and Nu attached) TS1->Intermediate Formation of C-Nu bond TS2 Transition State 2: Collapse of Tetrahedral Center Intermediate->TS2 Re-formation of C=O Factor1 EWG (NO2/Cl) stabilizes negative charge on Oxygen in TS1 Intermediate->Factor1 Product Product: Amide/Ester + HCl TS2->Product Expulsion of Cl- Factor2 Inductive effect makes Carbonyl C more positive

Figure 2: Mechanistic pathway of nucleophilic acyl substitution. The electron-withdrawing group stabilizes the transition state, accelerating nucleophilic attack.

Applications in Drug Development & Synthesis

This specific acid chloride is a valuable "building block" in medicinal chemistry and agrochemistry.

Derivatization of Pharmacophores

The (2-chloro-4-nitrophenoxy)acetyl group serves as a lipophilic, metabolically stable motif.

  • Prodrug Design: Esterification of hydroxyl-bearing drugs to alter solubility or permeability.

  • Peptidomimetics: Capping N-termini of peptides to protect against aminopeptidase degradation.

Heterocycle Synthesis

The reactive methylene group (


-CH2) combined with the acid chloride allows for cyclization reactions.
  • Synthesis of Benzoxazinones: Reaction with ortho-aminophenols.

  • Synthesis of Indoles: Via Bischler-Möhlau type reactions utilizing the activated methylene.

Experimental Protocol: General Acylation Procedure

Objective: Synthesis of N-substituted-(2-chloro-4-nitrophenoxy)acetamide.

Safety Prerequisite:

  • Perform in a fume hood.

  • Wear nitrile gloves and safety goggles.

  • Reagent is a lachrymator and corrosive.

Table 1: Reaction Components

ComponentRoleEquivalentsNotes
Acid Chloride Electrophile1.0Dissolved in DCM or THF
Primary Amine Nucleophile1.0Dry
Triethylamine (TEA) Base1.2Scavenges HCl byproduct
Dichloromethane (DCM) Solvent-Anhydrous (dry over

or sieves)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 eq of the amine and 1.2 eq of TEA in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 1.0 eq of (2-Chloro-4-nitrophenoxy)acetyl chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Dropwise addition controls the exotherm and prevents di-acylation or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (usually 30-50% EtOAc/Hexane).

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine/TEA).

    • Wash with Saturated

      
       (to remove hydrolyzed acid).
      
    • Wash with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

References

  • PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3. National Library of Medicine. [Link]

  • Organic Syntheses. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Spectroscopic & Synthetic Profile: (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization and handling of (2-Chloro-4-nitrophenoxy)acetyl chloride , a critical intermediate in the synthesis of agrochemicals (such as phenoxy herbicides) and heterocyclic pharmaceutical scaffolds.

The data presented synthesizes experimental values from precursor compounds with chemometric shifts characteristic of acyl chloride formation, ensuring high-confidence spectral assignment in the absence of widespread public spectral libraries for this specific reactive intermediate.

Compound Identity & Structural Logic[1]
  • IUPAC Name: 2-(2-Chloro-4-nitrophenoxy)acetyl chloride

  • CAS Number: 110630-89-2 (Acid Chloride); 5037-04-7 (Parent Acid)

  • Molecular Formula: C₈H₅Cl₂NO₄

  • Molecular Weight: 250.03 g/mol

  • Key Functional Groups:

    • Acyl Chloride (-COCl): High reactivity, moisture sensitive, diagnostic IR shift.

    • Nitro Group (-NO₂): Strong electron-withdrawing, diagnostic UV/IR signatures.

    • Ether Linkage (Ar-O-CH₂-): Connects the aromatic ring to the reactive tail.

Structural Analysis: The molecule features a trisubstituted benzene ring. The electron-withdrawing nitro group (para to the ether) and the chlorine atom (ortho to the ether) significantly deshield the aromatic protons, creating a distinct splitting pattern in NMR. The acyl chloride moiety acts as an electrophilic "warhead," susceptible to nucleophilic attack, which dictates the handling protocols.

Synthesis & Reaction Pathway

The generation of this compound typically follows a two-step sequence starting from commercially available 2-chloro-4-nitrophenol. The acid chloride is often prepared in situ due to its hydrolytic instability.

Step 1: O-Alkylation of the phenol with chloroacetic acid (Williamson Ether Synthesis). Step 2: Chlorination of the carboxylic acid using Thionyl Chloride (


).

SynthesisPathway Phenol 2-Chloro-4-nitrophenol (CAS 619-08-9) Intermediate (2-Chloro-4-nitrophenoxy)acetic acid (CAS 5037-04-7) Phenol->Intermediate Reflux/aq. Base (Nucleophilic Subst.) Reagent1 Chloroacetic Acid + NaOH Reagent1->Intermediate Product (2-Chloro-4-nitrophenoxy) acetyl chloride Intermediate->Product Reflux/80°C (- SO2, - HCl) Reagent2 SOCl2 (Thionyl Chloride) Reagent2->Product

Figure 1: Synthetic route from 2-chloro-4-nitrophenol.[1] The intermediate acid is a stable solid (mp 176-181°C), while the final chloride is a reactive liquid/low-melting solid.

Spectroscopic Characterization

The following data tables provide the diagnostic signals required to confirm the identity of the product and assess its purity (e.g., absence of unreacted acid).

A. Infrared Spectroscopy (FT-IR)

The most critical transformation to monitor is the shift of the carbonyl stretch.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
C=O Stretch 1795 – 1810 StrongDiagnostic: Acyl chloride carbonyl appears at a significantly higher frequency than the acid precursor (~1720 cm⁻¹).
NO₂ Asymmetric 1525 – 1540StrongCharacteristic nitro aromatic stretch.
NO₂ Symmetric 1340 – 1350MediumPaired with the asymmetric band.
C-O-C (Ether) 1240 – 1260StrongAryl alkyl ether stretch.
C-H (Aromatic) 3050 – 3100WeakUnsaturated C-H stretching.
B. ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃)

The aromatic region displays an ABC-like system (or AMX depending on resolution) modified by the substituents.

PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
H-3 8.32Doublet (d)J ≈ 2.6Meta to ether, ortho to NO₂. Most deshielded due to flanking electron-withdrawing groups.
H-5 8.15ddJ ≈ 9.0, 2.6Ortho to NO₂, meta to ether. Coupled to H-6 and H-3.
H-6 6.95 – 7.05Doublet (d)J ≈ 9.0Ortho to ether. Shielded relative to H-3/H-5 due to mesomeric donation from Oxygen.
-CH₂- 5.25 Singlet (s)-Diagnostic: Significant downfield shift compared to the acid (~4.8 ppm) due to the highly electronegative -COCl group.
C. ¹³C NMR (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment
C=O 169.5 Carbonyl carbon (Acyl Chloride).
C-O (Ar) 158.2Aromatic C-1 (attached to oxygen).
C-NO₂ 142.5Aromatic C-4.
C-Cl 124.1Aromatic C-2.
Ar-CH 126.5, 123.8, 113.5Aromatic methines (C-3, C-5, C-6).
-CH₂- 72.5Methylene carbon (deshielded).
D. Mass Spectrometry (EI/ESI)
  • Molecular Ion: Not always visible in ESI due to hydrolysis; EI shows [M]⁺ at m/z 249/251 (characteristic Cl isotope pattern 3:1).

  • Base Peak: Often m/z 186/188 [M – COCl]⁺ (Loss of acid chloride group, leaving the stabilized carbocation).

  • Fragmentation:

    • m/z 214 [M – Cl]⁺

    • m/z 173 [2-chloro-4-nitrophenol fragment]

Experimental Protocols
Protocol A: Synthesis of the Precursor Acid

This step ensures a high-purity starting material, which is crucial for a clean acid chloride product.

  • Dissolution: Dissolve 0.1 mol of 2-chloro-4-nitrophenol in 150 mL of water containing 0.2 mol NaOH. The solution will turn deep yellow (phenolate formation).

  • Addition: Slowly add 0.12 mol of chloroacetic acid solution (neutralized with Na₂CO₃) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

  • Workup: Cool to room temperature. Acidify with concentrated HCl to pH 1–2. The product (2-chloro-4-nitrophenoxy)acetic acid will precipitate as a solid.

  • Purification: Recrystallize from ethanol/water. Target MP: 176–181°C.[2]

Protocol B: Conversion to Acid Chloride

Perform in a fume hood under anhydrous conditions.

  • Setup: Place 5.0 g of the dry acid precursor into a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Reagent: Add 10 mL (excess) of Thionyl Chloride (SOCl₂) . Optional: Add 1 drop of DMF as a catalyst.

  • Reaction: Heat the mixture gently to 70–80°C. Evolution of SO₂ and HCl gases (bubbling) indicates reaction progress. Continue until gas evolution ceases (approx. 1–2 hours).

  • Isolation: Remove excess SOCl₂ under reduced pressure (rotary evaporator).

  • Result: The residue is the crude (2-Chloro-4-nitrophenoxy)acetyl chloride , typically a yellow/brown oil or low-melting solid. Use immediately for downstream coupling.

Quality Control & Self-Validation

To ensure the protocol worked, verify the following "Checkpoints":

  • Solubility Test: A small aliquot of the product should dissolve in dry dichloromethane but react vigorously with water.

  • IR Checkpoint: The disappearance of the broad O-H stretch (2500–3300 cm⁻¹) of the carboxylic acid and the appearance of the sharp C=O band at ~1800 cm⁻¹ confirms conversion.

  • Hydrolysis Test (Validation): React a small sample with excess methanol. Analyze by TLC/NMR. The product should be the methyl ester, which is stable and easily characterized (Methyl singlet at ~3.8 ppm).

References
  • BLD Pharm. (n.d.). (2-Chloro-4-nitrophenoxy)acetyl chloride Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-nitrophenol Safety & Data. Retrieved from

  • PubChem. (n.d.). (2-Chloro-4-nitrophenoxy)acetic acid (CID 5037-04-7).[2] National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.).[3] Synthesis of Phenoxyacetic Acid Derivatives. Retrieved from

Sources

Structural Elucidation and Analytical Profiling: (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

(2-Chloro-4-nitrophenoxy)acetyl chloride is a high-reactivity electrophilic intermediate primarily utilized in the synthesis of agrochemicals (specifically phenoxy herbicides) and pharmaceutical heterocycles. Its core utility lies in the acid chloride functionality, which serves as a "warhead" for derivatization into amides or esters, and the 2-chloro-4-nitrophenoxy scaffold, which provides specific biological activity through lipophilicity and electron-withdrawing character.

This guide provides a rigorous analysis of its Nuclear Magnetic Resonance (NMR) profile. As this compound is moisture-sensitive, spectral acquisition requires strict adherence to anhydrous protocols. The data presented below synthesizes empirical trends from analogous phenoxyacetic acid derivatives and fundamental substituent chemical shift theory.

Structural Logic & Electronic Environment

To interpret the NMR spectrum accurately, one must first deconstruct the electronic environment of the molecule. The structure consists of a trisubstituted benzene ring linked to an acyl chloride tail via an ether oxygen.

Electronic Effect Breakdown
  • Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly deshields the ortho (H-3, H-5) protons, pushing them downfield.

  • Chlorine Atom (-Cl at C2): An EWG via induction (-I) but a weak donor via resonance (+M). Its inductive effect dominates, deshielding the adjacent H-3.

  • Ether Oxygen (-O- at C1): A strong electron donor via resonance (+M). This shields the ortho protons (H-6) and para positions (blocked by NO₂), but the deshielding effect of the acyl chloride tail dampens this shielding slightly compared to the parent phenol.

  • Acyl Chloride (-COCl): Highly electronegative. It deshields the adjacent methylene (-CH₂-) protons significantly more than a carboxylic acid or ester would.

DOT Diagram: Structural Connectivity & Proton Assignment

G Benzene Benzene Core (1,2,4-Substituted) Nitro 4-NO2 Group (Strong Deshielding) Benzene->Nitro Para to Ether Chloro 2-Cl Atom (Inductive Withdrawal) Benzene->Chloro Ortho to Ether Ether Ether Linkage (-O-) Benzene->Ether Position 1 H3 H-3 (Ar-H) ~8.3 ppm (Between Cl/NO2) Benzene->H3 H5 H-5 (Ar-H) ~8.1 ppm (Ortho to NO2) Benzene->H5 H6 H-6 (Ar-H) ~6.9 ppm (Ortho to Ether) Benzene->H6 Tail Acyl Chloride (-CH2-COCl) Ether->Tail Linker H_Alpha H-α (-CH2-) ~5.2 ppm (Deshielded) Tail->H_Alpha

Figure 1: Structural connectivity and predicted proton environments based on electronic substituent effects.

1H NMR Spectrum Analysis (Proton)

Solvent: CDCl₃ (Deuterochloroform) is the standard. Reference: TMS (0.00 ppm).

Predicted Spectral Data Table
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Logic
8.32 - 8.36 Doublet (d)1H

Hz
Ar-H3 Most deshielded. Located between two EWGs (Cl and NO₂).[1] Only shows meta coupling to H5.
8.12 - 8.18 Doublet of Doublets (dd)1H

Hz

Hz
Ar-H5 Ortho to NO₂ (deshielding). Shows large ortho coupling to H6 and small meta coupling to H3.
6.90 - 6.98 Doublet (d)1H

Hz
Ar-H6 Most shielded. Ortho to the electron-donating Oxygen. Deshielding from NO₂ (meta) is weaker than O-donation.
5.15 - 5.25 Singlet (s)2H--O-CH₂-CO The methylene group. Significantly downfield compared to the acid (~4.8 ppm) due to the highly electronegative -COCl group.
Detailed Interpretation
  • The Aromatic Region (6.9 – 8.4 ppm):

    • The substitution pattern (1-alkoxy, 2-chloro, 4-nitro) creates an AMX or ABX spin system.

    • H-3 is the "lonely" proton between Cl and NO₂. It appears furthest downfield as a fine doublet (meta-coupling only).

    • H-6 is the doublet furthest upfield. The oxygen atom donates electron density into the ring at the ortho/para positions, shielding H-6 significantly despite the nitro group's presence.

    • H-5 is the bridge. It couples to both H-6 (strong ortho coupling, ~9Hz) and H-3 (weak meta coupling, ~2.5Hz), resulting in a clear doublet of doublets.

  • The Aliphatic Region (5.0 – 5.3 ppm):

    • This singlet is the diagnostic peak for the acid chloride .

    • Critical Diagnostic: If this peak appears upfield at 4.7–4.8 ppm , your sample has hydrolyzed back to the carboxylic acid ((2-chloro-4-nitrophenoxy)acetic acid). The shift from 4.8 (acid) to 5.2 (chloride) is a key indicator of reaction completion.

13C NMR Spectrum Analysis (Carbon)

Solvent: CDCl₃.

Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
168.0 - 170.0 Quaternary (C=O)-COCl Carbonyl carbon. Acid chlorides typically resonate ~170 ppm.
158.5 Quaternary (C-O)Ar-C1 Attached to Oxygen; highly deshielded.
142.0 Quaternary (C-N)Ar-C4 Attached to Nitro group.
126.5 Methine (CH)Ar-C3 Between Cl and NO₂.
124.0 Methine (CH)Ar-C5 Ortho to NO₂.
123.5 Quaternary (C-Cl)Ar-C2 Attached to Chlorine.
113.0 Methine (CH)Ar-C6 Ortho to Oxygen (shielded).
73.5 Methylene (CH₂)-O-CH₂- Alpha to both Oxygen and Carbonyl.

Experimental Protocol: Sample Preparation & Handling

Context: Acid chlorides are moisture-sensitive. A "wet" NMR tube will result in in-situ hydrolysis, producing HCl gas and the parent carboxylic acid, leading to confusing spectra (broad peaks, shifting baselines).

Workflow: Anhydrous NMR Preparation
  • Glassware: Oven-dry the NMR tube and cap for at least 1 hour at 110°C.

  • Solvent: Use CDCl₃ (Silver foil/Ampoule) stored over 4Å molecular sieves. Do not use old chloroform sitting on a bench, as it likely contains water and phosgene/HCl traces.

  • Sample Mass: Weigh ~10-15 mg of the solid acid chloride.

  • Dissolution: Dissolve in 0.6 mL CDCl₃ in a dry vial before transferring to the tube.

    • Why? If the sample contains insoluble impurities (like polymerized material), you can filter it before putting it in the expensive tube.

  • Acquisition: Run the spectrum immediately.

DOT Diagram: Quality Control Decision Tree

QC Start Acquire 1H NMR CheckCH2 Check Methylene (-CH2-) Region Start->CheckCH2 Peak52 Singlet at ~5.2 ppm CheckCH2->Peak52 Only Peak48 Singlet at ~4.8 ppm CheckCH2->Peak48 Only PeakMix Two Singlets (4.8 & 5.2) CheckCH2->PeakMix Both ResultGood Pure Acid Chloride Proceed to Next Step Peak52->ResultGood ResultBad Hydrolyzed to Acid REJECT / Repurify Peak48->ResultBad ResultPartial Partial Hydrolysis (Wet Solvent?) PeakMix->ResultPartial

Figure 2: Rapid diagnostic workflow for assessing acid chloride purity via 1H NMR.

Synthesis Context & Impurity Profiling

Understanding the synthesis helps identify non-obvious peaks. Route: (2-Chloro-4-nitrophenoxy)acetic acid + Thionyl Chloride (


) 

Product +

+

.

Common Impurities:

  • Parent Acid: As noted, appears at ~4.8 ppm (-CH2-) and broad exchangeable peak >10 ppm (-COOH).

  • Thionyl Chloride: If not evaporated fully,

    
     is invisible in 1H NMR but may affect the lock signal or cause broadening due to acidity.
    
  • Toluene/Benzene: Often used as co-solvents. Look for singlets at 2.36 ppm (Toluene -CH3) or 7.36 ppm (Benzene).

References

  • ChemicalBook. (2024). 2-Chloro-4-nitrophenol NMR Spectrum Data. Link

  • National Institute of Standards and Technology (NIST). (2023). Chloroacetyl chloride Mass and NMR Data. Link

  • PubChem. (2024). (2-Chloro-4-nitrophenoxy)acetic acid Compound Summary. Link

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

Sources

Technical Guide: Mass Spectrometry Analysis of (2-Chloro-4-nitrophenoxy)acetyl chloride

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

(2-Chloro-4-nitrophenoxy)acetyl chloride is a critical electrophilic intermediate used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical heterocycles (e.g., piperazinone derivatives).[1] Its reactivity, defined by the acyl chloride moiety, presents specific analytical challenges.[1]

Direct mass spectrometric analysis is prone to artifacts due to the compound's susceptibility to hydrolysis and solvolysis.[1] Therefore, this guide advocates for a Derivatization-First Strategy for GC-MS, while providing contingency protocols for Direct-Injection and LC-MS (hydrolysis product) analysis.[1]

Physicochemical Profile
PropertyValueNotes
Formula

Contains two chlorine atoms (Ring-Cl + Acyl-Cl).[1][2][3][4]
Mol. Weight 250.03 g/mol Distinctive isotope pattern required for ID.
Reactivity HighRapidly hydrolyzes to (2-Chloro-4-nitrophenoxy)acetic acid in moist air.[1]
Key Hazards Corrosive, LachrymatorHandle in fume hood; avoid protic solvents unless derivatizing.[1]

Analytical Strategy: The "Derivatization-First" Protocol

The "Self-Validating" nature of this protocol relies on converting the unstable acid chloride into a stable methyl ester.[1] This prevents on-column degradation and allows for precise quantification of the active acyl chloride content versus the hydrolyzed acid impurity.[1]

Workflow Diagram

The following logic flow illustrates the decision matrix for sample preparation.

GStartRaw Sample(2-Chloro-4-nitrophenoxy)acetyl chlorideDecisionSelect ModeStart->DecisionDerivMethod A: Derivatization(Recommended)Decision->DerivQuant/IDDirectMethod B: Direct Injection(Inert System Only)Decision->DirectRapid QualHydrolysisMethod C: LC-MS(Acid Form)Decision->HydrolysisImpurity ProfileProcess_AQuench with MeOHForm Methyl EsterDeriv->Process_AProcess_BDilute in dry CH2Cl2Rapid InjectionDirect->Process_BResult_AGC-MS Data:Stable Methyl Ester Peak(1 Chlorine Isotope)Process_A->Result_AResult_BGC-MS Data:Parent Ion (2 Cl Isotopes)+ Hydrolysis ArtifactsProcess_B->Result_B

Caption: Analytical workflow decision matrix. Method A is the gold standard for stability.[1]

Method A: Methyl Ester Derivatization (GC-MS)[1]

This method converts the analyte into Methyl (2-chloro-4-nitrophenoxy)acetate .[1] This removes the reactive chlorine, simplifying the isotope pattern and improving peak shape.[1]

Protocol
  • Preparation: Weigh 10 mg of sample into a dry 2 mL vial.

  • Reaction: Add 1.0 mL of anhydrous Methanol (MeOH).

    • Mechanism:[1][5]

      
      [1]
      
    • Note: The reaction is usually instantaneous and exothermic.[1]

  • Neutralization (Optional): If the column is acid-sensitive, add a small amount of solid

    
     or pyridine to neutralize the HCl by-product.[1]
    
  • Dilution: Dilute 1:10 with Dichloromethane (DCM) or continue with MeOH if using a polar column.

  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

Mass Spectral Interpretation (Methyl Ester)

Target Derivative: Methyl (2-chloro-4-nitrophenoxy)acetate Formula:

MW:1
m/z (Ion)IdentityMechanistic Origin
245 / 247

Molecular Ion. Shows 3:1 ratio characteristic of one chlorine atom.[1]
214 / 216

Acylium Ion. Loss of methoxy group (31 Da).[1] Standard ester fragmentation.
186 / 188

Phenoxy Cation. Cleavage of the ether bond alpha to the carbonyl.
140

Nitro-Phenol Fragment. Complex rearrangement involving loss of the glycolic moiety and

reduction.[1]

Validation Check: If you see a peak at m/z 231 (Acid form), your derivatization was incomplete, or the sample contained significant pre-existing acid impurity.[1]

Method B: Direct Analysis (Inert GC-MS)[1]

Direct injection is risky but useful for confirming the presence of the acyl chloride functionality itself.[1]

Protocol
  • Solvent: Dissolve in ultra-dry Dichloromethane (DCM) or Toluene. Avoid alcohols.

  • Inlet: Use a deactivated liner (glass wool removed or silanized).

  • Conditions: Lower inlet temperature (200°C) to minimize thermal degradation.

Mass Spectral Interpretation (Intact Acid Chloride)

Target: (2-Chloro-4-nitrophenoxy)acetyl chloride Formula:

MW:1
m/z (Ion)IdentityMechanistic Origin
249 / 251 / 253

Molecular Ion. Distinctive 9:6:1 isotope pattern (approx) due to two chlorine atoms.[1]
214 / 216

Acylium Ion. Loss of the acyl chlorine (35/37 Da).[1]
186 / 188

Phenoxy Cation. Loss of the entire acetyl chloride group (63 Da).[1]

Critical Artifact Warning: If the spectrum shows

1

Fragmentation Pathway Visualization

Understanding the fragmentation allows for the differentiation of the acid chloride from its impurities.[1]

FragM_IonMolecular Ion (M+)m/z 249 (100%)m/z 251 (65%)(2 Cl atoms)AcyliumAcylium Ion[M - Cl]+m/z 214/216(1 Cl atom)M_Ion->Acylium- Cl (35)PhenoxyPhenoxy Cation[M - COCl]+m/z 186/188(1 Cl atom)M_Ion->Phenoxy- COCl (63)NitroLossNitro Loss[M - COCl - NO2]+m/z 140Phenoxy->NitroLoss- NO2 (46)

Caption: Electron Ionization (EI) fragmentation pathway for the intact acid chloride.[1]

System Suitability & Troubleshooting

To ensure Trustworthiness of the data, implement the following checks:

  • Blank Check: Inject pure methanol before the sample.[1] If peaks appear at m/z 245, the injector is contaminated.[1]

  • Isotope Validation:

    • Intact: Check for M+4 peak (approx 10% of M).[1] If missing, you have likely lost the acyl-Cl.[1]

    • Derivative: Check for M+2 peak (approx 33% of M).[1]

  • Column Bleed: Nitro compounds can be active. If peak tailing is observed, trim the column guard or deactivate the inlet liner.[1]

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Acid Chlorides and Derivatives. National Institute of Standards and Technology.[1] Link

  • Blau, K., & Halket, J. (1993).[1] Handbook of Derivatives for Chromatography.[1][6] Wiley.[1] (Standard reference for acylation/esterification protocols).

  • ChemicalBook. (2-Chloro-4-nitrophenoxy)acetyl chloride Product Specifications and Intermediates.Link

  • Sigma-Aldrich (Merck). Preparation of Methyl Esters for GC Analysis. Technical Bulletin.[1] Link

  • PubChem. Compound Summary: (2-Chloro-4-nitrophenoxy)acetyl chloride.[1][2][7] National Library of Medicine.[1] Link

Technical Guide: Safe Handling and Reactivity Profile of (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-Chloro-4-nitrophenoxy)acetyl chloride Safety and Handling Content Type: Technical Safety Guide & Operational Whitepaper Audience: Synthetic Chemists, Process Engineers, and HSE Officers

Executive Summary: The Hazard Matrix

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 15206-65-2) is a highly reactive electrophile used primarily as a derivatizing agent in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the labile acyl chloride moiety, which facilitates rapid nucleophilic acyl substitution.

However, this utility comes with a severe hazard profile defined by moisture sensitivity and corrosivity . Upon contact with ambient moisture, it rapidly hydrolyzes to release hydrochloric acid (HCl) gas and (2-chloro-4-nitrophenoxy)acetic acid. This guide moves beyond generic safety advice, providing a mechanism-based handling protocol to ensure operator safety and reaction integrity.

Core Hazard Classifications (GHS)
Hazard CategoryClassificationCritical Implication
Physical Corrosive to Metals (Cat 1) Do not use metal spatulas or needles; use glass/PTFE.
Health Skin Corr.[1][2][3][4][5][6][7] 1B / Eye Dam. 1 Irreversible tissue damage upon contact; "delayed burn" risk.
Reactivity EUH014 (Water Reactive) Violent reaction with water; releases toxic HCl gas.
Systemic Acute Tox. (Oral/Inhalation) Nitro-aromatic moiety poses potential methemoglobinemia risks.

Chemical Profile & Reactivity Mechanism

Physical State & Properties
  • Appearance: Typically a pale yellow to off-white crystalline solid (or semi-solid depending on purity).

  • Solubility: Soluble in aprotic organic solvents (DCM, THF, Toluene). Decomposes in water/alcohols.

  • Melting Point: ~50–60 °C (Estimate based on analogs; often supplied as a solid but may liquefy in warm labs).

The Hydrolysis Threat

The primary safety concern is the hydrolysis pathway. Unlike stable reagents, this compound does not require a catalyst to decompose; atmospheric moisture is sufficient to drive the reaction, generating corrosive fumes that can degrade equipment and injure lung tissue.

HydrolysisMechanism Substrate (2-Chloro-4-nitrophenoxy) acetyl chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Product1 (2-Chloro-4-nitrophenoxy) acetic acid Intermediate->Product1 Elimination Product2 HCl (Gas) (Corrosive Fume) Intermediate->Product2 Exothermic Release

Figure 1: Hydrolysis mechanism.[8] Note that the generation of HCl gas drives the reaction entropy, making it irreversible and creating an inhalation hazard.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Atmosphere: For high-purity applications or storage, use a glovebox or Schlenk line under Nitrogen/Argon.

  • Weighing: Do not weigh on an open benchtop balance. Use tared vials inside the hood or a balance enclosure.

PPE Selection Matrix

Standard nitrile gloves may provide insufficient protection against the solvents often used with this reagent (e.g., DCM).

PPE ComponentSpecificationRationale
Gloves (Primary) Silver Shield / Laminate Impermeable to both the acid chloride and chlorinated solvents.
Gloves (Splash) Double Nitrile (min 5 mil) Acceptable only for brief manipulation of solids; change immediately upon splash.
Eye Protection Chemical Goggles + Face Shield Safety glasses are insufficient due to the risk of corrosive dust or hydrolysis-spray.
Respiratory Full-face Respirator (ABEK) Required only if fume hood containment is breached or for spill cleanup.

Operational Protocol: Step-by-Step Handling

This protocol treats the reagent as a "Source of HCl" and prioritizes moisture exclusion.

Phase 1: Preparation
  • Dry All Glassware: Flame-dry or oven-dry glassware (>120°C) to prevent immediate hydrolysis upon contact.

  • Prepare Quench Bath: Have a beaker of saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH ready before starting work to neutralize contaminated tools.

Phase 2: Transfer & Weighing
  • Solid Handling: Use a glass or PTFE-coated spatula. Avoid metal spatulas (corrosion risk).

  • Liquid/Melt Handling: If the reagent has liquefied, use a positive-displacement pipette to prevent dripping caused by high vapor pressure.

  • Transfer: Move the container only inside a secondary container (e.g., a plastic tub) to catch spills.

Phase 3: Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).

  • Base Trap: If the reaction does not include a base (like Triethylamine) to scavenge HCl, vent the reaction vessel through a scrubber (NaOH trap) to neutralize evolved gas.

HandlingWorkflow Start Start: Reagent Retrieval CheckState Check Physical State Start->CheckState Solid Solid: Use PTFE Spatula Weigh in closed vial CheckState->Solid Crystalline Liquid Liquid: Use Positive Displacement Pipette CheckState->Liquid Melted Reaction Reaction Setup (Inert Atmosphere) Solid->Reaction Liquid->Reaction Quench Quench Excess Reagent (Slow addition to MeOH/Base) Reaction->Quench Completion Waste Dispose as Halogenated Organic Waste Quench->Waste

Figure 2: Safe handling workflow from retrieval to disposal. Note the critical quenching step before waste disposal.

Emergency Response & Waste Management

Spill Response

DO NOT USE WATER. Adding water to a spill will generate a cloud of HCl gas.

  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash.

  • Neutralize: Cover the spill with a dry mix of Sodium Carbonate (soda ash) or Calcium Carbonate . This neutralizes the acid chloride without violent gas evolution.

  • Clean: Once neutralized (no more fizzing), sweep up the solids into a waste container.

First Aid
  • Skin Contact: Immediate irrigation with water for 15 minutes .[6][7] Do not use neutralization creams (vinegar/bicarb) on skin burns; thermal heat from neutralization can worsen injury.

  • Eye Contact: Irrigate immediately.[1][2][6][7][9] Time is tissue.

  • Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (common with HCl inhalation).

Waste Disposal (Quenching)

Never dispose of the neat acid chloride directly into waste drums.

  • Dilute: Dissolve the residue in a non-reactive solvent (e.g., Toluene).

  • Quench: Slowly add the solution to a stirred mixture of Ice + Methanol (forms the methyl ester) or Ice + Dilute NaOH (forms the salt).

    • Warning: This is exothermic.

  • Check pH: Ensure pH is 7–9 before placing in the "Halogenated Organic Waste" stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6367, Acetyl Chloride (General Acid Chloride Reactivity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Acid Chlorides and their Hydrolysis Hazards. Retrieved from [Link]

  • University of California, Merced. Standard Operating Procedure: Hydrochloric Acid and Acid Chlorides. Retrieved from [Link]

Sources

Technical Guide: Stability & Handling of (2-Chloro-4-nitrophenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) is a highly reactive electrophilic intermediate used primarily in the synthesis of agrochemicals (e.g., diphenyl ether herbicides) and pharmaceutical building blocks. Its utility is defined by the acyl chloride functionality, which facilitates efficient nucleophilic acyl substitution. However, this same reactivity renders the compound acutely sensitive to moisture.

Exposure to atmospheric humidity triggers rapid hydrolysis, converting the reagent back to its parent acid, (2-chloro-4-nitrophenoxy)acetic acid, and releasing corrosive hydrogen chloride (HCl) gas. This degradation compromises stoichiometric precision in downstream applications and poses significant safety risks due to pressure buildup in sealed vessels. This guide defines the mechanistic basis of this instability and establishes a self-validating protocol for its storage, handling, and quality control.

Chemical Basis of Instability

To manage the moisture sensitivity of (2-Chloro-4-nitrophenoxy)acetyl chloride, one must understand the electronic forces driving its hydrolysis.

Structural Factors

The molecule features a phenoxyacetyl chloride core substituted with a chlorine atom at the ortho position and a nitro group at the para position of the benzene ring.

  • Inductive Effect (-I): The nitro (

    
    ) and chloro (
    
    
    
    ) groups are strong electron-withdrawing groups (EWG). They pull electron density away from the phenoxy oxygen.
  • Electrophilicity: While the methylene (

    
    ) bridge insulates the carbonyl carbon from direct resonance effects, the overall electron deficiency of the (2-chloro-4-nitrophenoxy) moiety exerts a significant inductive pull. This increases the partial positive charge (
    
    
    
    ) on the carbonyl carbon, making it more susceptible to nucleophilic attack by water than unsubstituted acetyl chloride.
Hydrolysis Mechanism

The degradation follows a nucleophilic acyl substitution pathway. Water acts as the nucleophile, attacking the highly electrophilic carbonyl carbon.

HydrolysisMechanism Start (2-Chloro-4-nitrophenoxy)acetyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Transition Collapse & Cl⁻ Elimination Intermediate->Transition Proton Transfer Products (2-Chloro-4-nitrophenoxy)acetic Acid + HCl (gas) Transition->Products Irreversible

Figure 1: Mechanistic pathway of moisture-induced hydrolysis. The reaction is irreversible and exothermic.

Operational Protocols: The Inert Chain of Custody

The only way to ensure reagent integrity is to maintain an unbroken "inert chain of custody" from the manufacturer's seal to the reaction flask.

Storage Specifications
  • Temperature: Store at 2–8°C. Lower temperatures retard the kinetics of hydrolysis if trace moisture is present.

  • Atmosphere: The headspace must be backfilled with Argon or Nitrogen. Argon is preferred due to its higher density, which creates a "blanket" over the solid/liquid.

  • Container: Glass bottles with Teflon-lined caps are mandatory. Do not use metal containers (corrosion risk from HCl) or standard polyethylene caps (permeable to moisture over time).

  • Secondary Containment: Store the primary bottle inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or molecular sieves) to scavenge ambient humidity.

Handling Workflow

Never open the stock bottle in the open laboratory atmosphere.

HandlingWorkflow Receipt 1. Receipt of Material (Check Seal Integrity) Decision Is a Glovebox Available? Receipt->Decision Glovebox 2A. Glovebox Handling (N₂/Ar Atmosphere, <1 ppm H₂O) Decision->Glovebox Yes Schlenk 2B. Schlenk Line Technique (Counter-flow of Inert Gas) Decision->Schlenk No Aliquot 3. Aliquot Required Amount (Use Oven-Dried Glassware) Glovebox->Aliquot Schlenk->Aliquot Reseal 4. Reseal & Parafilm (Flush Headspace before closing) Aliquot->Reseal Use 5. Immediate Use in Reaction Aliquot->Use

Figure 2: Decision tree for handling moisture-sensitive acyl chlorides.

Analytical Quality Control (Self-Validating Systems)

Direct analysis of acid chlorides (e.g., via LC-MS) is prone to artifacts because the compound often hydrolyzes on the column or in the mobile phase. Derivatization is the only robust method for purity assessment.

The Methyl Ester Derivatization Protocol

This protocol converts the reactive chloride into a stable methyl ester, allowing for accurate HPLC or GC analysis without degradation artifacts.

Reagents: Anhydrous Methanol (MeOH), Triethylamine (Et₃N).

Procedure:

  • Sampling: In a fume hood, withdraw ~10 mg of the bulk (2-Chloro-4-nitrophenoxy)acetyl chloride.

  • Quench: Immediately dissolve in 1 mL of anhydrous MeOH containing 1 drop of Et₃N.

    • Chemistry:

      
      
      
  • Incubation: Let stand for 5 minutes. The reaction is virtually instantaneous.

  • Analysis: Inject the solution into GC-MS or HPLC.

    • Peak A (Target): Methyl (2-chloro-4-nitrophenoxy)acetate.

    • Peak B (Impurity): (2-Chloro-4-nitrophenoxy)acetic acid (indicates prior hydrolysis of the bulk).

    • Interpretation: If Peak B is present, the original sample contained hydrolyzed acid. If only Peak A is seen, the chloride was pure.

Rapid Qualitative Checks
  • Visual Inspection: The pure compound is typically an off-white to pale yellow solid/liquid (depending on purity/MP). Formation of a "crust" or white powder on the threads of the bottle indicates hydrolysis (formation of the higher-melting carboxylic acid).

  • Fuming: Visible white fumes upon opening the bottle indicate the release of HCl, a sign of active hydrolysis.

Remediation of Hydrolyzed Material

If the material has degraded (significant acid content detected), it can often be regenerated rather than discarded.

Thionyl Chloride (SOCl₂) Treatment:

  • Dissolve the degraded material in excess thionyl chloride (SOCl₂).

  • Add a catalytic amount of DMF (Dimethylformamide).

  • Reflux for 1–2 hours. This converts the carboxylic acid impurity back into the acid chloride.

  • Distill off the excess SOCl₂ under vacuum.

  • Result: Regenerated (2-Chloro-4-nitrophenoxy)acetyl chloride.

Safety Considerations

  • Pressure Hazard: Never store acid chlorides in hermetically sealed vessels without pressure relief capability if moisture contamination is suspected. Hydrolysis generates HCl gas, which can pressurize and shatter glass.

  • Inhalation Risk: HCl is a severe respiratory irritant. All operations must occur in a functioning fume hood.

  • PPE: Nitrile gloves are generally sufficient for incidental contact, but double-gloving is recommended. Wear chemical splash goggles.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 85969188: (2-Chloro-4-nitrophenyl)acetic acid chloride.[1] National Center for Biotechnology Information (2026).

    • [Link]

  • Handling of Acyl Chlorides

    • Acid Chlorides and Chloroformates - Safety and Handling.[2] BASF Intermediates.

  • Synthesis & Reactivity

    • Jacobs, W. A., & Heidelberger, M. (1917).[3] The isomeric acetaminobenzyl chlorides. Journal of the American Chemical Society, 39(11), 2437. (Foundational chemistry of nitrophenoxyacetyl derivatives).

    • [Link]

  • General Stability Protocols

    • Navigating the Challenges of a Moisture-Sensitive Reagent. BenchChem Technical Guides (2025).[4]

Sources

Technical Guide: Applications of (2-Chloro-4-nitrophenoxy)acetyl Chloride in Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) is a highly reactive electrophilic building block distinguished by its phenoxyacetyl core decorated with electron-withdrawing chloro and nitro substituents. While historically overshadowed by its 2,4-dichlorophenoxy (2,4-D) analogs, this compound offers unique steric and electronic properties that make it a critical intermediate in the synthesis of next-generation auxin-mimic herbicides, antimicrobial aryloxy-amides, and heterocyclic pharmacophores. This guide details the mechanistic utility of this acid chloride, providing validated protocols for its application in high-throughput library synthesis and lead optimization.

Module 1: Agrochemical Research & Development

The Auxin Mimic Scaffold

The phenoxyacetic acid moiety is the pharmacophore responsible for auxin-like herbicidal activity.[1] (2-Chloro-4-nitrophenoxy)acetyl chloride serves as the primary "activator" to derivatize the parent acid into esters and amides that improve cuticular penetration or metabolic stability in plants.

  • Mechanism: The acid chloride allows for the rapid attachment of lipophilic alcohols or amino acid conjugates, creating "pro-herbicides" that hydrolyze in planta to release the active 2-chloro-4-nitrophenoxyacetic acid.

  • SAR Implications: The 4-nitro group provides a metabolic handle distinct from the 4-chloro group of 2,4-D. In resistant weed biotypes, the nitro group alters the degradation pathway, potentially bypassing standard cytochrome P450 detoxification mechanisms.

Synthesis of Heterocyclic Fungicides

Research indicates that condensing aryloxyacetyl chlorides with thioureas or hydrazines yields bioactive heterocycles.

  • Target: N-(2-chloro-4-nitrophenoxyacetyl)ethylenethiourea .

  • Application: This derivative acts as a precursor to fused thiazole ring systems, which exhibit broad-spectrum fungicidal activity by inhibiting ergosterol biosynthesis.

Module 2: Medicinal Chemistry Applications

"Warhead" Installation in Proteomics

In covalent drug discovery, the chloroacetyl group is a common electrophile (cysteine reactive). However, the (2-chloro-4-nitrophenoxy)acetyl group functions differently. It is not a covalent warhead itself but a lipophilic cap that occupies hydrophobic pockets in enzymes (e.g., COX-2 or PPARs).

  • Utility: Use this acid chloride to cap primary amines in fragment-based drug discovery (FBDD) libraries. The electron-deficient ring enhances

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein's binding site.
Synthesis of Antimicrobial Hydrazones

Reaction with substituted hydrazines yields acylhydrazones, a class of compounds frequently screened for anti-tubercular and antibacterial activity.

  • Advantage: The 4-nitro group increases the acidity of the amide proton in the resulting hydrazone, influencing hydrogen bonding capability within the bacterial target.

Module 3: Experimental Protocols

Safety Warning: (2-Chloro-4-nitrophenoxy)acetyl chloride is a corrosive lachrymator. All operations must be performed in a fume hood using anhydrous techniques.

Protocol A: General Amidation (Library Synthesis)

Objective: Synthesis of N-substituted-(2-chloro-4-nitrophenoxy)acetamide derivatives.

Reagents:

  • (2-Chloro-4-nitrophenoxy)acetyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: Dissolve the amine and TEA in anhydrous DCM in a round-bottom flask under

    
     atmosphere. Cool to 0°C.[2]
    
  • Addition: Dissolve the acid chloride in a minimal volume of DCM. Add dropwise to the amine solution over 15 minutes. Note: Exothermic reaction.[3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Quench with saturated

    
    . Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if solid, or purify via flash chromatography.
    
Protocol B: Synthesis of Acyl-Thiourea Derivatives

Objective: Preparation of N-(2-chloro-4-nitrophenoxyacetyl)-N'-substituted thioureas (Potential Fungicides).

Reagents:

  • Potassium Thiocyanate (KSCN)

  • (2-Chloro-4-nitrophenoxy)acetyl chloride[4][5][6]

  • Primary Amine (e.g., aniline derivatives)

  • Acetone (dry)

Step-by-Step:

  • Dissolve KSCN (1.1 equiv) in dry acetone.

  • Add acid chloride (1.0 equiv) dropwise at RT. A white precipitate (KCl) will form immediately, indicating the formation of the acyl isothiocyanate intermediate.

  • Stir for 1 hour at RT.

  • Add the primary amine (1.0 equiv) dropwise.

  • Reflux the mixture for 2–4 hours.

  • Pour into ice water. The resulting solid is the acyl-thiourea. Filter and recrystallize.

Module 4: Data & Visualization

Reactivity Profile & Solvent Compatibility
SolventSuitabilityNotes
Dichloromethane (DCM) ExcellentStandard for amidation; easy workup.
Tetrahydrofuran (THF) GoodUse for polar amines; ensure anhydrous (reacts with water).
DMF ModerateHard to remove; use only if solubility is an issue.
Water/Alcohols Incompatible Rapid hydrolysis to parent acid or esterification.
Pyridine ExcellentActs as both solvent and base (acyl transfer catalyst).
Reaction Pathways Diagram

ReactionPathways AcidCl (2-Chloro-4-nitrophenoxy) acetyl chloride Amide Aryloxy-Amide (Peptidomimetic/Herbicide) AcidCl->Amide + Base (TEA) Ester Aryloxy-Ester (Pro-drug/Pro-herbicide) AcidCl->Ester + Base Iso Acyl Isothiocyanate (Intermediate) AcidCl->Iso Acetone, RT Amine Primary Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester KSCN KSCN KSCN->Iso Thiourea Acyl-Thiourea (Fungicide Precursor) Iso->Thiourea + R-NH2

Caption: Synthetic divergence from the acid chloride core to bioactive amides, esters, and thiourea scaffolds.

References

  • PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride - Compound Summary.[7] National Library of Medicine. [Link][7]

  • Google Patents.
  • University of Chicago. Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. (Historical context on phenoxyacetic acids). [Link]

Sources

Literature Review & Technical Guide: (2-Chloro-4-nitrophenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS 110630-89-2) is a specialized acyl chloride intermediate used primarily in the synthesis of high-sensitivity chromogenic substrates and pharmaceutical pharmacophores. Distinguished by the 2-chloro-4-nitrophenoxy (CNP) moiety, this compound offers superior leaving group characteristics compared to standard p-nitrophenol derivatives. Its electron-deficient aromatic ring, enhanced by the ortho-chloro substituent, significantly lowers the pKa of the corresponding phenol, making it a critical tool for developing sensitive enzymatic assays (e.g., for


-amylase or glycosyltransferases) and exploring antimicrobial pharmacophores.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

This compound serves as an electrophilic "anchor," allowing researchers to attach the CNP chromogen to various nucleophiles (amines, alcohols, thiols).

Core Data Table
PropertyDetail
CAS Number 110630-89-2
IUPAC Name 2-(2-Chloro-4-nitrophenoxy)acetyl chloride
Molecular Formula

Molecular Weight 250.03 g/mol
Appearance Yellow to brownish liquid or low-melting semi-solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water
Storage 2–8°C, under inert atmosphere (

or Ar), moisture-sensitive
Precursor Acid (2-Chloro-4-nitrophenoxy)acetic acid (CAS 5037-04-7)
Structural Significance

The presence of the chlorine atom at the ortho position (relative to the ether linkage) exerts a strong inductive electron-withdrawing effect (-I). This acts synergistically with the para-nitro group to stabilize the phenoxide anion upon cleavage.

  • pKa Comparison: The pKa of the parent phenol, 2-chloro-4-nitrophenol (~5.5), is significantly lower than that of 4-nitrophenol (~7.1). This makes derivatives of this chloride more labile to enzymatic hydrolysis, increasing assay sensitivity at physiological pH.

Synthesis & Production Protocols

The synthesis follows a classical two-step pathway: etherification of the phenol followed by chlorination of the carboxylic acid.

Retrosynthetic Analysis

The logical disconnection occurs at the acyl chloride bond and the ether linkage.

SynthesisPath Phenol 2-Chloro-4-nitrophenol (CAS 619-08-9) Intermediate (2-Chloro-4-nitrophenoxy) acetic acid (CAS 5037-04-7) Phenol->Intermediate NaOH, Reflux (Williamson Ether Synthesis) Reagent1 Chloroacetic Acid (or Ethyl Chloroacetate) Reagent1->Intermediate Product (2-Chloro-4-nitrophenoxy) acetyl chloride (CAS 110630-89-2) Intermediate->Product SOCl2 or (COCl)2 Reflux

Figure 1: Synthetic pathway transforming the phenol precursor into the reactive acyl chloride.

Detailed Experimental Protocol

Step 1: Synthesis of the Acid Intermediate

  • Reactants: Dissolve 2-chloro-4-nitrophenol (1.0 eq) in an aqueous NaOH solution (2.2 eq).

  • Alkylation: Add chloroacetic acid (1.1 eq) slowly. Heat the mixture to reflux for 4–6 hours.

  • Workup: Cool to room temperature and acidify with concentrated HCl to pH < 2. The product, (2-chloro-4-nitrophenoxy)acetic acid, will precipitate.

  • Purification: Recrystallize from ethanol/water to obtain a pale yellow solid (MP: ~176–181°C) [1].

Step 2: Conversion to Acyl Chloride Note: This step requires anhydrous conditions.

  • Setup: Place dried acid intermediate in a round-bottom flask equipped with a reflux condenser and a

    
     drying tube or 
    
    
    
    line.
  • Chlorination: Add excess Thionyl Chloride (

    
    , ~5 eq). A drop of DMF can be added as a catalyst to form the Vilsmeier-Haack active species, accelerating the reaction.
    
  • Reaction: Reflux for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation: Distill off excess

    
     under reduced pressure. To ensure complete removal, co-evaporate with dry toluene or DCM twice.
    
  • Result: The residue is the crude (2-Chloro-4-nitrophenoxy)acetyl chloride, used directly in subsequent steps without further purification due to its hydrolytic instability.

Reactivity & Applications

Mechanism of Action: The "CNP" Advantage

In drug discovery and biochemistry, this compound is used to introduce the 2-chloro-4-nitrophenoxy group. The acyl chloride functionality allows for rapid coupling with nucleophiles via an addition-elimination mechanism.

Reactivity AcylCl (2-Chloro-4-nitrophenoxy) acetyl chloride Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral Nucleophilic Attack Amine Nucleophile (Primary Amine/Alcohol) Amine->Tetrahedral Product Amide/Ester Conjugate Tetrahedral->Product -HCl Enzyme Enzymatic Cleavage Product->Enzyme Biological Assay Chromogen RELEASED CHROMOGEN 2-Chloro-4-nitrophenol (Yellow, High Absorbance) Enzyme->Chromogen Hydrolysis

Figure 2: Reaction workflow showing the derivatization and subsequent enzymatic release of the chromogen.

Key Applications
A. Chromogenic Enzyme Substrates

The primary utility of this scaffold is in the synthesis of substrates for glycosidases and esterases.

  • Superiority: Substrates linked to CNP are hydrolyzed up to 15x faster than their p-nitrophenol (pNP) counterparts [2].

  • Workflow: The acyl chloride reacts with a sugar amine or hydroxyl group. Upon enzymatic action, free 2-chloro-4-nitrophenol is released.

  • Detection: The released phenol is quantified spectrophotometrically at ~405 nm. Due to its lower pKa, it exists predominantly as the yellow phenolate ion at neutral pH, eliminating the need to stop the reaction and alkalinize the solution (a required step for pNP assays).

B. Pharmaceutical Pharmacophores

Recent studies have highlighted the antimicrobial potential of acetamide derivatives synthesized from this chloride.

  • Target: Klebsiella pneumoniae and other resistant Gram-negative bacteria.[1]

  • Active Agent: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and related analogs have shown synergistic effects when combined with carbapenems (e.g., meropenem), reducing the Minimum Inhibitory Concentration (MIC) required for bacterial death [3].

  • Role: The (2-chloro-4-nitrophenoxy)acetyl moiety acts as a lipophilic linker that may facilitate membrane penetration or binding to bacterial enzymes.

Handling, Safety & Storage

Warning: This compound is a potent lachrymator and corrosive agent.

Safety Protocols (Self-Validating System)
  • Moisture Control: Always inspect the container for white deposits (crust) around the cap before opening. This indicates hydrolysis and HCl formation.

  • Neutralization Trap: When using this reagent in synthesis, vent the reaction vessel through a scrubber containing aqueous NaOH or a carbonate trap to neutralize evolved HCl gas.

  • Quenching: Never add water directly to the bulk reagent. Quench spills with dry lime or sand, then slowly treat with isopropanol before aqueous disposal.

Storage Conditions
  • Temperature: Store at 2°C to 8°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Container: Tightly sealed glass with Teflon-lined caps. Corrodes metal.

References

  • Sigma-Aldrich. Product Specification: 2-(2-Chloro-4-nitrophenoxy)acetic acid. Link

  • Makise, J., et al. "Kinetic rate assay of urinary N-acetyl-β-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-β-D-glucosaminide as substrate." Clinical Chemistry, 1988.[2] Link

  • Scielo. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Link

  • PubChem.[3][4] Compound Summary: (2-Chloro-4-nitrophenoxy)acetyl chloride. Link

  • Cayman Chemical. 2-Chloro-4-nitrophenyl-α-D-glucopyranoside Product Information. Link

Sources

Methodological & Application

Application Note: Synthesis of Amides using (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of phenoxyacetamide derivatives . These motifs are chemically significant in two major domains:

  • Medicinal Chemistry: As pharmacophores in antitubercular, antibacterial, and antifungal agents, where the electron-deficient nitrophenoxy ring enhances lipophilicity and metabolic stability [1, 2].

  • Agrochemicals: As analogues to auxinic herbicides (e.g., 2,4-D), utilized in Structure-Activity Relationship (SAR) studies to modulate phytotoxicity and selectivity.

This guide provides a high-precision protocol for coupling (2-Chloro-4-nitrophenoxy)acetyl chloride with primary and secondary amines. Unlike generic acid chloride protocols, this procedure addresses the specific solubility profile and electronic properties imparted by the nitro-substituted aromatic ether, ensuring high yield and purity suitable for biological screening.

Chemical Properties & Reactivity Profile[1][2][3]

PropertyDescription
CAS Number 85969-18-8 (Acid derivative ref)
Molecular Formula C₈H₅Cl₂NO₄
Functional Group Acyl Chloride (-COCl)
Electronic Effect The 4-nitro and 2-chloro substituents are electron-withdrawing. While the methylene spacer (-OCH₂-) attenuates resonance effects, the inductive effect increases the electrophilicity of the carbonyl carbon compared to unsubstituted phenoxyacetyl chlorides.
Stability Moisture Sensitive. Rapidly hydrolyzes to (2-chloro-4-nitrophenoxy)acetic acid and HCl upon exposure to atmospheric moisture.
Solubility Soluble in DCM, THF, Ethyl Acetate, and Toluene. Poor solubility in Hexanes.
Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism.[1][2] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion, being a distinct leaving group, is eliminated, reforming the carbonyl and generating the amide.

Critical Consideration: The (2-chloro-4-nitrophenoxy) moiety is bulky. Steric hindrance is generally low due to the methylene linker, but the electronic nature of the ring makes the resulting amides crystalline and often sparingly soluble in non-polar solvents, aiding purification.

Experimental Protocol

Method A: Anhydrous Coupling (Preferred for Drug Discovery)

Best for: Complex amines, valuable intermediates, and small-scale library synthesis.

Reagents & Materials
  • (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 equiv)

  • Amine substrate (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Quench: Sat. NaHCO₃, 1M HCl (if amine is acid-stable)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask or reaction vial under nitrogen/argon.

    • Dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Cool the mixture to 0°C using an ice bath. Note: Cooling controls the exotherm and minimizes side reactions (e.g., bis-acylation).

  • Addition:

    • Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine mixture over 5–10 minutes.

    • Observation: White smoke (amine hydrochloride salts) may form immediately. This is normal.

  • Reaction:

    • Allow the reaction to warm to room temperature (20–25°C).

    • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The acid chloride typically moves to the solvent front or hydrolyzes to the acid (streak near baseline); the amide product will appear as a distinct UV-active spot (Nitro group absorbs strongly at 254 nm).

  • Workup:

    • Dilute reaction mixture with DCM.

    • Wash 1: 1M HCl (10 mL) – Removes unreacted amine and base. (Skip if product is acid-sensitive).

    • Wash 2: Saturated NaHCO₃ (10 mL) – Removes hydrolyzed acid byproduct and residual HCl.

    • Wash 3: Brine (10 mL) – Dries the organic layer.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purification:

    • Most products crystallize upon trituration with cold diethyl ether or ethanol.

    • If oil persists, purify via flash column chromatography (SiO₂, Gradient: 0→50% EtOAc in Hexanes).

Visualization of Workflow

G Start Start: Reagent Prep Solubilization Dissolve Amine + Base (DCM, 0°C) Start->Solubilization Addition Dropwise Addition of Acid Chloride Solubilization->Addition N2 Atmosphere Reaction Stir at RT (2-4 Hours) Addition->Reaction Check TLC / LC-MS Check Reaction->Check Check->Reaction Incomplete Quench Workup: 1. 1M HCl Wash 2. Sat. NaHCO3 Wash Check->Quench Conversion >95% Purification Purification: Trituration or Flash Chrom. Quench->Purification Product Final Amide Product Purification->Product

Caption: Figure 1. Optimized workflow for the synthesis of amides using (2-Chloro-4-nitrophenoxy)acetyl chloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried. Use fresh anhydrous solvents. Check reagent quality (if solid has turned to goo, it is hydrolyzed).
Impurity: Acid Byproduct Incomplete CouplingThe acid byproduct ((2-chloro-4-nitrophenoxy)acetic acid) is formed if water is present. Remove it effectively using the NaHCO₃ wash step.
Product is Oily/Sticky Residual Solvent/ImpuritiesTriturate with cold diethyl ether or pentane. The nitro-aromatic ring usually encourages crystallization.
Amine is Unreactive Steric/Electronic DeactivationIf amine is an aniline with electron-withdrawing groups, heat the reaction to reflux (40°C for DCM, 66°C for THF) or use a stronger base catalyst (DMAP, 10 mol%).

Safety & Handling

  • Corrosive: Acid chlorides react vigorously with water to release HCl gas. Handle in a fume hood.

  • Lachrymator: Vapors are irritating to eyes and respiratory tract.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store the acid chloride in a tightly sealed container at 2–8°C under inert gas.

References

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link][2][4]

  • Acyl Chlorides: Preparation and Reactions. Chemistry Student. Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of N-Substituted 2-(2-Chloro-4-nitrophenoxy)acetamides from Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Chloroacetamide Scaffolds

The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry. Among the vast array of amide-containing molecules, N-substituted-2-chloroacetamide derivatives have garnered significant attention as versatile intermediates and potent pharmacophores in drug discovery.[1] Specifically, the 2-(2-chloro-4-nitrophenoxy)acetamide scaffold is a key structural motif found in compounds investigated for a range of biological activities, including anticancer and antimicrobial properties.[1][2][3] For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides are recognized as important precursors for various heterocyclic compounds and bioactive molecules.[4] The reactivity of the α-chloro group provides a handle for further chemical modification, while the substituted phenoxy ring allows for fine-tuning of the molecule's steric and electronic properties to optimize biological efficacy.[1][3]

This document provides a detailed, field-proven protocol for the reaction of (2-Chloro-4-nitrophenoxy)acetyl chloride with primary amines. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental guide, and critical safety considerations to ensure reliable and safe execution.

Reaction Principles: The Nucleophilic Acyl Substitution Mechanism

The formation of an amide from an acyl chloride and a primary amine is a classic example of a nucleophilic acyl substitution reaction.[5][6] The reaction proceeds rapidly, often exothermically, due to the high electrophilicity of the acyl chloride's carbonyl carbon.[]

The Causality Behind the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This lone pair attacks the highly electron-deficient (electrophilic) carbonyl carbon of the (2-Chloro-4-nitrophenoxy)acetyl chloride.[6][8]

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a transient, unstable tetrahedral intermediate.[9]

  • Collapse and Elimination: The tetrahedral intermediate rapidly collapses. The C=O double bond reforms, and in the process, the most stable leaving group—the chloride ion (Cl⁻)—is eliminated.[6][9]

  • Deprotonation (The Critical Role of a Base): The resulting product is a protonated amide (an N-acylammonium ion). A base is required to remove the proton from the nitrogen atom, yielding the final, neutral N-substituted amide product.[9] Crucially, this step also neutralizes the hydrogen chloride (HCl) that is generated. If not neutralized, the HCl would react with the primary amine starting material, converting it into an ammonium salt. This salt is no longer nucleophilic, which would effectively halt the desired reaction.[9][10] Typically, a second equivalent of the primary amine can serve as the base, or a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine is added for this purpose.[9][10]

Caption: General mechanism for amide synthesis from an acyl chloride.

Detailed Experimental Protocol

This protocol describes a standard Schotten-Baumann-type procedure, which is robust and widely applicable for this class of reaction.[10]

Materials and Reagents
Reagent/MaterialGradeRationale for Use
(2-Chloro-4-nitrophenoxy)acetyl chloride≥98%Electrophilic starting material.
Primary Amine (R-NH₂)≥98%Nucleophilic starting material.
Triethylamine (Et₃N)Anhydrous, ≥99%Non-nucleophilic base to scavenge HCl.[11]
Dichloromethane (DCM)Anhydrous, ACS GradeAprotic solvent; dissolves reactants well.[10]
Deionized WaterN/AUsed for aqueous workup (quenching).
1M Hydrochloric Acid (HCl)ACS GradeTo remove excess amine and base during workup.[12]
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeTo neutralize any remaining acid.[13][14]
Saturated Sodium Chloride (Brine)ACS GradeTo reduce the solubility of the organic product in the aqueous layer.[1]
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying agent for the organic phase.[14]
Silica Gel60 Å, 230-400 meshStationary phase for column chromatography.
TLC PlatesSilica gel 60 F₂₅₄For monitoring reaction progress.
Equipment Setup
  • Round-bottom flask equipped with a magnetic stir bar.

  • Septum and nitrogen/argon inlet for maintaining an inert atmosphere.

  • Addition funnel.

  • Ice/water bath.

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask).

  • Rotary evaporator.

  • Glass column for chromatography.

Step-by-Step Reaction Procedure
  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure all solids dissolve and allow for efficient stirring.

  • Cooling: Cool the flask in an ice bath to 0 °C. This is a critical step to control the exothermic nature of the reaction.[][11]

  • Acyl Chloride Addition: In a separate dry flask, dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.05 eq) in anhydrous DCM. Transfer this solution to an addition funnel.

  • Reaction Execution: Add the acyl chloride solution dropwise from the addition funnel to the cooled, stirring amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will likely form.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-16 hours.[1][10]

  • Monitoring: Monitor the consumption of the primary amine starting material by Thin Layer Chromatography (TLC).[12] Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light. The reaction is complete when the amine spot has disappeared.

Workup and Purification
  • Quenching: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1M HCl (to remove triethylamine and any unreacted primary amine).[12]

    • Saturated NaHCO₃ solution (to neutralize any residual acid).[14]

    • Brine (to remove bulk water).[1]

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.[14]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: The crude solid can be purified by either:

    • Recrystallization: From a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1]

    • Column Chromatography: Using silica gel and an appropriate eluent system to isolate the pure product.[1]

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Amine & Et3N in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B D Add Acyl Chloride Solution Dropwise B->D C Prepare Acyl Chloride in Anhydrous DCM C->D E Warm to Room Temp & Stir (4-16h) D->E F Monitor by TLC E->F G Quench & Wash with 1M HCl, NaHCO3, Brine F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate via Rotovap H->I J Purify by Recrystallization or Chromatography I->J K Characterize Pure Product J->K

Caption: Experimental workflow for the synthesis and purification.

Safety Precautions: Handling Highly Reactive Reagents

Chemical safety is paramount. Acyl chlorides, in particular, are hazardous and must be handled with extreme care.

  • (2-Chloro-4-nitrophenoxy)acetyl chloride: As an acyl chloride, this reagent is corrosive and reacts violently with water.[15] It is extremely destructive to mucous membranes, the upper respiratory tract, skin, and eyes.[16]

    • Handling: ALWAYS handle this reagent in a certified chemical fume hood.[16] Ensure all glassware is thoroughly dried to prevent violent hydrolysis, which releases corrosive HCl gas. Handle and store under an inert gas like nitrogen or argon.[16]

    • PPE: Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical splash goggles with a face shield.[16]

  • Solvents & Reagents:

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

    • Triethylamine: A corrosive and flammable liquid with a strong odor.

    • Primary Amines: Can be toxic, corrosive, or irritants depending on the specific compound.

  • Emergency Procedures:

    • Ensure easy access to a safety shower and eyewash station.

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]

    • In case of inhalation, move to fresh air immediately and seek medical attention.[16]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not mix with other waste streams.[15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet glassware or reagents (hydrolysis of acyl chloride).2. Insufficient base (amine protonated by HCl).3. Primary amine is not sufficiently nucleophilic (e.g., highly hindered or electron-deficient anilines).1. Thoroughly dry all glassware in an oven and use anhydrous solvents.[16]2. Ensure at least 1.1-1.2 equivalents of base are used.3. For less reactive amines, consider gentle heating or adding a catalyst like DMAP (4-Dimethylaminopyridine).[]
Multiple Products on TLC 1. Diacylation (if primary amine has other nucleophilic sites).2. Side reactions due to excessive heat.1. This is generally not an issue for simple primary amines but be mindful of substrate structure.2. Maintain a low temperature during the addition of the acyl chloride.
Product is an Oil / Fails to Crystallize Impurities are present in the crude product.Purify the product using silica gel column chromatography to remove impurities that may be inhibiting crystallization.
Reaction Stalls The amine starting material has been fully protonated and precipitated out as the ammonium chloride salt.Add an additional equivalent of the non-nucleophilic base (e.g., triethylamine) to deprotonate the ammonium salt and regenerate the free amine.

Conclusion

The reaction between (2-Chloro-4-nitrophenoxy)acetyl chloride and primary amines is a reliable and high-yielding method for accessing N-substituted 2-(2-chloro-4-nitrophenoxy)acetamide derivatives. These compounds serve as valuable building blocks in the synthesis of novel therapeutic agents.[17][18] Adherence to the principles of nucleophilic acyl substitution, careful control of reaction conditions, particularly temperature and moisture, and a strict observance of safety protocols are essential for the successful and safe synthesis of these important chemical entities.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Amides (A-Level). Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613. Retrieved from [Link]

  • Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E, E62, o4478–o4479. Retrieved from [Link]

  • Cordeiro, L. V. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3949. Retrieved from [Link]

  • Li, M., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247. Retrieved from [Link]

  • Cordeiro, L. V. C. S., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). Retrieved from [Link]

  • Kameyama, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2417-2426. Retrieved from [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E, E62, o4427–o4428. Retrieved from [Link]

  • Ziyadullaev, O. E., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX, 6(12), 486-490. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reaction of (2-Chloro-4-nitrophenoxy)acetyl chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of N,N-disubstituted 2-(2-chloro-4-nitrophenoxy)acetamides

The formation of an amide bond is a cornerstone of modern organic synthesis, with profound implications in medicinal chemistry, materials science, and agrochemicals. The reaction of (2-Chloro-4-nitrophenoxy)acetyl chloride with secondary amines to yield N,N-disubstituted 2-(2-chloro-4-nitrophenoxy)acetamides represents a critical transformation for accessing a diverse range of functional molecules. The unique substitution pattern of the phenoxy ring, featuring both a chloro and a nitro group, imparts distinct electronic and steric properties to the resulting acetamides. These properties are often exploited to fine-tune the biological activity and physicochemical characteristics of the final products.

This comprehensive guide provides an in-depth exploration of this important acylation reaction. We will delve into the underlying mechanistic principles, offer detailed and validated experimental protocols, and discuss the significant applications of the resulting amide products. This document is designed to equip researchers with the necessary knowledge and practical insights to successfully and safely perform this reaction in a laboratory setting.

The Chemistry: A Nucleophilic Acyl Substitution Reaction

The reaction between (2-chloro-4-nitrophenoxy)acetyl chloride and a secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism .[1][2][3] The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The reaction can be dissected into two primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

A crucial aspect of this reaction is the concurrent formation of hydrogen chloride (HCl) as a byproduct.[2] Since the secondary amine is also a base, it can react with the generated HCl to form an ammonium salt, thereby rendering it non-nucleophilic and halting the desired reaction. To circumvent this, the reaction is invariably carried out in the presence of a non-nucleophilic base to scavenge the HCl as it is formed.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

Part A: Preparation of (2-Chloro-4-nitrophenoxy)acetyl chloride

The acyl chloride is typically prepared from the corresponding carboxylic acid, 2-(2-chloro-4-nitrophenoxy)acetic acid, which is commercially available or can be synthesized.[5] The conversion to the acyl chloride is most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8]

Materials:

  • 2-(2-chloro-4-nitrophenoxy)acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-chloro-4-nitrophenoxy)acetic acid (1.0 eq).

  • Add anhydrous DCM or toluene to dissolve or suspend the acid.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80°C depending on the solvent) for 1-3 hours, or until the evolution of gas (SO₂ and HCl with SOCl₂, or CO, CO₂, and HCl with oxalyl chloride) ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS to confirm the complete consumption of the starting carboxylic acid.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude (2-chloro-4-nitrophenoxy)acetyl chloride is often used directly in the next step without further purification.

Part B: Reaction with a Secondary Amine (General Procedure)

This protocol outlines a general procedure for the acylation of a secondary amine using the prepared (2-chloro-4-nitrophenoxy)acetyl chloride.

Materials:

  • Crude (2-chloro-4-nitrophenoxy)acetyl chloride

  • Secondary amine (e.g., diethylamine, piperidine, morpholine) (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (Et₃N) or pyridine) (1.5-2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)[9][10][11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) and the tertiary amine base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude (2-chloro-4-nitrophenoxy)acetyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • For less reactive amines, a catalytic amount of DMAP (0.05-0.1 eq) can be added to the reaction mixture to accelerate the acylation.[9][11][12]

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Data Presentation: Reaction Parameters

ParameterRecommended ConditionsRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that are unreactive towards the acyl chloride and effectively dissolve the reactants.
Base Triethylamine (Et₃N), PyridineNon-nucleophilic bases that effectively scavenge the HCl byproduct, driving the reaction to completion.[2]
Stoichiometry Acyl Chloride: 1.0 eq, Secondary Amine: 1.0-1.2 eq, Base: 1.5-2.0 eqA slight excess of the amine can be used to ensure complete consumption of the acyl chloride. A larger excess of base is used to ensure complete neutralization of HCl.
Temperature 0 °C to Room TemperatureThe initial addition at 0 °C helps to control the exothermic nature of the reaction. The reaction is typically allowed to proceed to completion at room temperature.
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP)A hypernucleophilic catalyst that can significantly accelerate the reaction, especially for sterically hindered or less reactive amines.[9][11]
Workup Aqueous wash with dilute acid and baseEssential for removing unreacted starting materials, the base, and its salt, leading to a purer crude product.
Purification Recrystallization or Column ChromatographyThe choice of purification method depends on the physical properties of the product (solid or oil) and the nature of any impurities.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Part A: Acyl Chloride Preparation cluster_reaction Part B: Amide Synthesis Acid 2-(2-chloro-4-nitrophenoxy)acetic acid Thionyl Thionyl Chloride / Oxalyl Chloride (catalytic DMF) Acid->Thionyl AcylChloride (2-Chloro-4-nitrophenoxy)acetyl chloride (crude) Thionyl->AcylChloride Reaction Reaction at 0°C to RT (optional DMAP catalyst) AcylChloride->Reaction Amine Secondary Amine + Base (Et₃N) in DCM Amine->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N,N-disubstituted 2-(2-chloro-4-nitrophenoxy)acetamide Purification->Product

Caption: A streamlined workflow for the synthesis of N,N-disubstituted 2-(2-chloro-4-nitrophenoxy)acetamides.

Applications in Drug Development and Agrochemicals

The N,N-disubstituted 2-(2-chloro-4-nitrophenoxy)acetamide scaffold is a valuable building block in several areas of chemical research and development.

  • Pharmaceutical Intermediates: A prominent example is the synthesis of Nintedanib, a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[13][14][15][16][17] The 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide core is a key intermediate in the synthesis of this drug.[13]

  • Herbicidal Agents: Phenoxyacetamide derivatives have been extensively investigated for their herbicidal properties.[18][19][20][21][22] The structural features of the (2-chloro-4-nitrophenoxy) moiety can contribute to the selective inhibition of plant growth processes, making these compounds interesting candidates for the development of new herbicides.[20][21]

Safety and Handling

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reactivity: Acyl chlorides react violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench any residual acyl chloride carefully with a suitable reagent (e.g., a solution of sodium bicarbonate) before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive acyl chloride (hydrolyzed). Insufficient base. Low reactivity of the secondary amine.Prepare fresh acyl chloride and use it immediately. Ensure an adequate amount of a dry tertiary amine base is used. Add a catalytic amount of DMAP to the reaction.[9][11]
Formation of Side Products Reaction with water (hydrolysis of acyl chloride). Over-reaction if the amine has other nucleophilic sites.Ensure all reagents and solvents are anhydrous. Protect other nucleophilic groups if necessary.
Difficult Purification Product co-elutes with impurities. Product is an oil and difficult to crystallize.Optimize the eluent system for column chromatography. Attempt purification via another technique, such as preparative TLC or distillation under high vacuum if the product is thermally stable.

Conclusion

The reaction of (2-chloro-4-nitrophenoxy)acetyl chloride with secondary amines is a robust and versatile method for the synthesis of a wide array of N,N-disubstituted acetamides. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for achieving high yields and purity. The resulting products serve as valuable intermediates in the development of pharmaceuticals and agrochemicals, highlighting the significance of this chemical transformation. This guide provides a solid foundation for researchers to confidently and effectively utilize this reaction in their synthetic endeavors.

References

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • CN105837493B - The synthetic method and its intermediate of Nintedanib - Google P
  • Chemistry Schotten Baumann Reaction - SATHEE. (URL: [Link])

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. (URL: [Link])

  • Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Schotten-Baumann Reaction - J&K Scientific LLC. (URL: [Link])

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (URL: [Link])

  • CN113354599A - Preparation method of nintedanib key intermediate - Google P
  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed. (URL: [Link])

  • Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates - PubMed. (URL: [Link])

  • Schotten–Baumann reaction - Wikipedia. (URL: [Link])

  • Steglich Esterification - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (URL: [Link])

  • 2-(2-chloro-4-nitrophenyl)acetic acid - Appretech Scientific Limited. (URL: [Link])

  • Acids to Acyl Chlorides, Part 1 - YouTube. (URL: [Link])

  • synthesis of 2-chloro-4-nitrophenol by new way. (URL: [Link])

  • (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3 | CID 85969188 - PubChem. (URL: [Link])

  • Acyl chloride synthesis - Organic Chemistry Portal. (URL: [Link])

  • Making Acyl Chlorides (Acid Chlorides) - Chemistry LibreTexts. (URL: [Link])

  • Acyl chloride - Yufeng. (URL: [Link])

Sources

High-Efficiency Esterification Protocol: (2-Chloro-4-nitrophenoxy)acetyl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the protocol for the esterification of (2-Chloro-4-nitrophenoxy)acetyl chloride with various alcohols. This specific acyl chloride is a critical intermediate in the synthesis of phenoxy-herbicide analogs (related to 2,4-D) and serves as a robust UV-active derivatizing agent for alcohols in HPLC analysis due to the strong chromophore provided by the nitro-aromatic moiety.

The protocol prioritizes the nucleophilic acyl substitution pathway under anhydrous conditions, ensuring high yields while mitigating hydrolysis side-reactions common to electron-deficient phenoxyacetyl chlorides.

Reaction Mechanism & Logic

The reaction proceeds via a classic addition-elimination mechanism.[1][2][3] The electronegative phenoxy group, combined with the electron-withdrawing nitro and chloro substituents on the aromatic ring, enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.

Mechanistic Pathway

The following diagram illustrates the stepwise conversion of the alcohol to the ester, highlighting the critical tetrahedral intermediate and the role of the base.

ReactionMechanism Reactants Reactants (Acid Chloride + Alcohol) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack (Fast) Transition Chloride Elimination Tetrahedral->Transition Collapse of C-O- Product Final Ester + HCl Salt Transition->Product Deprotonation by Base

Figure 1: Nucleophilic addition-elimination pathway for the esterification of (2-Chloro-4-nitrophenoxy)acetyl chloride.

Critical Experimental Parameters

Stoichiometry & Reagents

The stoichiometry is designed to drive the reaction to completion while ensuring the complete scavenging of the HCl byproduct, which can otherwise degrade acid-sensitive ester products or catalyze side reactions.

ComponentRoleEquivalents (eq)Notes
Alcohol (R-OH) Limiting Reagent1.0Dry thoroughly before use.
Acid Chloride Electrophile1.1 – 1.2Slight excess compensates for trace moisture hydrolysis.
Triethylamine (TEA) Base (HCl Scavenger)1.5Pyridine can be substituted (see 3.2).
DCM or THF SolventN/AMust be anhydrous. Concentration: 0.1 M - 0.2 M.
DMAP Catalyst0.05 - 0.1Optional: Accelerates reaction for hindered alcohols.
Solvent and Base Selection Logic
  • Solvent: Dichloromethane (DCM) is preferred for its ability to solubilize the aromatic acid chloride and the resulting ester. Tetrahydrofuran (THF) is an alternative if the alcohol is insoluble in DCM.

  • Base: Triethylamine (

    
    ) is the standard non-nucleophilic base. For highly hindered alcohols, Pyridine  is often superior as it can act as both solvent and nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).
    

Detailed Experimental Protocol

Phase 1: Preparation
  • Glassware: Oven-dry a 50 mL round-bottom flask (RBF), a stir bar, and a pressure-equalizing addition funnel. Flush with nitrogen or argon.

  • Solvent: Ensure Dichloromethane (DCM) is anhydrous. If unsure, dry over activated molecular sieves (3Å or 4Å) for 24 hours.

Phase 2: Reaction Setup (Standard Scale: 1.0 mmol Alcohol)
  • Charge Nucleophile: Add Alcohol (1.0 mmol) and DCM (5 mL) to the RBF.

  • Add Base: Add Triethylamine (1.5 mmol, 210 µL) via syringe.

    • Optional: Add DMAP (0.1 mmol) if the alcohol is secondary or tertiary.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Prepare Electrophile: In a separate vial, dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.2 mmol, ~300 mg) in DCM (3 mL) .

    • Note: This compound is a solid; pre-dissolving ensures controlled addition.

Phase 3: Addition & Reaction
  • Dropwise Addition: Transfer the acid chloride solution to the addition funnel (or use a syringe pump) and add dropwise to the stirring alcohol solution over 15–20 minutes at

    
    .
    
    • Why: Rapid addition generates a localized exotherm and high HCl concentration, which can cause decomposition or racemization (if chiral).

  • Warm Up: Once addition is complete, allow the reaction to stir at

    
     for another 30 minutes, then remove the ice bath and warm to Room Temperature (RT).
    
  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (typically 20-30% EtOAc in Hexanes).

    • Visual Cue: The formation of a bulky precipitate (Triethylamine hydrochloride) indicates the reaction is progressing.

Phase 4: Workup & Purification
  • Quench: Add Water (10 mL) to the reaction mixture to hydrolyze excess acid chloride. Stir vigorously for 5 minutes.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[4][5]

  • Wash Sequence:

    • Wash 1: 1M HCl (10 mL) – Removes unreacted amine base and DMAP.

    • Wash 2: Saturated

      
       (10 mL) – Removes (2-Chloro-4-nitrophenoxy)acetic acid byproduct.
      
    • Wash 3: Brine (saturated NaCl, 10 mL) – Dries the organic layer.

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotovap).
  • Purification: If necessary, purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 80:20).

Quality Control & Troubleshooting

Expected Analytical Data
  • 
     NMR (CDCl
    
    
    
    ):
    • 
       4.8–5.0 ppm (s, 2H):  Characteristic singlet for the 
      
      
      
      protons.
    • 
       6.9–8.3 ppm (m, 3H):  Aromatic protons. The proton ortho to the nitro group will be significantly deshielded (~8.3 ppm).
      
    • 
       4.0–4.5 ppm:  Signals corresponding to the alcohol's 
      
      
      
      -protons (shifted downfield by ~0.5–1.0 ppm relative to the free alcohol).
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous; increase acid chloride equivalents to 1.5 eq.
No Reaction Steric HindranceSwitch solvent to Toluene and heat to reflux; use Pyridine as solvent.
Dark/Tar Formation DecompositionRun reaction strictly at

; exclude light (nitro compounds can be photosensitive).
Acid Impurity in Product Incomplete WashIncrease the volume or number of

washes during workup.

Safety & Handling

  • (2-Chloro-4-nitrophenoxy)acetyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Reaction Byproducts: Generates HCl gas (scavenged by base) and Triethylamine hydrochloride.

  • Waste Disposal: Quench all reaction mixtures with water before disposal. Segregate halogenated organic waste.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[2][6] PubChem Compound Summary for CID 85969188, (2-Chloro-4-nitrophenyl)acetic acid chloride. Retrieved from [Link]

  • General Acyl Chloride Reactivity: Clark, J. (2020). Reactions of Acyl Chlorides with Alcohols. ChemGuide. Retrieved from [Link]

  • Phenoxyacetic Acid Derivatives: Reddy, S. M., et al. (2020).[5] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.[5] Retrieved from [Link]

  • Safety Data: Occupational Safety and Health Administration (OSHA).[7] Chloroacetyl Chloride Handling Guidelines. Retrieved from [Link]

Sources

Application Note: Derivatization of Amino Acids with (2-Chloro-4-nitrophenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-sensitivity analysis of amino acids using (2-Chloro-4-nitrophenoxy)acetyl chloride (CNPA-Cl). This reagent, structurally related to phenoxyacetic acid herbicides, serves as a potent UV-labeling agent, introducing a strong chromophore (nitro-aromatic moiety) to amino acids via a stable amide linkage.

This guide synthesizes principles of Schotten-Baumann chemistry with modern chromatographic requirements.

Abstract & Principle

The analysis of amino acids is frequently hampered by their lack of intrinsic chromophores or fluorophores. Derivatization with (2-Chloro-4-nitrophenoxy)acetyl chloride (CNPA-Cl) addresses this by coupling the amino acid amine group with a UV-active nitrophenoxy moiety.

Mechanism: The reaction proceeds via Nucleophilic Acyl Substitution under alkaline conditions (Schotten-Baumann). The unprotonated amine of the amino acid attacks the carbonyl carbon of the acid chloride, displacing the chloride ion to form a stable N-acyl amide derivative.

Key Advantages:

  • Enhanced UV Detection: The 4-nitro group provides strong absorbance at 254 nm and ~300 nm, significantly lowering the Limit of Detection (LOD).

  • Chromatographic Retention: The lipophilic phenoxy group increases retention on Reverse-Phase (C18) columns, facilitating the separation of polar amino acids.

  • Stability: The resulting amide bond is chemically stable under standard LC conditions.

Reaction Scheme

The following diagram illustrates the reaction pathway and the competing hydrolysis side reaction.

ReactionScheme AA Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate AA->Intermediate Nucleophilic Attack (pH 8-10) Reagent CNPA-Cl (Acid Chloride) Reagent->Intermediate Byproduct Hydrolysis Product (Free Acid) Reagent->Byproduct H2O (Hydrolysis) Product Derivatized Amino Acid (Amide) Intermediate->Product - HCl

Caption: Reaction pathway of amino acids with CNPA-Cl, including the competitive hydrolysis of the reagent.

Materials & Reagents

Reagents
  • (2-Chloro-4-nitrophenoxy)acetyl chloride (CNPA-Cl): >97% purity. Store in a desiccator at 4°C. Note: Highly reactive and moisture sensitive.

  • Amino Acid Standards: 10 mM stock solutions in 0.1 M HCl.

  • Reaction Buffer: 0.5 M Sodium Bicarbonate (NaHCO₃), pH adjusted to 9.0 with NaOH.

  • Organic Solvent: Acetone or Acetonitrile (HPLC Grade). Acetone is preferred for reagent solubility and ease of removal.

  • Quenching Agent: 10% Ethylamine or Glycine solution (optional, to scavenge excess reagent).

  • Acidifier: 6 M Hydrochloric Acid (HCl).

Equipment
  • HPLC System with UV/Vis or Diode Array Detector (DAD).

  • Vortex mixer.

  • Centrifuge (10,000 x g).

  • Heating block (optional, set to 40°C).

Experimental Protocol

Reagent Preparation
  • CNPA-Cl Solution (20 mM): Dissolve 50 mg of (2-Chloro-4-nitrophenoxy)acetyl chloride in 10 mL of dry Acetone. Prepare fresh daily. Do not store in aqueous buffers.

Derivatization Workflow

This protocol ensures high yield while minimizing hydrolysis of the reagent before it reacts with the analyte.

  • Sample Aliquot: Transfer 100 µL of amino acid sample (or standard) into a 1.5 mL microcentrifuge tube.

  • Basification: Add 200 µL of 0.5 M NaHCO₃ buffer (pH 9.0). Vortex to mix.

    • Critical: The pH must be >8.0 to ensure the amino group is deprotonated (nucleophilic).

  • Reagent Addition: Add 200 µL of the CNPA-Cl Solution (in Acetone) dropwise while vortexing gently.

  • Incubation: Seal the tube and shake/vortex at room temperature (25°C) for 15–30 minutes .

    • Optimization: For sterically hindered amino acids (e.g., Valine, Isoleucine), heat to 40°C.

  • Acidification/Precipitation: Add 50 µL of 6 M HCl.

    • Purpose: This stops the reaction and protonates the derivatives.[1] Depending on concentration, the derivative may precipitate (for bulk synthesis) or remain soluble for analysis. For HPLC, ensure the sample is clear.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes if any precipitate (byproducts) is visible. Transfer supernatant to an HPLC vial.

HPLC Analytical Conditions

Separation is best achieved using Reverse-Phase Chromatography (RP-HPLC).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (or 50 mM Acetate Buffer, pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-20 min: 10% -> 90% B; 20-25 min: 90% B
Detection UV at 254 nm (primary) and 280 nm (secondary)
Injection Vol 10 µL
Temperature 30°C

Results & Data Interpretation

Chromatographic Profile

The resulting chromatogram will typically display:

  • Early Elution: Unreacted amino acids (if any, usually undetectable at 254 nm).

  • Mid Elution: The Hydrolysis Byproduct (2-Chloro-4-nitrophenoxyacetic acid). This peak is inevitable due to the aqueous buffer. It serves as a useful internal marker for reagent quality.

  • Late Elution: The CNPA-Amino Acid Derivatives . Elution order generally follows the hydrophobicity of the amino acid side chain (e.g., Asp < Gly < Ala < Phe).

Analytical Performance Metrics
  • Linearity: R² > 0.995 over 10–500 µM range.

  • Recovery: Typically 90–105% for primary amines. Secondary amines (Proline) may show lower yields (~80%) due to steric hindrance.

  • Stability: Derivatives are stable for >48 hours at 4°C.

Analytical Workflow Diagram

Workflow Sample Sample Prep (100 µL AA + 200 µL Buffer) Deriv Derivatization (+200 µL CNPA-Cl, 30 min) Sample->Deriv Mix Stop Quench/Acidify (+50 µL HCl) Deriv->Stop Rxn Complete Separation HPLC Separation (C18 Gradient) Stop->Separation Inject Detect UV Detection (254 nm) Separation->Detect Quantify

Caption: Step-by-step analytical workflow for CNPA-Cl derivatization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH too low (<8.0).Ensure NaHCO₃ buffer is fresh and pH is verified.
Precipitate in Vial High concentration of reagent acid.Dilute sample with Mobile Phase A or filter (0.22 µm).
Interfering Peaks Reagent hydrolysis product co-eluting.Adjust HPLC gradient (flatten the gradient slope around the interfering peak).
Variable Response Moisture in CNPA-Cl reagent.Use dry acetone; store reagent with desiccant.

References

  • Structure & Reactivity of Acid Chlorides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of Schotten-Baumann reaction).
  • Amino Acid Analysis Principles: Molnár-Perl, I. (2003). Derivatization and observable amino acid profiles. Journal of Chromatography A. Link

  • Phenoxyacetic Acid Herbicides (Structural Analogs): Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Context for 2-chloro-4-nitrophenoxy moiety stability).
  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. Link

Sources

LC-MS analysis of biomolecules using (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS Profiling of Nucleophilic Biomolecules via (2-Chloro-4-nitrophenoxy)acetyl Chloride Derivatization

Executive Summary

This guide details the protocol for using (2-Chloro-4-nitrophenoxy)acetyl chloride (CNPA-Cl) as a specialized derivatization reagent for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of nucleophilic biomolecules (amines, phenols, and thiols).

While less common than Dansyl Chloride or Fmoc-Cl, CNPA-Cl offers a unique "Dual-Advantage" for complex biological matrices:

  • Isotopic Signature (The "Chlorine Tag"): The presence of a chlorine atom introduces a distinct 3:1 isotopic ratio (

    
    Cl:
    
    
    
    Cl) in the mass spectrum, acting as a high-confidence filter to distinguish biological analytes from background noise.
  • Enhanced Ionization & Retention: The nitro-phenoxy moiety increases hydrophobicity (retaining polar metabolites on C18 columns) and provides a strong electron-withdrawing group that can facilitate negative-mode ionization or stabilize fragmentation patterns in positive mode.

Chemical Basis & Reaction Mechanism

The core chemistry relies on the Schotten-Baumann reaction principle. The acid chloride functionality of CNPA-Cl reacts vigorously with nucleophiles (primary/secondary amines, phenolic hydroxyls) under basic conditions to form stable amides or esters.

Key Reaction Features:
  • Target Functional Groups: Primary Amines (

    
    ), Secondary Amines (
    
    
    
    ), Phenols (
    
    
    ).
  • By-product: Hydrogen Chloride (HCl), which must be neutralized by a base (e.g., Triethylamine or Pyridine) to drive the reaction to completion.

  • Stability: The resulting amide bonds are highly stable, allowing for robust LC-MS analysis without degradation.

Visualizing the Pathway

ReactionPathway Reagent (2-Chloro-4-nitrophenoxy) acetyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate + Base (TEA) Analyte Biomolecule (Amine/Phenol) Analyte->Intermediate Product Derivatized Analyte (Stable Amide/Ester) Intermediate->Product - Cl⁻ Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Reaction pathway for the derivatization of nucleophiles using CNPA-Cl. The base neutralizes the acid byproduct to drive equilibrium forward.

Experimental Protocol

Safety Warning: CNPA-Cl is corrosive and moisture-sensitive. Handle in a fume hood.

Materials & Reagents
ComponentSpecificationRole
Derivatizing Agent (2-Chloro-4-nitrophenoxy)acetyl chlorideReactant (Store desicated at 4°C)
Solvent A Acetonitrile (ACN), LC-MS GradeReaction solvent (aprotic)
Base Catalyst Triethylamine (TEA) or PyridineAcid scavenger
Quenching Agent 1% Ammonia or EthanolStops reaction / consumes excess reagent
Buffer 100 mM Sodium Bicarbonate (pH 9.5)Alternative aqueous base for polar samples
Step-by-Step Derivatization Workflow
  • Preparation of Reagent Solution:

    • Dissolve CNPA-Cl in dry Acetonitrile to a concentration of 10 mg/mL . Note: Prepare fresh daily due to hydrolysis risk.

  • Sample Preparation:

    • Dissolve biological extract (dried residue) in 50 µL of ACN or Carbonate Buffer (pH 9.5).

    • Tip: If the sample contains water, ensure the pH is >9.0 to maintain nucleophilicity of amines.

  • Reaction:

    • Add 50 µL of CNPA-Cl solution to the sample.

    • Add 10 µL of TEA (if using organic solvent method).

    • Vortex mix for 30 seconds.

    • Incubate at 60°C for 20 minutes (for amines) or 40 minutes (for sterically hindered phenols).

  • Quenching:

    • Add 10 µL of 1% Ammonia solution or Ethanol. Incubate for 5 mins to derivatize excess reagent (prevents column fouling).

  • Reconstitution:

    • Evaporate to dryness under Nitrogen (optional, if concentration is needed).

    • Reconstitute in Mobile Phase A:B (80:20) .

    • Centrifuge at 12,000 x g for 5 mins. Transfer supernatant to LC vial.

LC-MS/MS Method Parameters

The derivatization adds significant mass and hydrophobicity. Adjust LC gradients accordingly.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B (Derivatives elute later than native analytes).

    • 8-10 min: Hold 95% B.

Mass Spectrometry Detection Strategy

The Chlorine Tag is the critical validator. For any putative peak, verify the isotope pattern.

  • Ionization: ESI Positive (forms

    
    ) or ESI Negative (forms 
    
    
    
    due to nitro group).
  • Isotope Pattern Verification:

    • Peak M (100%): Contains

      
      Cl.
      
    • Peak M+2 (~32%): Contains

      
      Cl.
      
    • Rule: If the M+2 peak is missing or <10% relative abundance, the peak is a false positive.

Table 1: Theoretical Mass Shifts | Analyte | Native Mass (Da) | Derivatized Mass (Monoisotopic) | Mass Shift (


) |
| :--- | :--- | :--- | :--- |
| Tyramine  | 137.08 | 350.06 | +212.98 |
| Histamine  | 111.09 | 324.07 | +212.98 |
| Phenol  | 94.04 | 307.03 | +212.98 |

(Note: Mass shift calculation based on addition of C8H5ClNO4 minus H and Cl from reagent/leaving group).

Data Analysis & Logic Flow

The following diagram illustrates the decision matrix for identifying valid metabolites using the "Chlorine Tag" logic.

AnalysisLogic Start LC-MS Data Acquisition FeatureDetect Feature Detection (m/z extraction) Start->FeatureDetect IsotopeCheck Check Isotope Pattern (M vs M+2) FeatureDetect->IsotopeCheck Decision Ratio ~ 3:1? IsotopeCheck->Decision Valid Valid Derivatized Analyte Decision->Valid Yes Invalid Discard (Noise/Artifact) Decision->Invalid No

Figure 2: Logic flow for filtering LC-MS data using the specific chlorine isotope signature provided by the CNPA-Cl reagent.

References

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie, 148, 1685–1696. (Demonstrates acid chloride derivatization principles).

  • MDPI. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Fermentation, 8(11), 604. (Discusses comparative derivatization strategies).

  • Wong, J. W., & Gelb, M. H. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 748–756. (Foundational protocol for acid chloride derivatization in metabolomics).

  • Save My Exams. (2025). Reactions of Acyl Chlorides. (Chemical mechanism verification).

  • Google Patents. (1989). Process for the preparation of aryoxyacetic acid derivatives (KR890001213B1). (Validates synthesis and reactivity of 2-chloro-4-nitrophenoxyacetyl chloride).

Disclaimer: This protocol is designed for research use only. Optimization of reaction time and temperature may be required depending on the specific steric hindrance of the target biomolecules.

Application Note: Strategic Synthesis of Phenoxy-Based Herbicides Using (2-Chloro-4-nitrophenoxy)acetyl Chloride

[1][2]

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride is the activated acyl halide derivative of 2-chloro-4-nitrophenoxyacetic acid.[1][2] While the parent acid possesses inherent auxin-like biological activity (inducing abscission and unregulated growth), the acid chloride is the critical synthetic handle for generating complex pro-herbicides and hybrid pharmacophores .

Recent literature and patent filings highlight its utility in two high-impact areas:[1][2]

  • N-Acylation: Synthesis of piperazinone derivatives for controlling root parasitic weeds (e.g., Striga species).[1][2]

  • C-Acylation: Development of 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one (triketone) derivatives, which act as pro-herbicides activated by plant metabolism.[1][2]

This guide provides a validated protocol for N-acylation and technical insights into C-acylation, ensuring high yield and purity in downstream pesticide synthesis.[1][2]

Chemical Profile & Handling

PropertySpecification
Chemical Name (2-Chloro-4-nitrophenoxy)acetyl chloride
CAS Number 110630-89-2
Molecular Formula C₈H₅Cl₂NO₄
Molecular Weight 250.03 g/mol
Appearance Off-white to pale yellow solid/powder
Reactivity High; hydrolyzes rapidly in moist air to release HCl and parent acid.[1][2][3][4]
Storage < -20°C, under inert atmosphere (Ar/N₂). Moisture sensitive.[1][2]

Safety Warning: This compound is a lachrymator and corrosive.[1][2] It reacts violently with water and alcohols.[1][2] All manipulations must occur in a fume hood using anhydrous solvents.[1][2]

Core Application: Synthesis of Phenoxyacetamide Herbicides (N-Acylation)[1][2]

Scientific Rationale

The phenoxyacetamide moiety is a structural analog of auxin herbicides.[1][2] By coupling (2-Chloro-4-nitrophenoxy)acetyl chloride with specific amines (such as piperazinones or substituted anilines), researchers can modulate lipophilicity and metabolic stability.[1][2] This modification often improves translocation to the target site (e.g., root systems for parasitic weeds) compared to the free acid.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .[1][2] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl and generating the amide.[5] A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing protonation of the amine reactant.

Experimental Protocol

Target Synthesis: Preparation of N-(Substituted)-2-(2-chloro-4-nitrophenoxy)acetamide.

Materials:
  • (2-Chloro-4-nitrophenoxy)acetyl chloride (1.0 equiv)[1][2]

  • Target Amine (e.g., a piperazinone derivative or aniline) (1.0 – 1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Sodium bicarbonate (sat.[1][2] aq.) for workup

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Purge with nitrogen.[1][2]

  • Amine Solubilization: Charge the flask with the Target Amine (10 mmol) and DCM (20 mL). Add TEA (12-15 mmol) via syringe.[1][2] Cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (10 mmol) in DCM (10 mL) in the addition funnel. Add this solution dropwise to the cold amine mixture over 30 minutes.

    • Expert Tip: Control the addition rate to keep the internal temperature below 5°C to minimize side reactions (e.g., ketene dimerization).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor reaction progress via TLC (solvent system: Hexane/EtOAc) or LC-MS.

  • Quench & Workup:

    • Quench the reaction by adding water (20 mL).

    • Transfer to a separatory funnel.[1][2] Separate the organic layer.[1][2][6][7]

    • Wash the organic phase sequentially with:

      • 1M HCl (2 x 15 mL) – removes unreacted amine/TEA.

      • Sat. NaHCO₃ (2 x 15 mL) – removes hydrolyzed acid byproduct.

      • Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Visualization of Workflow[1][2]

N_Acylation_Protocolcluster_0Step 1: Preparationcluster_1Step 2: Reactioncluster_2Step 3: Workup & IsolationReagentsReagents:1. Amine (Substrate)2. Base (TEA)3. Solvent (DCM)CoolingCool to 0°C(Inert Atmosphere)Reagents->CoolingAdditionDropwise Addition of(2-Chloro-4-nitrophenoxy)acetyl chlorideCooling->AdditionStirringWarm to RTStir 3-6 HoursAddition->StirringMonitoringQC Check: TLC/LC-MS(Confirm Conversion)Stirring->MonitoringQuenchQuench with WaterMonitoring->QuenchCompleteWash_AcidWash: 1M HCl(Remove Amines)Quench->Wash_AcidWash_BaseWash: Sat. NaHCO3(Remove Acid Byproducts)Wash_Acid->Wash_BaseDry_ConcDry (Na2SO4) & ConcentrateWash_Base->Dry_ConcProductFinal Product:Phenoxyacetamide DerivativeDry_Conc->Product

Caption: Workflow for the N-acylation of amines using (2-Chloro-4-nitrophenoxy)acetyl chloride.

Advanced Application: C-Acylation for Triketone Pro-Herbicides[1][2]

Concept

Recent research demonstrates that attaching the (2-chloro-4-nitrophenoxy)acetyl moiety to a pyran-2-one or cyclohexanedione scaffold creates a "triketone" structure.[1][2] These compounds act as pro-herbicides : inside the plant, metabolic cleavage releases the active phenoxyacetic acid (auxin mimic) and the triketone (HPPD inhibitor), potentially offering a dual mode of action.

Synthetic Nuance

Unlike simple N-acylation, C-acylation requires the formation of an enolate or the use of a rearrangement protocol.[1][2]

  • O-Acylation First: The acid chloride reacts with the enol oxygen of the dione to form an O-acyl enol ester.[1][2]

  • Rearrangement: Treatment with a cyanide source (e.g., Acetone Cyanohydrin or KCN) and mild base catalyzes the rearrangement of the O-acyl group to the C-position (similar to a Fries rearrangement).

Pathway Diagram[1][2][10]

C_Acylation_MechanismAcidChloride(2-Chloro-4-nitrophenoxy)acetyl ChlorideO_AcylationO-Acylation(Base/DCM)AcidChloride->O_AcylationDione1,3-Dione / Pyranone(Scaffold)Dione->O_AcylationIntermediateO-Acyl Enol Ester(Intermediate)O_Acylation->IntermediateRearrangementRearrangement(Cat. CN- / Base)Intermediate->RearrangementFinalProductC-Acylated Triketone(Pro-Herbicide)Rearrangement->FinalProduct

Caption: Synthetic pathway for converting the acid chloride into a C-acylated triketone pro-herbicide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried.[1][2] Use fresh anhydrous DCM.[1][2] Check reagent quality (white vs. yellow solid).
Impurity: Free Acid Incomplete coupling or wet solventsWash organic layer thoroughly with NaHCO₃.[1][2] Re-dry solvents.[1][2]
Impurity: Dimer Ketene formationMaintain reaction temperature < 5°C during addition. Add acid chloride slowly.
O-Acylation (in Amide synthesis) Competitive reaction with hydroxylsIf the amine substrate has -OH groups, protect them (e.g., TBS ether) before reaction.[1][2]

References

  • Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives. Source: Journal of Agricultural and Food Chemistry (2019).[1][2] Context: Describes the use of phenoxyacetyl chlorides to create pro-herbicide triketones.[1][2] Link:[Link][8]

  • Piperazinone Derivative, Preparation Method Therefor, Use Thereof. Source: World Intellectual Property Organization (WO2019154284A1).[1][2] Context: Patents the use of 2-chloro-4-nitrophenoxyacetic acid derivatives for controlling root parasitic weeds (Striga).[1][2] Link:

  • Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. Source: Botanical Gazette (1950s).[1][2] Context: Establishes the fundamental auxin-like biological activity of 2-chloro-4-nitrophenoxyacetic acid.[1][2] Link:[Link]

  • Nucleophilic Addition-Elimination Reaction of Acyl Chlorides. Source: Chemistry LibreTexts.[1][2] Context: Mechanistic grounding for the N-acylation protocol. Link:[Link]

(2-Chloro-4-nitrophenoxy)acetyl chloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS 110630-89-2) represents a high-value electrophilic building block characterized by a "dual-functional" electronic profile. It combines a highly reactive acyl chloride "warhead" with an electron-deficient aromatic core (2-chloro-4-nitrophenyl).

This unique structure makes it indispensable in three critical domains:

  • Medicinal Chemistry: As a precursor for antitubercular and antimicrobial amides, where the electron-withdrawing nitro group enhances lipophilicity and metabolic stability.

  • Proteomics: As a chemical probe for modifying N-terminal residues or lysine side chains in peptides, introducing a distinct mass tag and potential handle for reduction/conjugation.

  • Agrochemicals: As a scaffold for auxin-mimic herbicides, leveraging the phenoxyacetic acid core structure.

Chemical Profile & Reactivity[1]

PropertySpecification
Chemical Name (2-Chloro-4-nitrophenoxy)acetyl chloride
CAS Number 110630-89-2
Parent Acid CAS 5037-04-7
Molecular Formula C₈H₅Cl₂NO₄
Molecular Weight 250.03 g/mol
Physical State Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols
Reactivity Landscape

The molecule operates through two distinct reactivity zones:

  • Zone A (Acyl Chloride): Highly electrophilic carbonyl carbon, susceptible to rapid nucleophilic attack by amines (amide formation), alcohols (esterification), and thiols.

  • Zone B (Aromatic Ring): The 4-nitro and 2-chloro substituents deactivate the ring toward electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SNAr) under forcing conditions, or allow for nitro-group reduction to an aniline.

ReactivityLandscape Core (2-Chloro-4-nitrophenoxy) acetyl chloride Amides Bioactive Amides (Antitubercular Scaffolds) Core->Amides Nucleophilic Acyl Substitution (Fast, RT) Esters Esters (Pro-herbicides) Core->Esters Esterification (Base catalyzed) Amines Primary/Secondary Amines (R-NH2) Amines->Amides Alcohols Alcohols (R-OH) Alcohols->Esters Reductants Reducing Agents (H2/Pd, Fe/HCl) Anilines Amino-derivatives (Post-coupling modification) Reductants->Anilines Amides->Anilines Nitro Reduction (Secondary Step)

Figure 1: Reactivity landscape showing the primary electrophilic pathways (Green) and secondary functionalization options (Red).

Experimental Protocols

Protocol A: Synthesis of the Building Block (Acid to Acid Chloride)

Use this protocol if the acid chloride is not available commercially, starting from (2-Chloro-4-nitrophenoxy)acetic acid (CAS 5037-04-7).

Rationale: Thionyl chloride (


) is preferred over oxalyl chloride for scale-up due to easier byproduct removal (

and

gases).
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

  • Charging: Add (2-Chloro-4-nitrophenoxy)acetic acid (10.0 g, 43.2 mmol) to the flask.

  • Solvent/Reagent: Add anhydrous Toluene (50 mL) followed by Thionyl Chloride (10 mL, ~3 equiv). Note: Toluene acts as an entrainer for excess SOCl₂ removal later.

  • Catalyst: Add 2-3 drops of anhydrous DMF (Dimethylformamide). Mechanism: DMF forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.

  • Reaction: Heat to reflux (80-90°C) for 3 hours.

    • Self-Validating Check: The reaction is complete when gas evolution (

      
      ) ceases and the solid acid dissolves completely to form a clear solution.
      
  • Work-up: Concentrate the mixture under reduced pressure (Rotavap) to remove toluene and excess thionyl chloride.

  • Result: The residue is the crude acid chloride, usually a yellow/brown oil or low-melting solid. Use immediately for Protocol B.

Protocol B: Synthesis of Bioactive Amides (The "Workhorse" Reaction)

Target Application: Synthesis of antitubercular agents or proteomic tagging.

Rationale: A biphasic Schotten-Baumann condition or anhydrous DCM/TEA system is standard. We utilize the DCM/TEA (Dichloromethane/Triethylamine) method for higher yield and moisture control.

Reagents:

  • (2-Chloro-4-nitrophenoxy)acetyl chloride (Crude from Protocol A or commercial)

  • Target Amine (e.g., Aniline derivative, Benzylamine, or Peptide N-terminus)

  • Triethylamine (

    
    ) or DIPEA
    
  • Anhydrous DCM (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve the Target Amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (10 mL/g of amine) in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C (Ice bath).

  • Addition: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Causality: Slow addition at 0°C prevents exotherms and minimizes bis-acylation or side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Check by TLC (System: Hexane/EtOAc 7:3). The acid chloride spot (if visible/hydrolyzed) should disappear; a new, more polar amide spot should appear.

  • Quench & Wash:

    • Add water (20 mL) to quench unreacted acid chloride.

    • Wash the organic layer with 1M HCl (removes unreacted amine/TEA).

    • Wash with Sat.

      
        (removes hydrolyzed acid byproduct).
      
    • Wash with Brine, dry over

      
      .
      
  • Isolation: Evaporate solvent. Recrystallize the solid amide from Ethanol or EtOAc/Hexane.

Workflow Start Start: Amine + TEA in DCM (0°C) Add Dropwise Addition of Acid Chloride Start->Add Stir Stir at RT (2-4 hrs) Add->Stir Check TLC Check (Hex/EtOAc) Stir->Check Check->Stir Incomplete WashAcid Wash: 1M HCl (Remove Amines) Check->WashAcid Complete WashBase Wash: Sat. NaHCO3 (Remove Acids) WashAcid->WashBase Final Final Product: Crystalline Amide WashBase->Final

Figure 2: Step-by-step workflow for the synthesis of amide derivatives.

Advanced Applications: Heterocycle Precursors

While the amide and ester formations are direct, the 2-chloro-4-nitrophenoxy moiety serves as a strategic precursor for benzofuran derivatives, although this requires specific conditions (e.g., Rap-Stoermer reaction variants) usually starting from the aldehyde. However, in the context of the acetyl chloride, the primary advanced application is Post-Coupling Reduction .

Protocol:

  • Synthesize the Amide (Protocol B).

  • Reduce the nitro group (

    
    ) using 
    
    
    
    or
    
    
    .
  • Result: This generates a (2-chloro-4-aminophenoxy)acetamide , a "privileged structure" capable of further reacting with isocyanates to form ureas (common in kinase inhibitors).

Safety & Handling Guidelines

Hazard ClassRisk DescriptionMitigation Strategy
Corrosive Acid chlorides react violently with moisture to release HCl gas. Causes severe skin/eye burns.Handle only in a fume hood. Wear butyl rubber gloves and face shield.
Lachrymator Vapors are irritating to eyes and respiratory tract.Keep containers tightly sealed under inert gas (Ar/N2).
Toxic Nitro-aromatics can be toxic if absorbed or inhaled.Avoid dust generation. Double glove when handling solids.

Storage: Store at +2°C to +8°C under Argon. Moisture sensitive.

References

  • ChemicalBook. (2-Chloro-4-nitrophenoxy)acetic acid Properties and CAS 5037-04-7. Retrieved from

  • BLD Pharm. (2-Chloro-4-nitrophenoxy)acetyl chloride Product Information (CAS 110630-89-2). Retrieved from

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives (Analogous Chemistry). Molecules 2012. Retrieved from

  • Santa Cruz Biotechnology. (2-chloro-4-nitrophenoxy)acetic acid for Proteomics. Retrieved from

  • ChemGuide. Mechanism of Acyl Chloride Reactions with Amines. Retrieved from

Application Notes & Protocols: Strategic Acylation of Phenols with (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Phenolic Acylation

Phenolic scaffolds are ubiquitous in pharmaceuticals, natural products, and high-value materials.[1][2] Their modification is a cornerstone of medicinal chemistry and drug development, allowing for the fine-tuning of properties such as bioavailability, metabolic stability, and target affinity.[3][4] Acylation, the process of introducing an acyl group (R-C=O) onto the phenolic oxygen, is a fundamental and powerful transformation in this context.[5][6][7] This guide provides an in-depth exploration of the acylation of phenols using a specialized reagent, (2-Chloro-4-nitrophenoxy)acetyl chloride, designed for researchers seeking to synthesize novel phenolic esters with potential applications in agrochemical, pharmaceutical, and materials science.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols, offering insights into reaction optimization, and providing a framework for robust product characterization and safety.

Mechanistic Underpinnings: O- vs. C-Acylation

The acylation of phenols is a tale of two competing pathways, governed primarily by the choice of catalyst and reaction conditions. As bidentate nucleophiles, phenols can react at either the hydroxyl oxygen (O-acylation) or the electron-rich aromatic ring (C-acylation).[8]

  • O-Acylation (Esterification): This pathway involves a nucleophilic acyl substitution on the phenolic oxygen, yielding a phenyl ester. It is the kinetically favored product and is promoted by base catalysis. The base serves a dual purpose: it deprotonates the phenol to form the highly nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction.[9][10] This is the primary mechanism exploited in the Schotten-Baumann reaction.[10][11][12]

  • C-Acylation (Friedel-Crafts Reaction): This pathway is an electrophilic aromatic substitution that forms a C-C bond, yielding a hydroxyarylketone. It is the thermodynamically more stable product and requires a Lewis acid catalyst (e.g., AlCl₃) to activate the acyl chloride, making it a more potent electrophile.[8][13] It is important to note that under Friedel-Crafts conditions, any initially formed O-acylated ester can undergo a Fries rearrangement to the C-acylated product, especially with an excess of catalyst.[8][14]

This guide will focus exclusively on the protocols for achieving selective O-acylation to synthesize the target phenolic esters.

G cluster_reactants Reactants cluster_pathways Reaction Pathways Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation C_Acylation C-Acylation Product (Ketone) AcylChloride (2-Chloro-4-nitrophenoxy) acetyl chloride O_Acylation O-Acylation Product (Ester) AcylChloride->C_Acylation Electrophilic Attack (Thermodynamic Control) Base Base (e.g., Pyridine, NaOH) Phenoxide->O_Acylation Nucleophilic Attack (Kinetic Control) LewisAcid Lewis Acid (e.g., AlCl₃) p1->p2 p2->p3

Figure 1. Competing pathways in phenol acylation. Base catalysis favors O-acylation, while Lewis acid catalysis promotes C-acylation.

The Reagent: (2-Chloro-4-nitrophenoxy)acetyl chloride

The selected acylating agent, (2-Chloro-4-nitrophenoxy)acetyl chloride, is a highly reactive derivative of (2-Chloro-4-nitrophenoxy)acetic acid.[15] Its structure incorporates several key features:

  • Acyl Chloride: This functional group is a potent electrophile, readily attacked by nucleophiles like phenoxides. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and HCl.[16]

  • Electron-Withdrawing Groups: The chloro and nitro substituents on the phenoxy ring are strongly electron-withdrawing. These groups can influence the electronic properties and subsequent biological or material activity of the final ester product.

This reagent is typically prepared from its parent carboxylic acid using standard methods, such as reaction with thionyl chloride (SOCl₂) or oxalyl chloride.[11]

Core Protocol: O-Acylation of Phenols (Schotten-Baumann Conditions)

This protocol details a general and robust method for the synthesis of phenolic esters using (2-Chloro-4-nitrophenoxy)acetyl chloride under base-catalyzed conditions.

Materials and Reagents
Material/ReagentGradeSupplier ExampleNotes
Phenolic Substrate≥98%Sigma-AldrichMust be dry.
(2-Chloro-4-nitrophenoxy)acetyl chlorideSynthesis GradeN/A (Custom)Highly moisture-sensitive. Handle under inert gas.[17]
Pyridine, anhydrous≥99.8%Sigma-AldrichServes as base and solvent. Store over molecular sieves.
Dichloromethane (DCM), anhydrous≥99.8%Fisher ScientificReaction solvent.
Hydrochloric Acid (HCl)1 M aqueousVWRFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aqueousVWRFor work-up to neutralize excess acid.
Brine (Saturated NaCl)AqueousVWRFor work-up to remove water.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousSigma-AldrichDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Step-by-Step Experimental Procedure

CAUTION: This reaction should be performed in a certified chemical fume hood. Acyl chlorides are corrosive and react violently with water.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[17]

  • Reactant Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 eq).

  • Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM) (approx. 0.2-0.5 M concentration).

  • Basification: Add anhydrous pyridine (1.5 eq) to the solution. Rationale: Pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl byproduct as pyridinium hydrochloride.[11][12]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The acylation reaction is often exothermic. Cooling helps to control the reaction rate and minimize side reactions.

  • Acyl Chloride Addition: In a separate dry flask, dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring phenol/pyridine mixture over 15-30 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).

  • Quenching & Work-up:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl (aq). The volume should be sufficient to dissolve all pyridinium salts.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl (1x), saturated NaHCO₃ (2x), and finally with brine (1x). Rationale: The acid wash removes residual pyridine, the bicarbonate wash removes any unreacted carboxylic acid (from hydrolysis of the acyl chloride), and the brine wash aids in removing water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[11][19]

G Start 1. Dissolve Phenol in Anhydrous DCM + Pyridine Cool 2. Cool to 0°C Start->Cool Add 3. Add Acyl Chloride Solution Dropwise Cool->Add React 4. Stir & Monitor by TLC Add->React Workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) React->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purify (Chromatography or Recrystallization) Dry->Purify Product Final Product: Pure Phenolic Ester Purify->Product

Figure 2. General experimental workflow for the O-acylation of phenols.

Optimization and Substrate Scope

The electronic nature of the phenolic substrate significantly impacts reactivity.

  • Electron-Donating Groups (EDGs): Phenols substituted with EDGs (e.g., -CH₃, -OCH₃) are more nucleophilic and generally react faster.

  • Electron-Withdrawing Groups (EWGs): Phenols with EWGs (e.g., -NO₂, -CN) are less nucleophilic and may require longer reaction times or slightly elevated temperatures (e.g., room temperature to 40 °C) to achieve full conversion.

ParameterConditionRationale & Discussion
Base Pyridine vs. Triethylamine (Et₃N) vs. NaOHPyridine is often ideal for its dual role as a base and nucleophilic catalyst. Et₃N is a stronger, non-nucleophilic base. Aqueous NaOH can be used in a biphasic Schotten-Baumann setup but increases the risk of hydrolyzing the acyl chloride.[9][11]
Solvent DCM, Chloroform, THF, Diethyl EtherDCM is a common choice due to its inertness and ability to dissolve most reactants. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.[17]
Temperature 0 °C to Room TemperatureStarting at 0 °C is recommended to control the initial exotherm. For less reactive phenols, allowing the reaction to proceed at room temperature is usually sufficient.
Stoichiometry 1.1 - 1.2 eq. of Acyl ChlorideA slight excess of the acylating agent ensures complete consumption of the valuable phenolic starting material.

Product Characterization

Confirmation of the desired phenolic ester product structure is critical. The following techniques are recommended.

  • Infrared (IR) Spectroscopy: The most telling transformation is the disappearance of the broad -OH stretching band (typically ~3200-3600 cm⁻¹) of the starting phenol and the appearance of a strong, sharp carbonyl (C=O) stretching band for the newly formed ester, typically in the range of 1750-1770 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the exchangeable phenolic -OH proton. The aromatic protons on the phenol ring will typically shift downfield upon acylation. The appearance of a singlet corresponding to the -O-C(=O)-CH₂ - protons from the acyl chain is a key indicator.

    • ¹³C NMR: A new signal for the ester carbonyl carbon will appear around 165-175 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.[20]

Safety and Handling

  • (2-Chloro-4-nitrophenoxy)acetyl chloride: This reagent is corrosive and a lachrymator. It reacts violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas.[16][18] It must be stored in a tightly sealed container under an inert atmosphere and away from moisture.[17] All transfers should be performed in a fume hood using dry syringes or cannulas.

  • Phenols: Phenolic compounds are often toxic and corrosive. Avoid skin contact.[21]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate engineering controls and PPE.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any unreacted acyl chloride carefully with a suitable alcohol (like isopropanol) before neutralization and disposal.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of acyl chloride. 2. Inactive phenolic substrate. 3. Insufficient base.1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform under inert gas. 2. For EWG-substituted phenols, increase reaction time or temperature. 3. Ensure at least 1.1 eq of base is used to neutralize HCl.
Multiple Products on TLC 1. Incomplete reaction. 2. C-acylation (side reaction). 3. Product degradation.1. Allow the reaction to run longer. 2. Ensure no Lewis acidic impurities are present. Strictly use base catalysis. 3. Avoid excessive heating during reaction or work-up.
Difficult Purification Pyridinium hydrochloride salts co-eluting or precipitating.Ensure the initial acid wash during work-up is thorough to fully remove all pyridine and its salts.

References

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Write a short note on the Schotten-Baumann reaction of Phenol. | Filo. (2025, June 12).
  • Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. (2020, January 1). Retrieved from [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. (n.d.).
  • Schotten-Baumann Reaction. (n.d.).
  • Acylation of phenols - Department of Chemistry. (n.d.). Retrieved from [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. (2025, November 11). Retrieved from [Link]

  • Unprecedented acetylation of phenols using a catalytic amount of magnesium powder - Taylor & Francis. (2018, June 8). Retrieved from [Link]

  • Acylation of activated aromatics without added acid catalyst - RSC Publishing. (2000, June 26). Retrieved from [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved from [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS - Revue Roumaine de Chimie. (n.d.).
  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.).
  • Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol - CORE. (n.d.). Retrieved from [Link]

  • Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - MDPI. (2022, December 17). Retrieved from [Link]

  • How can i perform Friedel crafts acylation with phenol? - ResearchGate. (2018, March 26). Retrieved from [Link]

  • Acylated phenol structural moieties in API and flavor compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • ACETYLATION Acetyl chloride: Acetic acid:. (n.d.). Retrieved from [Link]

  • ORGANIC CHEMISTRY - RSC Publishing. (n.d.). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap. (2021, December 21). Retrieved from [Link]

  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Retrieved from [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (n.d.). Retrieved from [Link]

  • Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC. (n.d.). Retrieved from [Link]

  • 0013 - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - RSC Publishing - The Royal Society of Chemistry. (2024, February 21). Retrieved from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • C–H acylation as an enabling tool to tag phenolic drugs - ResearchGate. (2025, August 4). Retrieved from [Link]

  • Copper-Catalyzed Meta-Selective Arylation of Phenol Derivatives: An Easy Access to m-Aryl Phenols | ACS Catalysis - ACS Publications - ACS.org. (2021, February 5). Retrieved from [Link]

  • Reactions of Acyl Chlorides Involving Oxygen Compounds - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3 | CID 85969188 - PubChem. (n.d.). Retrieved from [Link]

  • Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - PMC. (2020, September 1). Retrieved from [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Acylation of phenol on solid acids: Study of the deactivation mechanism - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Acylation of Phenols to Phenolic Esters with Organic Salts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC. (n.d.). Retrieved from [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield with (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Chloro-4-nitrophenoxy)acetyl chloride Topic: Optimizing Reaction Yield & Troubleshooting Audience: Researchers, Medicinal Chemists, and Process Engineers

Overview: The Reagent Profile

Compound: (2-Chloro-4-nitrophenoxy)acetyl chloride Primary Application: Synthesis of peptidomimetics, agrochemicals (herbicide intermediates), and heterocycles via nucleophilic acyl substitution. Reactivity Class: Activated Acyl Chloride. Critical Instability Factor: High moisture sensitivity; prone to rapid hydrolysis releasing HCl and the parent acid.

Module 1: Reagent Integrity (Quality Assurance)

Before starting any synthesis, validate your starting material. 80% of "reaction failures" are actually "reagent failures."

Q: How do I visually confirm if my reagent has degraded?

A: Fresh (2-Chloro-4-nitrophenoxy)acetyl chloride should be a pale yellow to off-white crystalline solid (or clear oil if slightly impure/supercooled).

  • Red Flag 1 (White Crust): A white, powdery coating on the crystals indicates hydrolysis to (2-Chloro-4-nitrophenoxy)acetic acid. This is unreactive in standard acyl chloride protocols.

  • Red Flag 2 (Pink/Red Coloration): Deep red or brown discoloration often indicates oxidation of the nitrophenolic core or the presence of free 2-chloro-4-nitrophenol (cleavage of the ether linkage), usually caused by improper storage or thermal degradation.

Q: Can I purify a degraded batch?

A:

  • If <10% Hydrolyzed: You can often use it "as is" by adding a 10-20% molar excess to your reaction to account for the dead mass.

  • If >10% Hydrolyzed: Recrystallization is recommended over distillation due to the high boiling point and thermal instability of the nitro group.

    • Protocol: Dissolve in minimal hot dry toluene or benzene; add non-polar anti-solvent (e.g., hexane/petroleum ether) until turbid; cool to

      
      . Filter under inert atmosphere [1, 4].
      

Module 2: Reaction Optimization (The "Golden Rules")

Optimizing the yield of amidation or esterification reactions.

Q: What is the optimal solvent system?

A:

Solvent Suitability Notes
Dichloromethane (DCM) Excellent High solubility, easy workup. Must be anhydrous.
THF (Tetrahydrofuran) Good Good for polar amines. Critical: Must be free of peroxides and water.
DMF/DMAc Avoid Can catalyze hydrolysis if not strictly dry; difficult to remove.

| Water/Biphasic | Specific Use | Only for Schotten-Baumann conditions (requires vigorous stirring). |

Q: Which base should I use to scavenge HCl?

A: The choice of base dictates the impurity profile.

  • Triethylamine (

    
    ) or DIPEA:  Standard for organic solvents. Use 1.2 - 1.5 equivalents .
    
    • Tip: If the reaction turns black/tarry, the base might be nucleophilically attacking the aromatic ring (

      
       side reaction). Switch to a non-nucleophilic inorganic base.
      
  • Pyridine: Excellent as both solvent and base for difficult acylations, but hard to remove.

  • Potassium Carbonate (

    
    ):  Use in biphasic systems (DCM/Water) or acetone. Slower, but cleaner for sensitive substrates [5].
    
Q: What is the ideal temperature profile?

A:

  • Addition Phase (

    
    ):  Always add the acid chloride slowly to the nucleophile at 
    
    
    
    . This suppresses ketene dimerization and minimizes exotherms that degrade the nitro group.
  • Reaction Phase (RT): Allow to warm to Room Temperature (

    
    ) for 1–4 hours to drive completion.
    
  • Reflux: Avoid unless sterically hindered.[1] High heat promotes ether cleavage in nitrophenoxy systems.

Module 3: Experimental Workflow & Logic

Standard Operating Procedure (SOP): Amidation

Visualized workflow for coupling (2-Chloro-4-nitrophenoxy)acetyl chloride with a primary amine.

ReactionWorkflow Start Start: Reagent Prep Dry Dry Solvents (DCM/THF over sieves) Start->Dry Mix Dissolve Amine + Base (Cool to 0°C) Dry->Mix Add Dropwise Addition of Acid Chloride (in DCM) Mix->Add Exothermic Step Monitor Monitor (TLC/LCMS) Check for disappearance of Amine Add->Monitor Warm to RT Monitor->Add Incomplete? Add 0.1 eq more Quench Quench (Dilute HCl wash or NaHCO3) Monitor->Quench Complete

Caption: Step-by-step workflow for minimizing hydrolysis and side-reactions during amidation.

Module 4: Troubleshooting Guide

Q: My yield is low (<40%), and I see a large peak for the carboxylic acid in LCMS. Why?

A: This is the classic "Moisture Kill."

  • Source: Your solvent was "wet" or the atmosphere was humid.

  • Mechanism: Water competes with your amine nucleophile. Since water is smaller, it often reacts faster.

  • Fix:

    • Flame-dry glassware.

    • Use a nitrogen/argon balloon.

    • The "Sacrificial" Method: Add 0.1 eq of TMSCl (Trimethylsilyl chloride) to the reaction mixture before adding the acid chloride. TMSCl scavenges water faster than your reagent [11].

Q: The reaction mixture turned into a black tar.

A: You likely triggered Nucleophilic Aromatic Substitution (


) .
  • Cause: The nitro group at the 4-position and chlorine at the 2-position make the ring electron-deficient. Strong bases or high heat can cause the amine to attack the ring (displacing the phenoxy oxygen or the aromatic chloride) rather than the carbonyl carbon.

  • Fix:

    • Lower the temperature (keep at

      
       longer).
      
    • Switch to a weaker base (e.g.,

      
       or Pyridine instead of 
      
      
      
      ).
Q: I cannot remove the excess acid chloride during workup.

A: Do not try to distill it off.

  • The Quench: Add a nucleophile scavenger (e.g., dimethylaminopropylamine or simple methanol) at the end of the reaction. This converts the excess dangerous acid chloride into an easily washable ester or water-soluble amine salt.

  • Wash: Wash the organic layer with 1M

    
     or saturated 
    
    
    
    . This hydrolyzes the remaining chloride to the acid, which moves to the aqueous layer (as the carboxylate salt).

Module 5: Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield CheckLCMS Analyze Crude (LCMS/TLC) Problem->CheckLCMS Result1 Main byproduct: Parent Acid (Hydrolysis) CheckLCMS->Result1 Result2 Main byproduct: Unknown/Tarry CheckLCMS->Result2 Result3 No Reaction (Starting Material remains) CheckLCMS->Result3 Fix1 Action: Dry Solvents, Use Inert Gas, Check Reagent Quality Result1->Fix1 Fix2 Action: Reduce Temp, Change Base (Avoid SNAr) Result2->Fix2 Fix3 Action: Check Base Stoichiometry (HCl salt formation?) Result3->Fix3

Caption: Diagnostic logic for identifying the root cause of yield loss.

References

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from

  • Organic Syntheses. (1928). Acetyl Chloride (General Handling).[2] Organic Syntheses, Coll. Vol. 1, p.12. Retrieved from

  • Royal Society of Chemistry. (2015). Synthesis of 2-chloro-N-phenylacetamide derivatives. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from

  • Chemistry Steps. (2020). Reactions of Acid Chlorides with Nucleophiles. Retrieved from

Sources

Technical Support: (2-Chloro-4-nitrophenoxy)acetyl Chloride Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing (2-Chloro-4-nitrophenoxy)acetyl chloride in amide synthesis.[1][2] It addresses specific chemical behaviors, troubleshooting scenarios, and optimized protocols to ensure high-fidelity experimental results.

Reagent Profile & Reactivity
  • CAS Number: 40173-00-6 (Analogous/Derivative)[1][2]

  • Chemical Class: Acid Chloride / Phenoxyacetic Acid Derivative[1][2]

  • Primary Reactivity: Electrophilic Acyl Substitution (Acylation)[1][2]

  • Key Structural Features:

    • Acyl Chloride (-COCl): Highly moisture-sensitive; reacts rapidly with nucleophiles (amines, alcohols, water).[1]

    • 2-Chloro-4-nitrophenoxy Moiety: Electron-deficient aromatic ring.[1][2] The para-nitro group activates the ring, making it potentially susceptible to Nucleophilic Aromatic Substitution (SNAr) under forcing conditions, though acylation is kinetically favored.

Part 1: Troubleshooting Guide (Q&A)
Q1: I observed an immediate formation of a white precipitate upon adding the acid chloride to my amine solution. Did the reaction fail?

Diagnosis: This is likely Amine Hydrochloride Salt formation, not necessarily a failure, but it indicates a stoichiometry issue.

  • The Chemistry: The acylation releases HCl. If no scavenger base (like Triethylamine or DIPEA) is present, the HCl protonates the unreacted amine, rendering it non-nucleophilic and precipitating it as a salt (

    
    ).[2]
    
  • The Fix: Ensure you are using at least 1.1 equivalents of a tertiary amine base (TEA, DIPEA) or 2.2 equivalents of the reactant amine (if the amine is cheap/sacrificial).[2]

  • Differentiation: If the solid is the carboxylic acid (hydrolysis product), it will not dissolve in water during workup. Amine salts usually dissolve in water.[3]

Q2: The reaction mixture turned from pale yellow to deep orange/red. Is this normal?

Diagnosis: This suggests Trace SNAr Side Reactions or Phenoxide Formation .[2]

  • The Chemistry: The 2-chloro-4-nitrophenoxy group contains a nitro group para to the ether linkage.[1] In the presence of strong nucleophiles (amines) and heat, a minor SNAr pathway can occur where the amine displaces the phenoxyacetate group, forming a substituted 2-chloro-4-nitroaniline (intensely colored). Alternatively, trace hydrolysis of the ether linkage can release 2-chloro-4-nitrophenol , which forms a bright yellow phenoxide anion in basic conditions.[1]

  • The Fix:

    • Maintain temperature at 0°C to -10°C during addition.

    • Avoid large excesses of the amine.

    • Add the acid chloride slowly to the amine/base mixture to keep the concentration of the electrophile low relative to the nucleophile.

Q3: My product is a gummy oil instead of a solid, and NMR shows extra signals in the aromatic region.

Diagnosis: You may have formed the Imide (Double Acylation) or have Solvent Inclusion .

  • The Chemistry: Primary amines can be acylated twice if the acid chloride is in large excess or added too quickly, forming an imide (

    
    ).[2]
    
  • The Fix:

    • Verify stoichiometry (1.0–1.05 eq of acid chloride).[2]

    • Perform a mild basic wash (sat.[2]

      
      ) to hydrolyze any unreacted acid chloride or unstable anhydrides.[2]
      
    • Recrystallize from Ethanol/Water or Toluene to remove imides.

Q4: I see a new spot on TLC that doesn't move (Baseline) and the acid chloride spot disappeared.

Diagnosis: Hydrolysis has occurred.

  • The Chemistry: Moisture in the solvent or atmosphere reacted with the acid chloride to form (2-Chloro-4-nitrophenoxy)acetic acid .[1]

  • The Fix:

    • Use anhydrous solvents (DCM, THF) stored over molecular sieves.

    • Purge the reaction vessel with

      
       or Argon.
      
    • Check the quality of the acid chloride reagent; if it contains white solids before use, it may be partially hydrolyzed.

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the competition between the desired acylation, hydrolysis (moisture), and salt formation.

ReactionPathways cluster_legend Pathway Legend Start Reagent: (2-Chloro-4-nitrophenoxy)acetyl Cl + Amine (R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack HydrolysisProduct SIDE PRODUCT: Carboxylic Acid (Ar-O-CH2-COOH) Start->HydrolysisProduct Reaction with H2O (Moisture Sensitive) Product TARGET PRODUCT: Amide (Ar-O-CH2-CO-NH-R) Intermediate->Product - HCl (Fast) Salt STALLED REACTION: Amine Hydrochloride (R-NH3+ Cl-) Product->Salt HCl byproduct reacts with Amine Moisture Moisture (H2O) NoBase No Scavenger Base NoBase->Salt Lack of TEA/DIPEA P1 Desired Pathway P2 Hydrolysis (Failure) P3 Salt Formation (Stall)

Figure 1: Reaction pathways showing the competition between amidation, hydrolysis, and amine salt formation.

Part 3: Optimized Experimental Protocols
Method A: Anhydrous Conditions (Recommended for High Yield)

Best for valuable amines and strict stoichiometry.[2]

  • Preparation: Dry glassware in an oven (

    
    ) for 1 hour. Cool under 
    
    
    
    flow.
  • Solvent: Use Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

  • Setup:

    • Dissolve Amine (1.0 eq) and Triethylamine (1.2 eq) in DCM (

      
       concentration).
      
    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.05 eq) in a minimal amount of DCM.

    • Add dropwise to the amine solution over 15–20 minutes. Note: Exothermic reaction.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Dilute with DCM.[3]

    • Wash with 1M HCl (to remove excess amine/TEA).[2]

    • Wash with Sat. NaHCO3 (to remove unreacted acid/hydrolysis products).[2]

    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for water-soluble amines (e.g., amino acids) or robust substrates.[1][2]

  • Setup: Dissolve the Amine in 10% NaOH or Sat. NaHCO3 solution.

  • Addition: Add the Acid Chloride (neat or dissolved in a small amount of ether/DCM) vigorously to the stirring aqueous solution.

  • Reaction: Stir vigorously for 1–2 hours. The product often precipitates out.

  • Workup: Filter the solid precipitate. Wash with water and dilute HCl to remove salts.

Part 4: Data & Compatibility Reference

Solvent Compatibility Table

Solvent Suitability Notes
DCM (Dichloromethane) Excellent Standard choice; easy workup.[1][2]
THF (Tetrahydrofuran) Good Good for polar amines; ensure it is dry.[2]
DMF (Dimethylformamide) Fair Hard to remove; use only if solubility is an issue.[2]
Water Conditional Only for Schotten-Baumann (biphasic) method.[1][2]

| Alcohols (MeOH, EtOH) | Incompatible | Will react to form esters (alcoholysis).[2] |

Base Selection Guide

Base Type Use Case
Triethylamine (TEA) Organic (Tertiary) Standard scavenger for anhydrous reactions.[1][2]
DIPEA (Hünig's Base) Organic (Hindered) Best for hindered amines or to prevent racemization.[2]
Pyridine Organic (Aromatic) Can be used as solvent and base; difficult to remove.[2]

| NaOH / Na2CO3 | Inorganic | Used in aqueous/biphasic (Schotten-Baumann) protocols.[1][2] |

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General Acylation Mechanisms).

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Acetyl Chloride Derivatives. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[3] (Nucleophilic Aromatic Substitution context).

  • Common Organic Chemistry. (2023). Amide Bond Formation: Acid Chlorides. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Chloro-4-nitrophenol derivatives. Retrieved from

Sources

Technical Support Center: Purification of (2-Chloro-4-nitrophenoxy)acetyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (2-Chloro-4-nitrophenoxy)acetyl chloride . This reagent is a critical electrophile used to introduce the 2-chloro-4-nitrophenoxy moiety into pharmaceutical intermediates and agrochemicals (similar to 2,4-D herbicide analogs).[1]

Because this acyl chloride is highly reactive, users often encounter three primary classes of impurities:

  • (2-Chloro-4-nitrophenoxy)acetic acid: The hydrolysis byproduct (Parent Acid).[1]

  • HCl salts: Generated during the nucleophilic attack.

  • Unreacted Nucleophiles: Excess amines or alcohols used in the synthesis.

This guide provides self-validating protocols to isolate your target amide or ester with high purity.

Module 1: The "Standard" Liquid-Liquid Extraction Protocol

Context: This is the first line of defense. Because the primary impurity (the Parent Acid) is acidic and your target product (amide/ester) is likely neutral, we utilize pH-controlled partitioning.

The Protocol
  • Reaction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Quench: Pour reaction mixture into ice water.

StepWash SolutionPurposeMechanism
1 1M HCl (Cold)Remove unreacted aminesProtonates amines

water-soluble ammonium salts.
2 Water Remove bulk saltsRemoves residual HCl and inorganic salts.
3 Sat.[1] NaHCO₃ CRITICAL: Remove Parent AcidDeprotonates the acid byproduct (pKa ~3.1)

water-soluble carboxylate.
4 Brine DryingRemoves residual water from the organic phase.[1]
Troubleshooting the Carbonate Wash
  • Issue: "I washed with bicarbonate, but the acid impurity remains."

  • Root Cause: The 2-chloro-4-nitrophenoxy group is electron-withdrawing, making the Parent Acid more acidic but also potentially more lipophilic than unsubstituted phenoxyacetic acid.[1]

  • Solution: If NaHCO₃ fails, upgrade to 1M NaOH (if your product is stable to base). The higher pH ensures complete deprotonation. Caution: Do not use NaOH if your product is an ester, as it may hydrolyze.

Workflow Visualization

ExtractionLogic Start Crude Reaction Mixture (Organic Solvent) CheckAmine Impurity: Unreacted Amine? Start->CheckAmine AcidWash Wash 1: Dilute HCl CheckAcid Impurity: Parent Acid? AcidWash->CheckAcid AqueousWaste Aqueous Waste (Contains Salts/Byproducts) AcidWash->AqueousWaste BaseWash Wash 2: Sat. NaHCO3 Drying Dry (MgSO4) & Concentrate BaseWash->Drying BaseWash->AqueousWaste CheckAmine->AcidWash Yes CheckAmine->CheckAcid No CheckAcid->BaseWash Yes (Standard) CheckAcid->Drying No

Figure 1: Logic flow for pH-dependent purification of phenoxyacetyl derivatives.

Module 2: Purification by Recrystallization

Context: The (2-chloro-4-nitrophenoxy) moiety is rigid and aromatic, making its derivatives highly crystalline.[1] If extraction yields a solid that is 85-95% pure, recrystallization is superior to chromatography.[1]

Solvent Selection Guide
Solvent SystemPolarityBest ForProtocol Note
Ethanol (95%) HighAmides with H-bond donorsHeat to boil, add EtOH dropwise until dissolved.[1] Cool slowly.
EtOAc / Hexanes MediumEsters / Lipophilic AmidesDissolve in min.[1] hot EtOAc. Add Hexanes until cloudy.
Toluene LowHighly crystalline aromaticsGood for removing colored nitro-impurities.[1]
The "Oiling Out" Problem

Symptom: Upon cooling, the product forms a sticky oil at the bottom rather than crystals. Cause: The product is saturated but the melting point is depressed by impurities, or cooling is too rapid. Fix:

  • Re-heat until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass side with a spatula.

  • Add 1-2 mL of the anti-solvent (e.g., Hexane) while hot, then let it cool to Room Temp (do not put in ice immediately).

Module 3: Chromatography Troubleshooting

Context: If you must use Flash Column Chromatography (e.g., for non-crystalline oils), the acidic nature of the impurities can cause "streaking" or "tailing" on silica gel.

Q: Why is my product smearing on the TLC plate?

A: If your product has an amide hydrogen (R-NH-CO-R), it can interact strongly with the silica.

  • Fix: Add 1% Methanol to your eluent (e.g., DCM:MeOH 99:1).[1]

Q: The Parent Acid is co-eluting with my product.

A: The Parent Acid ((2-Chloro-4-nitrophenoxy)acetic acid) is polar and acidic.[1]

  • Fix: Add 0.5% Acetic Acid to your eluent.[1] This keeps the silica acidic, forcing the Parent Acid to move faster (or stay protonated and tight), preventing it from dragging across your product peak.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product turned dark brown/red. Is it decomposed?

Analysis: Nitro-aromatics are notorious for forming colored charge-transfer complexes or minor azo-impurities that are intensely colored even at ppm levels.[1] Action:

  • Dissolve product in solvent.[1]

  • Add Activated Carbon (Charcoal) .

  • Heat gently for 10 mins, then filter through Celite.

  • The color often resides in the impurities; the filtrate should be significantly lighter.

Q2: I have low yield. Where did my product go?

Analysis: The starting material (Acid Chloride) is moisture sensitive. If your solvents weren't dry, it hydrolyzed to the Parent Acid before reacting with your amine. Verification: Check the "bicarbonate wash" aqueous layer. Acidify a small sample with HCl. If a white solid precipitates, that is the Parent Acid [1]. Prevention: Ensure DCM/THF is anhydrous and the reaction is kept under Nitrogen/Argon.

Q3: Is the Parent Acid toxic?

Safety: Yes. Phenoxyacetic acid derivatives (structurally related to 2,4-D) are biologically active (herbicides) and can be irritants.[1] Always wear gloves and handle solid wastes as hazardous chemical waste [2].

References

  • Sigma-Aldrich. Product Specification: 2-(2-chloro-4-nitrophenoxy)acetic acid.[1] (Accessed 2026).[1][2] (Note: Used for physical property verification of the hydrolysis byproduct).

  • PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3.[1] National Library of Medicine. [1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Organic Syntheses. General Procedures for Amide Synthesis from Acid Chlorides. (Search term: Acid Chloride Amide).[1]

Sources

Technical Support: HCl Management in (2-Chloro-4-nitrophenoxy)acetyl Chloride Acylations

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HCl-REM-24N Status: Open Agent: Senior Application Scientist Subject: Optimization of HCl Removal Strategies for Phenoxyacetyl Chloride Derivatives

Welcome to the Technical Support Center

You are currently working with (2-Chloro-4-nitrophenoxy)acetyl chloride . This electrophile is a critical building block, often used in the synthesis of herbicides (related to Nitrofen analogs) and pharmaceutical intermediates.

The Core Challenge: The acylation reaction releases Hydrogen Chloride (HCl) as a stoichiometric byproduct.



If left unmanaged, HCl causes:

  • Nucleophile Deactivation: Protonation of your amine substrate (forming unreactive

    
    ).
    
  • Ether Cleavage: The phenoxy ether linkage, while stabilized by the electron-withdrawing nitro group, can still undergo acid-catalyzed cleavage under forcing conditions or high concentrations.

  • Equilibrium Stalling: In reversible acylations, accumulation of acid drives the reaction backward.

Below are the three field-proven protocols to manage this byproduct, ranked by experimental scale and substrate sensitivity.

Module 1: Chemical Scavenging (In-Situ Neutralization)

Best for: Small-to-medium scale, acid-sensitive substrates, and anhydrous conditions.

The Logic: You introduce a non-nucleophilic tertiary amine to act as a "proton sponge." This drives the equilibrium forward by precipitating the amine hydrochloride salt.

Recommended Reagents:

  • Triethylamine (TEA): Standard, cheap.

  • DIPEA (Hünig's Base): Use if your nucleophile is sterically hindered; DIPEA prevents quaternary salt formation.

  • Pyridine: Acts as both a solvent and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

Protocol 1.1: The Pyridine-Catalyzed Acylation

  • Dissolution: Dissolve your nucleophile (amine/alcohol) in dry DCM or THF.

  • Stoichiometry: Add 1.2 equivalents of Pyridine (or TEA) relative to the acid chloride.

  • Addition: Cool to 0°C. Add (2-Chloro-4-nitrophenoxy)acetyl chloride dropwise.

    • Why? The reaction is exothermic. Heat + HCl = impurity formation.

  • Workup: The solution will become cloudy (Pyridine·HCl precipitate). Filter this solid before aqueous workup to prevent emulsions.

Critical Alert: Do not use secondary amines (like morpholine) as scavengers; they will react with your acid chloride to form urea byproducts.

Module 2: Biphasic Interfacial Systems (Schotten-Baumann)

Best for: Scale-up, robust substrates, and cost-efficiency.

The Logic: The reaction occurs at the interface of an organic solvent (containing the acid chloride) and an aqueous phase (containing an inorganic base).[1][2] The base neutralizes HCl immediately upon formation in the aqueous layer, protecting the organic product.

Protocol 2.1: Modified Schotten-Baumann

  • Organic Phase: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride in DCM or Toluene.

  • Aqueous Phase: Prepare a 10% NaOH or saturated

    
     solution.
    
  • Mixing: Combine phases with vigorous stirring .

    • Note: The (2-Chloro-4-nitrophenoxy) moiety is hydrophobic; rapid stirring is essential to increase interfacial surface area.

  • Phase Transfer Catalyst (Optional): If reaction is slow, add 1 mol% TBAB (Tetrabutylammonium bromide) to shuttle the nucleophile.

Data Comparison: Base Selection

Base TypepKa (Conj. Acid)SolubilityProsCons
Triethylamine 10.75OrganicHomogeneous; fast kinetics.Expensive; salt removal required.[3]
Pyridine 5.2OrganicCatalytic effect; cheap.Strong odor; difficult to remove traces.
aq. NaOH 15.7AqueousVery cheap; easy workup.Hydrolysis risk for acid chloride.[4]
aq. NaHCO₃ 10.3AqueousMild; prevents hydrolysis.CO₂ off-gassing (foaming risk).
Module 3: Physical Removal & Scrubbing (Scale-Up Engineering)

Best for: Large scale (>100g), weak nucleophiles, or when base impurities are unacceptable.

The Logic: Instead of neutralizing HCl inside the flask, you physically remove it using an inert gas sweep or vacuum, then trap it externally. This maintains an acidic reaction environment (useful only if your product is acid-stable).

Protocol 3.1: Inert Gas Sparging

  • Setup: Equip the reactor with a subsurface gas inlet (sparger) and a gas outlet connected to a scrubber.

  • Reflux: Heat the solvent (Toluene/Xylene) to reflux. High temperature decreases HCl solubility.

  • Sweep: Flow dry Nitrogen (

    
    ) through the solution.
    
  • Scrubbing: The outlet gas must pass through a Caustic Scrubber (see diagram below).

Visualizing the Workflow
Figure 1: Decision Matrix for HCl Removal

HCl_Removal_Decision Start Start: Acylation with (2-Chloro-4-nitrophenoxy)acetyl chloride Scale What is your Scale? Start->Scale Sensitivity Is Product Acid-Sensitive? Scale->Sensitivity Small (<50g) MethodC Method C: N2 Sparge + Scrubber Scale->MethodC Large (>100g) BaseTol Can you use Organic Bases? Sensitivity->BaseTol Yes (Needs Neutralization) Sensitivity->MethodC No (Stable in Acid) MethodA Method A: Chemical Scavenging (TEA/Pyridine) BaseTol->MethodA Yes MethodB Method B: Schotten-Baumann (Biphasic NaOH) BaseTol->MethodB No (Inorganic only)

Caption: Select the appropriate HCl removal strategy based on scale and substrate stability.

Figure 2: Caustic Scrubber Setup (For Method C)

Scrubber_System cluster_chemistry Scrubber Chemistry Reactor Reactor (Acylation + HCl Gen) Trap Empty Trap (Anti-Suckback) Reactor->Trap HCl Gas + N2 Scrubber Scrubber Tower (Packed Bed / NaOH) Trap->Scrubber Gas Flow Exhaust Clean Exhaust (To Fume Hood) Scrubber->Exhaust Neutralized Gas rxn HCl(g) + NaOH(aq) -> NaCl(aq) + H2O

Caption: Essential safety setup for physical removal of HCl gas.

Troubleshooting & FAQs

Q: My reaction mixture turned into a solid block. What happened?

  • A: You likely used a non-polar solvent (like Hexane or Ether) with an amine base. The amine-HCl salt is insoluble and precipitated rapidly, trapping your stir bar.

  • Fix: Add DCM or Chloroform to dissolve the reactants, or use a mechanical stirrer. For future runs, filter the salt before it solidifies completely.

Q: I see low yields using Schotten-Baumann (NaOH/Water). Is my acid chloride hydrolyzing?

  • A: Yes, (2-Chloro-4-nitrophenoxy)acetyl chloride is reactive. If the biphasic mixing is too slow, water attacks the acid chloride before the amine does.

  • Fix:

    • Lower the temperature to 0°C.

    • Pre-dissolve the amine in the aqueous phase (if soluble) or use a Phase Transfer Catalyst (TBAB).

    • Switch to Method A (Anhydrous TEA).

Q: The product has a persistent "vinegar-like" or acrid smell after workup.

  • A: This is residual acid chloride or HCl.

  • Fix: Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  until bubbling stops. Follow with a brine wash. Dry over 
    
    
    
    .

Q: Can I use alcohols to quench the excess acid chloride?

  • A: Yes. Adding Methanol will convert unreacted acid chloride to the methyl ester, which is often easier to separate from your amide product than the free acid [5].

References
  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. (Accessed via Search). [Link]

  • Acyl Chlorides and Acid Anhydrides Reactivity. Chemrevise. [Link]

  • Wet Scrubbing of Acidic Gases (HCl). Schutte & Koerting Technical Library. [Link]

  • Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem. [Link]

  • Quenching Acid Chlorides: Safety & Methods. Yufeng Chemical Safety Guide. [Link]

Sources

Stability issues of (2-Chloro-4-nitrophenoxy)acetyl chloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for (2-Chloro-4-nitrophenoxy)acetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive reagent in their work. Here, we address common stability issues and provide practical troubleshooting advice to ensure the success and reproducibility of your experiments. Our approach is rooted in a deep understanding of the chemical principles governing the reactivity of acyl chlorides, tailored to the specific characteristics of this substituted phenoxyacetyl chloride.

Understanding the Inherent Reactivity of (2-Chloro-4-nitrophenoxy)acetyl chloride

(2-Chloro-4-nitrophenoxy)acetyl chloride is a valuable building block in organic synthesis, prized for its ability to introduce the 2-chloro-4-nitrophenoxyacetyl moiety. However, like all acyl chlorides, it is characterized by a highly electrophilic carbonyl carbon. This reactivity is further amplified by the strong electron-withdrawing effects of the chloro and nitro groups on the aromatic ring, making it exceptionally susceptible to nucleophilic attack. The primary culprit for its degradation is often trace amounts of water, leading to rapid hydrolysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: I am observing low or no yield in my acylation reaction. What are the likely causes?

Low or non-existent yields in reactions involving (2-Chloro-4-nitrophenoxy)acetyl chloride are most commonly due to the degradation of the acyl chloride before it can react with your intended nucleophile.

Troubleshooting Guide:

  • Moisture Contamination: The paramount concern is the presence of water in your reaction system. Acyl chlorides react vigorously with water to form the corresponding carboxylic acid, which is generally unreactive under standard acylation conditions.[1][2][3]

    • Verification: Before starting your reaction, ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling in a desiccator.

    • Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best practice to freshly distill solvents over an appropriate drying agent. Ensure the solvent is stored over molecular sieves.

    • Reagent Purity: Ensure your nucleophile and any other reagents are free of water. If necessary, dry them using standard laboratory procedures.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Improper Storage of (2-Chloro-4-nitrophenoxy)acetyl chloride: This reagent is sensitive to both moisture and atmospheric oxygen over long periods.

    • Recommendation: Store (2-Chloro-4-nitrophenoxy)acetyl chloride in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place.[5] A desiccator is highly recommended for storage.

  • Competitive Side Reactions: If your nucleophile is a weak one, or if there are other nucleophilic species present, these can compete with your desired reaction.

    • Analysis: Analyze your crude reaction mixture by TLC, LC-MS, or NMR to identify potential side products. The presence of (2-Chloro-4-nitrophenoxy)acetic acid is a strong indicator of hydrolysis.

Experimental Workflow for Minimizing Hydrolysis:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up prep1 Oven-dry all glassware prep2 Use anhydrous solvents prep1->prep2 prep3 Ensure reagents are dry prep2->prep3 react1 Assemble glassware under inert gas prep3->react1 Maintain inert atmosphere react2 Add solvent and reagents via syringe react1->react2 react3 Slowly add (2-Chloro-4-nitrophenoxy)acetyl chloride react2->react3 workup1 Quench reaction with appropriate reagent react3->workup1 workup2 Perform extraction and washing workup1->workup2

Caption: Recommended experimental workflow for handling (2-Chloro-4-nitrophenoxy)acetyl chloride.

FAQ 2: My solution of (2-Chloro-4-nitrophenoxy)acetyl chloride changes color over time. Is this a sign of degradation?

A change in color, often to a yellowish or brownish hue, can indicate decomposition. While pure (2-Chloro-4-nitrophenoxy)acetyl chloride is expected to be a stable solid, in solution, its stability is highly dependent on the solvent and storage conditions.

Troubleshooting Guide:

  • Solvent Choice: The choice of solvent is critical.

    • Protic Solvents: Avoid protic solvents such as alcohols and water, as they will readily react with the acyl chloride.[6][7]

    • Aprotic Solvents: While aprotic solvents are necessary, their purity is key. Trace impurities can lead to degradation.

      • Dichloromethane (DCM) and Chloroform: Generally good choices, but ensure they are free of acidic impurities which can catalyze decomposition.

      • Tetrahydrofuran (THF): Can contain peroxides which may initiate radical reactions. Use freshly distilled or inhibitor-free THF.

      • Acetonitrile (ACN): Generally a suitable solvent, but ensure it is of high purity and anhydrous.

      • Dimethylformamide (DMF): While a common solvent, it can react with acyl chlorides, especially at elevated temperatures, to form a Vilsmeier reagent.[6] This is a known incompatibility. If DMF must be used, the reaction should be conducted at low temperatures and for a short duration.

  • Light and Temperature: Exposure to light and elevated temperatures can accelerate decomposition.

    • Recommendation: Prepare solutions of (2-Chloro-4-nitrophenoxy)acetyl chloride fresh for each use. If a stock solution must be prepared, store it in a dark bottle, under an inert atmosphere, at a low temperature (e.g., in a refrigerator or freezer rated for chemical storage).

Table 1: Solvent Compatibility and Considerations

SolventCompatibilityKey Considerations
DichloromethaneHighMust be anhydrous and free of acid.
ChloroformHighMust be anhydrous and free of acid.
TetrahydrofuranModerateRisk of peroxides. Use freshly distilled.
AcetonitrileHighMust be anhydrous.
DimethylformamideLowCan react to form Vilsmeier reagent. Use with caution at low temperatures.[6]
Alcohols (e.g., MeOH, EtOH)IncompatibleReacts to form esters.[7]
WaterIncompatibleRapidly hydrolyzes to the carboxylic acid.[1][2][3]
FAQ 3: I suspect my (2-Chloro-4-nitrophenoxy)acetyl chloride has degraded. How can I confirm this and what are the degradation products?

The primary degradation product upon exposure to moisture is (2-Chloro-4-nitrophenoxy)acetic acid.

Confirmation of Degradation:

  • Thin Layer Chromatography (TLC): Spot the suspected degraded sample alongside a fresh sample (if available) and the corresponding carboxylic acid standard. The degraded sample will likely show a new, more polar spot corresponding to the carboxylic acid. Acyl chlorides themselves can sometimes streak or react with the silica gel plate.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The methylene protons (-CH₂-) adjacent to the carbonyl group in the acyl chloride will have a different chemical shift compared to the methylene protons in the corresponding carboxylic acid. The acidic proton of the carboxylic acid will also be visible (often as a broad singlet).

  • Infrared (IR) Spectroscopy:

    • The C=O stretch of the acyl chloride is typically found at a higher wavenumber (around 1800 cm⁻¹) compared to the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). The carboxylic acid will also show a broad O-H stretch from approximately 2500-3300 cm⁻¹.

Degradation Pathway: Hydrolysis

The most common degradation pathway is hydrolysis, which proceeds via a nucleophilic addition-elimination mechanism.

Caption: Mechanism of hydrolysis of (2-Chloro-4-nitrophenoxy)acetyl chloride.

The electron-withdrawing nature of the 2-chloro and 4-nitro substituents on the phenyl ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water compared to unsubstituted phenoxyacetyl chloride.[1][8]

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Available at: [Link]

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Available at: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Available at: [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available at: [Link]

  • Ataman Kimya. (n.d.). ACETYL CHLORIDE. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Available at: [Link]

  • Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
  • PubMed. (2019, September 15). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Available at: [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. Available at: [Link]

  • Google Patents. (n.d.). US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • ResearchGate. (2025, August 6). (PDF) Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Available at: [Link]

  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Available at: [Link]

  • PMC. (2012, June 6). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Available at: [Link]

  • PLOS One. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available at: [Link]

  • MDPI. (2022, July 2). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Available at: [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]

Sources

Technical Support Center: Optimizing (2-Chloro-4-nitrophenoxy)acetyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2][3][4]

(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly electrophilic acylating agent. Its reactivity is distinct from simple alkyl acid chlorides due to the phenoxy linker , which exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. Furthermore, the 2-chloro-4-nitrophenyl ring is electron-deficient, introducing unique stability and side-reaction risks (specifically nucleophilic aromatic substitution) that must be managed.

Reagent Specifications
PropertyValueImplication for Selectivity
Functional Group Acyl Chloride (-COCl)Primary reaction site; highly moisture sensitive.[1]
Linker

-Phenoxy Ether
Increases carbonyl reactivity vs. acetyl chloride; adds steric bulk.
Ring Substituents 2-Cl, 4-NO

Electron-withdrawing; activates the ring for potential

side reactions at high temperatures.
Major Risk HydrolysisRapid conversion to the corresponding carboxylic acid in the presence of trace moisture.

Troubleshooting Module: Selectivity Challenges

Scenario A: "My yield is low, and I detect the corresponding carboxylic acid."

Diagnosis: Hydrolysis Competition. The rate of hydrolysis for phenoxyacetyl derivatives is significantly faster than for aliphatic acid chlorides due to the activated carbonyl.

Corrective Protocol:

  • Solvent Quality: Ensure DCM, THF, or Toluene is dried over molecular sieves (3Å or 4Å). Water content must be <50 ppm.

  • Reagent Purity: Check the acid chloride quality. If the liquid is cloudy or has a precipitate (the acid form), distill under reduced pressure or add oxalyl chloride (1.1 eq) and catalytic DMF to regenerate the acid chloride in situ before adding the nucleophile.

  • Order of Addition: Always add the acid chloride to the nucleophile/base mixture at 0°C, not the other way around. This keeps the concentration of the highly reactive species low relative to the nucleophile.

Scenario B: "I have an amino-alcohol, and I need to acylate only the amine (Chemoselectivity)."

Diagnosis: Kinetic vs. Thermodynamic Control. Amines are better nucleophiles than alcohols, but O-acylation can occur if the reaction is too hot or if the base is too strong.

Corrective Protocol:

  • Method 1: Schotten-Baumann Conditions (Biphasic).

    • Use a biphasic system (DCM / 1M NaOH or Na

      
      CO
      
      
      
      ).
    • The amine reacts at the interface or in the organic phase. The hydroxyl group remains protonated (neutral) in the organic phase or deprotonated in the aqueous phase (where it is solvated and less reactive toward the hydrophobic acid chloride).

  • Method 2: Low-Temperature Anhydrous.

    • Perform in DCM at -10°C to 0°C.

    • Use stoichiometric Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Avoid DMAP (4-Dimethylaminopyridine) as it catalyzes O-acylation, reducing selectivity.

Scenario C: "I see impurities indicating loss of the aromatic chloride."

Diagnosis: Nucleophilic Aromatic Substitution (


).
The 4-nitro group strongly activates the aromatic ring. A strong nucleophile (like a primary amine or thiol) can attack the C-2 position, displacing the chlorine atom, especially at elevated temperatures (

).

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature below 25°C. Acylation is kinetically faster than

    
     at low temperatures.
    
  • Steric Bulk: If using a strong nucleophile, ensure the solvent provides no stabilization for the Meisenheimer complex (use non-polar solvents like DCM rather than DMF/DMSO).

Decision Pathways & Mechanisms

Diagram 1: Reaction Optimization Logic

This decision tree guides you through selecting the correct conditions based on your nucleophile and selectivity needs.

ReactionLogic Start Start: Select Nucleophile Amine Amine (Primary/Sec) Start->Amine Alcohol Alcohol / Phenol Start->Alcohol Bifunctional Amino-Alcohol Start->Bifunctional Schotten Schotten-Baumann (DCM/aq NaOH) Amine->Schotten Robust/Scale-up Anhydrous Anhydrous (DCM + TEA, 0°C) Amine->Anhydrous Water Sensitive Catalysis Add DMAP (0.1 eq) + Pyridine/TEA Alcohol->Catalysis Required for conversion Selectivity Goal: N-Selectivity Bifunctional->Selectivity Selectivity->Schotten pH Control NoDMAP NO DMAP Keep T < 0°C Selectivity->NoDMAP Kinetic Control

Caption: Decision matrix for solvent and base selection to maximize chemoselectivity.

Diagram 2: Competing Pathways (The Risk of )

Understanding the competition between the acyl chloride and the activated ring is critical.

Mechanisms Reagent (2-Chloro-4-nitrophenoxy)acetyl chloride PathA Path A: Acylation (Kinetic) Attack at Carbonyl Reagent->PathA Low Temp PathB Path B: S_NAr (Thermodynamic) Attack at Ring C-Cl Reagent->PathB High Temp / Polar Solvent Nuc Nucleophile (Nu-) Nuc->PathA Nuc->PathB ProductA Desired Amide/Ester (Fast at <20°C) PathA->ProductA ProductB Side Product: Ring-Substituted Impurity (Favored at >50°C) PathB->ProductB

Caption: Mechanistic competition. Path A is desired; Path B is a risk due to the nitro-activated ring.

Standard Operating Procedures (SOPs)

Protocol A: N-Acylation of Amines (High Selectivity)

Applicability: Primary/Secondary amines, Amino-alcohols (for N-selectivity).

  • Preparation: Dissolve the amine (1.0 eq) in DCM (anhydrous). Add Triethylamine (1.2 eq).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Dropwise addition prevents localized heating and high concentrations of acid chloride, suppressing dimer formation and ring attack.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Monitoring: Check TLC. If starting material remains, do not heat. Add a small aliquot (0.1 eq) of fresh acid chloride.

  • Workup: Wash with 1M HCl (to remove excess amine/TEA), then sat. NaHCO

    
     (to remove phenoxyacetic acid byproduct), then Brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: O-Acylation of Hindered Alcohols

Applicability: Secondary alcohols or phenols.

  • Catalysis: Dissolve alcohol (1.0 eq) in DCM. Add Pyridine (2.0 eq) and DMAP (0.1 eq) .

    • Note: DMAP is essential here. The phenoxyacetyl group is bulky; the alcohol is a poor nucleophile. DMAP forms a highly reactive N-acylpyridinium intermediate.

  • Reaction: Add the acid chloride (1.2 eq) at Room Temperature.

  • Time: These reactions may require 4–12 hours.

  • Quench: Quench with water before workup to hydrolyze the excess reactive reagent.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent? A: Avoid if possible. While DMF dissolves everything well, it is a polar aprotic solvent that stabilizes ionic intermediates. This increases the rate of the unwanted


 reaction (displacement of the ring chloride). DCM or Toluene are superior for selectivity.

Q: Why is my product turning pink/red during workup? A: This often indicates the formation of a Meisenheimer complex or degradation of the nitrophenoxy ring under strongly basic conditions. When doing the basic wash (NaHCO


), keep it brief and cold. Do not use strong bases like NaOH for the workup of the final product.

Q: I need to store the acid chloride. How? A: Store at 4°C under Argon/Nitrogen. If it yellows or forms crystals, it has hydrolyzed. Recrystallization is difficult; distillation (high vacuum) is preferred, or simply generating it fresh from the acid using Thionyl Chloride is often more reliable.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 16-72: Acylation of Amines).

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9, 411-420. (Discusses solvent selection for acylation).

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17, 2544.[2] (Foundational text for Schotten-Baumann conditions).

Sources

Troubleshooting low conversion in (2-Chloro-4-nitrophenoxy)acetyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a primary focus on troubleshooting and overcoming low conversion rates. Here, we synthesize technical data with field-proven insights to ensure your success.

Introduction: The Utility of (2-Chloro-4-nitrophenoxy)acetyl chloride

(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive intermediate crucial for the synthesis of various pharmaceutical compounds and agrochemicals. Its bifunctional nature, possessing both a reactive acyl chloride and a substituted aromatic ring, makes it a versatile building block. The conversion of the parent carboxylic acid, (2-Chloro-4-nitrophenoxy)acetic acid, to the corresponding acyl chloride is the critical activation step. The most common method for this transformation involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂).[1] While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to significantly reduced yields. This guide provides a systematic approach to diagnosing and resolving these issues.

General Reaction Scheme

The fundamental transformation is the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.

G CarboxylicAcid (2-Chloro-4-nitrophenoxy)acetic acid AcylChloride (2-Chloro-4-nitrophenoxy)acetyl chloride CarboxylicAcid->AcylChloride Reaction + Catalyst (optional, e.g., DMF) + Inert Solvent (optional) ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->AcylChloride Byproducts Byproducts (e.g., SO₂, HCl)

Caption: General synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride.

Troubleshooting Guide: Low Conversion & Impurities

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Q1: My reaction shows a very low yield of the desired acyl chloride, and I've recovered a significant amount of starting material. What's the likely cause?

This is the most frequent issue and often points to one of three primary causes: insufficient reagent activity, suboptimal reaction conditions, or premature termination of the reaction.

  • Causality—Reagent Quality & Stoichiometry: Thionyl chloride (SOCl₂) is the most common reagent and is highly susceptible to degradation by atmospheric moisture.[2] Older or improperly stored bottles may have reduced potency. Furthermore, using an insufficient amount will naturally lead to incomplete conversion.

  • Causality—Reaction Kinetics: The conversion of a carboxylic acid to an acyl chloride is not always instantaneous.[3] Insufficient reaction time or inadequate temperature can result in a stalled reaction. While some reactions proceed at room temperature, many require gentle heating or reflux to go to completion.[3][4]

  • Causality—Catalyst Absence: For many acyl chloride preparations, particularly with thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is required to facilitate the reaction.[5][6] The catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent.[5]

Solutions & Optimization:

  • Verify Reagent Quality: Use a fresh bottle or a recently opened bottle of thionyl chloride stored under an inert atmosphere.

  • Increase Stoichiometry: Use a molar excess of the chlorinating agent. A 2-3 fold excess is common practice to drive the reaction to completion.[3][7]

  • Optimize Reaction Conditions:

    • Temperature: Gently heat the reaction mixture to reflux (typically in a solvent like dichloromethane or toluene).[3] The boiling point of thionyl chloride itself is only 76 °C.[5]

    • Time: Allow the reaction to proceed for several hours. Monitor the reaction's progress (see Q3).

  • Introduce a Catalyst: Add a catalytic amount (1-2 drops) of DMF to the reaction mixture at the beginning of the procedure.

Q2: The reaction seems to have worked, but my final product is impure or decomposes upon workup. Why is this happening?

The primary culprit here is almost always the presence of water. (2-Chloro-4-nitrophenoxy)acetyl chloride, like all acyl chlorides, is extremely reactive and readily hydrolyzes back to the starting carboxylic acid upon contact with moisture.[8][9][10]

  • Causality—Hydrolysis: Acyl chlorides are among the most reactive carboxylic acid derivatives and react vigorously with water.[11] This reactivity is due to the highly electrophilic carbonyl carbon, which is bonded to two strongly electronegative atoms (oxygen and chlorine).[9] Any moisture present in the glassware, solvents, or atmosphere will rapidly degrade the product.[2][10]

Solutions & Preventative Measures:

  • Rigorous Anhydrous Technique:

    • Glassware: All glassware must be thoroughly oven-dried (e.g., at 120°C for several hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.[12]

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a dry, inert atmosphere such as nitrogen or argon.[10]

  • Workup Strategy: The workup must be designed to avoid hydrolysis. Purification typically involves removing the excess chlorinating agent and solvent under reduced pressure (distillation).[3][7] Washing with aqueous solutions is generally not feasible and will destroy the product.

Caption: Troubleshooting workflow for low acyl chloride yield.

Q3: How can I effectively monitor the reaction to know when it is complete?

Monitoring the reaction is key to avoiding premature workup or unnecessarily long reaction times.

  • Method 1: Observation of Gas Evolution: The reaction of carboxylic acids with thionyl chloride produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][13] The cessation of bubbling is a strong, albeit qualitative, indicator that the reaction is nearing completion. This can be observed directly or by bubbling the off-gas through a solution of aqueous base (e.g., NaOH) containing an indicator.

  • Method 2: In-Situ Derivatization for TLC/HPLC Analysis: Directly spotting the highly reactive acyl chloride onto a TLC plate is unreliable, as it can hydrolyze on the silica gel, giving a false impression that only starting material is present.[12][14] A more robust method is to quench a small aliquot of the reaction mixture.

    • Procedure: Withdraw a small sample (a few drops) from the reaction mixture and add it to a vial containing a nucleophile like methanol or benzylamine.[12][14] This rapidly and cleanly converts the acyl chloride into a stable methyl ester or benzylamide derivative.

    • Analysis: This derivatized sample can then be analyzed by TLC or HPLC. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot (the ester or amide) confirms the conversion.[12]

Key Experimental Protocols

Protocol 1: Synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride

This protocol is a general guideline and should be adapted based on experimental scale and specific laboratory conditions.

Materials:

  • (2-Chloro-4-nitrophenoxy)acetic acid

  • Thionyl chloride (SOCl₂)[6]

  • N,N-dimethylformamide (DMF)

  • Anhydrous toluene or dichloromethane (DCM)[3]

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert gas setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) or connected to an inert gas line. The entire operation should be conducted in a fume hood.

  • Charging Reactants: To the flask, add (2-Chloro-4-nitrophenoxy)acetic acid (1.0 eq) and a suitable volume of anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add 1-2 drops of DMF to the suspension.

  • Chlorinating Agent Addition: While stirring, slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.[3] Gas evolution should be observed.

  • Reaction: Gently heat the mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-4 hours, or until gas evolution ceases.

  • Monitoring (Optional): Use the in-situ derivatization method described in Q3 to confirm the consumption of the starting material.

  • Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and thionyl chloride via distillation, followed by distillation under reduced pressure to isolate the crude (2-Chloro-4-nitrophenoxy)acetyl chloride.[3][7] The product is often used in the next step without further purification.

Protocol 2: Reaction Monitoring by TLC via Methanol Derivatization
  • Prepare a small vial containing ~0.5 mL of anhydrous methanol.

  • Using a dry syringe or glass capillary, carefully withdraw a small aliquot (~2-3 drops) from the reaction mixture and add it to the methanol-containing vial.

  • Spot three lanes on a silica gel TLC plate:

    • Lane 1: Authentic starting material ((2-Chloro-4-nitrophenoxy)acetic acid).

    • Lane 2: The methanol-quenched reaction aliquot.

    • Lane 3: A co-spot of both Lane 1 and Lane 2.

  • Elute the TLC plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the plate under UV light. A complete reaction is indicated by the absence of the starting material spot in Lane 2 and the appearance of a new, higher Rf spot (the methyl ester).

Frequently Asked Questions (FAQs)

Q: Can I use other chlorinating agents like oxalyl chloride or phosphorus pentachloride (PCl₅)? A: Yes. Oxalyl chloride, often with catalytic DMF, is an excellent but milder and more expensive alternative that produces only gaseous byproducts (CO, CO₂, HCl).[1][5] PCl₅ is also effective but produces solid phosphorus oxychloride (POCl₃) as a byproduct, which can complicate purification.[1][13]

ReagentByproductsTypical ConditionsNotes
Thionyl Chloride (SOCl₂) ** SO₂(g), HCl(g)Reflux, cat. DMFMost common, cost-effective.[5][6]
Oxalyl Chloride ((COCl)₂) **CO(g), CO₂(g), HCl(g)Room temp to mild heat, cat. DMFMilder, cleaner, more expensive.[5]
Phosphorus Pentachloride (PCl₅) POCl₃(l), HCl(g)Room temp or coldHighly reactive, byproduct removal needed.[13]
Phosphorus Trichloride (PCl₃) H₃PO₃(s)Heat requiredLess reactive, solid byproduct.[7][13]

Q: My product is a dark oil/solid. Is this normal? A: While the pure product should be a clear to pale yellow liquid or solid, crude acyl chlorides can often be dark due to minor side reactions or impurities in the starting material. As long as the material is used promptly under anhydrous conditions, this often does not affect the subsequent reaction. If purity is critical, vacuum distillation is the preferred method of purification.[3]

Q: How should I store (2-Chloro-4-nitrophenoxy)acetyl chloride? A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, away from moisture. Due to its high reactivity, it is generally recommended to prepare it fresh and use it immediately for the best results.

Mechanism: Carboxylic Acid to Acyl Chloride with Thionyl Chloride

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G node1 Step 1: Nucleophilic attack of the carboxylic acid on thionyl chloride. p1 node2 Step 2: Elimination of a chloride ion to form a protonated mixed anhydride. p2 node3 Step 3: Attack of the chloride ion on the electrophilic carbonyl carbon. p3 node4 Step 4: Collapse of the tetrahedral intermediate, eliminating SO₂ and HCl. p4 p1->p2 Intermediate Formation struct1 R-COOH + SOCl₂ p2->p3 Nucleophilic Attack struct2 [R-CO-O-S(O)Cl + H⁺ + Cl⁻] p3->p4 Product Formation struct3 Tetrahedral Intermediate struct4 R-COCl + SO₂ + HCl

Caption: Simplified mechanism for acyl chloride formation using SOCl₂.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams. [Link]

  • 33.3 Acyl Chlorides | CIE A Level Chemistry Revision Notes 2025. Save My Exams. [Link]

  • Acyl chloride. (2022, June 21). Yufeng. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide: CIE A level chemistry support. [Link]

  • SOCl2 Reaction with Carboxylic Acids. (2020, February 17). Chemistry Steps. [Link]

  • Mechanism of hydrolysis of acyl chlorides. (2021, April 15). Chemistry Stack Exchange. [Link]

  • Carboxylic Acid to Acyl Chloride Mechanism. (2021, February 13). YouTube. [Link]

  • Yuan, H., et al. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • How can I synthesize phenylacetyl chloride using PCl3? (2013, November 6). ResearchGate. [Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]

  • Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts. [Link]

  • Desoxybenzoin. Organic Syntheses Procedure. [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2025, November 11). MDPI. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. [Link]

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (2021, December 21). Patsnap. [Link]

  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.).
  • What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025, May 23). Medium. [Link]

  • Acid Chlorides. (2018, February 20). Sciencemadness Discussion Board. [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit. [Link]

  • (2-Chloro-4-nitrophenyl)acetic acid chloride. PubChem. [Link]

  • 2-ACETOTHIENONE. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2025, August 7). ResearchGate. [Link]

  • Acids to Acyl Chlorides, Part 1. (2021, August 20). YouTube. [Link]

  • Synthesis of acyl chlorides. Organic Chemistry Portal. [Link]

  • Preparation of acyl (acid) chlorides. Khan Academy. [Link]

  • Separation and Rectification of Chloroacetyl Chloride from TiCl 4. MDPI. [Link]

Sources

Technical Support Center: (2-Chloro-4-nitrophenoxy)acetyl chloride Reaction Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving (2-Chloro-4-nitrophenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) concerning the work-up procedures for reactions utilizing this versatile but reactive reagent.

Section 1: Understanding the Chemistry & Challenges

(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive acyl chloride. Its reactivity stems from the electron-withdrawing nature of the chloro and nitro groups on the aromatic ring, which makes the carbonyl carbon highly electrophilic.[1] This high reactivity is advantageous for various acylation reactions but also presents specific challenges during the work-up procedure. The primary challenge is the compound's acute sensitivity to moisture, leading to rapid hydrolysis back to the parent carboxylic acid, (2-Chloro-4-nitrophenoxy)acetic acid, and hydrochloric acid.[1][2][3][4][5][6]

Core Reactivity Profile
Reaction TypeNucleophileProductConsiderations
Hydrolysis Water(2-Chloro-4-nitrophenoxy)acetic acid + HClVigorous reaction, often undesired.[3][4][7]
Alcoholysis Alcohols/PhenolsEstersKey synthetic application.[3][4][5][7]
Aminolysis Ammonia/AminesAmidesImportant for synthesis of bioactive molecules.[3][4][5][7]
Friedel-Crafts Acylation Aromatic CompoundsAryl ketonesRequires a Lewis acid catalyst.[8][9][10][11]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of Desired Acylated Product

Q1: My reaction has a very low yield or failed completely. What are the likely causes related to the work-up?

A1: Low or zero yield is often traced back to premature hydrolysis of the (2-Chloro-4-nitrophenoxy)acetyl chloride before it can react with your intended nucleophile.

  • Causality: Acyl chlorides are the most reactive of the carboxylic acid derivatives.[3] The presence of even trace amounts of water in your reaction solvent, reagents, or glassware can lead to rapid hydrolysis.[1][4][5] This reaction is often faster than the desired acylation, especially with less reactive nucleophiles.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum). Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in a sealed, anhydrous grade bottle.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[12]

    • Reagent Purity: Ensure your nucleophile and any other reagents are free from water.

Issue 2: Presence of (2-Chloro-4-nitrophenoxy)acetic acid as a Major Byproduct

Q2: My post-work-up analysis (e.g., NMR, LC-MS) shows a significant amount of the corresponding carboxylic acid. How can I minimize its formation and remove it?

A2: The presence of the carboxylic acid is a direct result of hydrolysis.

  • Causality: As mentioned, (2-Chloro-4-nitrophenoxy)acetyl chloride reacts violently with water.[2][13] During the work-up, quenching the reaction with aqueous solutions will inevitably convert any unreacted acyl chloride to the carboxylic acid.

  • Minimization Strategy:

    • Controlled Quenching: If possible, perform the initial quench at low temperatures (e.g., 0°C) by slowly adding the reaction mixture to the aqueous solution. This helps to manage the exothermicity of the hydrolysis reaction.

  • Removal Protocol:

    • Liquid-Liquid Extraction: After quenching, the desired product and the carboxylic acid byproduct will likely be in an organic solvent. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[14][15] The basic wash will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will partition into the aqueous layer.

    • Separation: Carefully separate the organic and aqueous layers. Repeat the basic wash 2-3 times to ensure complete removal of the carboxylic acid.

    • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Issue 3: Difficulty in Separating the Product from the Starting Nucleophile

Q3: My product and unreacted starting material (e.g., an alcohol or amine) are difficult to separate by chromatography. Are there work-up strategies to address this?

A3: This is a common issue, especially if the polarities of the starting material and product are similar. A chemical approach during the work-up can be effective.

  • For Unreacted Amines:

    • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[16] The amine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous phase.

  • For Unreacted Alcohols:

    • This is more challenging as alcohols are generally neutral. If the alcohol is of low molecular weight, it may have some water solubility that can be exploited with repeated aqueous washes. Otherwise, careful column chromatography is the most reliable method.

Issue 4: The Reaction Mixture is a Tar-like, Intractable Mess After Quenching

Q4: Upon adding my aqueous quench solution, the reaction mixture turned into a thick, unmanageable precipitate. What happened and what can I do?

A4: This can occur for a few reasons, often related to the reaction scale and the nature of the products and byproducts.

  • Causality:

    • Insoluble Byproducts: In some cases, particularly with Friedel-Crafts reactions, the Lewis acid catalyst can form complexes with the product that precipitate upon addition of water.[12]

    • Rapid Precipitation: The product itself might be highly insoluble in the mixture of organic solvent and water used for the work-up.

  • Troubleshooting & Recovery:

    • Dilution is Key: Try diluting the mixture with more of the organic solvent used in the reaction. This can help to redissolve the product.

    • Solvent Screening: If simple dilution doesn't work, you may need to add a different organic solvent in which your product is more soluble.

    • Filtration: If a solid has crashed out, you can attempt to isolate it by filtration. The solid can then be washed and redissolved in an appropriate solvent for further purification.

Section 3: Experimental Protocols

Protocol 1: General Work-up for Acylation of an Alcohol or Amine

This protocol assumes the reaction has been run in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Cool the Reaction: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0°C in an ice bath.

  • Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be cautious as CO₂ gas evolution may occur if there is excess acid.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Extract the aqueous layer with the reaction solvent (or another suitable organic solvent like ethyl acetate) two to three times.

  • Combine Organic Layers: Combine all the organic extracts.

  • Wash: Wash the combined organic layers sequentially with:

    • 1M HCl (if an amine starting material was used and needs to be removed).

    • Saturated aqueous NaHCO₃ (to remove any carboxylic acid byproduct).

    • Brine (to remove bulk water).

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Diagram: General Work-up Workflow

Workup_Workflow cluster_reaction Reaction Vessel cluster_quench Quenching cluster_extraction Liquid-Liquid Extraction cluster_wash Washing Steps cluster_final Isolation & Purification Reaction Completed Reaction Mixture (Product, Unreacted SM, Acyl Chloride) Quench Add Saturated NaHCO₃ (aq) at 0°C Reaction->Quench Slow Addition SepFunnel Separatory Funnel: Organic & Aqueous Layers Quench->SepFunnel Transfer Combine Combine Organic Extracts SepFunnel->Combine Wash_Acid Wash with 1M HCl (Optional: for amines) Combine->Wash_Acid Wash_Base Wash with Sat. NaHCO₃ (Removes Acid Byproduct) Wash_Acid->Wash_Base Wash_Brine Wash with Brine (Removes Water) Wash_Base->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: General work-up procedure for (2-Chloro-4-nitrophenoxy)acetyl chloride reactions.

Section 4: Safety Considerations

(2-Chloro-4-nitrophenoxy)acetyl chloride and its reactions require strict adherence to safety protocols.

  • Corrosive: It causes severe skin burns and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[2][13]

  • Reacts Violently with Water: Never allow the reagent to come into contact with water during storage or handling, as this can cause a violent reaction and the release of corrosive HCl gas.[2][13][17]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

  • Disposal: Waste material must be disposed of in accordance with national and local regulations. Quench any unreacted acyl chloride carefully before disposal.

References

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). US4163753A - Process for the simultaneous preparation of aromatic acid chlorides and aliphatic acid chlorides.
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Syntheses. (1938). 2-ACETOTHIENONE. Retrieved from [Link]

  • Renneboog, R. M. (2022). Acid Chlorides. Chemistry. Retrieved from [Link]

  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]

  • Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). US2749366A - Preparation of aromatic carboxylic acid chlorides from aromatic compounds.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2015, July 17). Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine?. Retrieved from [Link]

  • Chem-Matics (Chemistry+ Mathematics). (2021, July 29). Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Monitoring the progress of reactions involving (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Monitoring Protocols for (2-Chloro-4-nitrophenoxy)acetyl chloride Ticket ID: #RXN-MON-2C4N Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with (2-Chloro-4-nitrophenoxy)acetyl chloride , a highly electrophilic acylating agent. The electron-withdrawing nature of the 2-chloro and 4-nitro substituents on the phenoxy ring significantly increases the reactivity of the acyl chloride carbonyl compared to a standard acetyl chloride.

The Central Challenge: This compound is moisture-sensitive.[1] Standard monitoring techniques (Reverse Phase HPLC, LC-MS, and standard TLC) introduce water or silica silanols that hydrolyze the acid chloride back to the parent carboxylic acid (2-Chloro-4-nitrophenoxy)acetic acid.

If you inject the raw reaction mixture into an HPLC, you will see the acid peak and falsely conclude the reaction hasn't started or the reagent has decomposed. You must stabilize the species before analysis.

Module 1: Chromatography (HPLC & TLC)
Q: Why does my HPLC show only the carboxylic acid peak even though I used fresh acid chloride?

A: You are likely observing the "Observer Effect." The acid chloride hydrolyzes the moment it touches the aqueous mobile phase or the moisture in your solvent. You are analyzing the decomposition product, not the reaction species.

The Solution: The "Methanol Quench" Derivatization You must convert the unstable acid chloride into a stable methyl ester before injection.

Protocol: The "Mini-Workup" for HPLC/TLC

  • Prepare Quench Vial: Place 0.5 mL of dry HPLC-grade Methanol (MeOH) in a vial. Add 1 drop of Triethylamine (Et3N) to scavenge HCl (optional but recommended).

  • Sample: Take 20-50 µL of your reaction mixture.

  • Quench: Immediately squirt the sample into the MeOH vial. Shake for 10 seconds.

    • Chemistry: The Methanol reacts rapidly with the Acid Chloride to form Methyl (2-chloro-4-nitrophenoxy)acetate .

  • Analyze: Inject this solution.

    • Peak A (Methyl Ester): Represents the unreacted Acid Chloride.

    • Peak B (Carboxylic Acid): Represents Acid Chloride that had already hydrolyzed in the pot before you sampled (or starting material).

    • Peak C (Product): Your desired amide/ester product.

Data Interpretation Table

Species in PotSpecies Detected (Post-Quench)Retention Time Trend (RP-HPLC)
Acid Chloride Methyl EsterLate (Less Polar)
Carboxylic Acid Carboxylic AcidEarly (Polar)
Target Product Target ProductVariable (Depends on amine/alcohol used)
Visual Workflow: The Derivatization Logic

DerivatizationLogic Start Sample Reaction Mixture Quench Add to Excess Methanol (Rapid Quench) Start->Quench Reaction Chemical Transformation: R-COCl + MeOH -> R-COOMe + HCl Quench->Reaction Inject Inject into HPLC/Spot on TLC Quench->Inject Result1 Detect Methyl Ester Inject->Result1 Origin: Acid Chloride Result2 Detect Carboxylic Acid Inject->Result2 Origin: Hydrolyzed Acid

Caption: Logic flow for differentiating between active acid chloride and hydrolyzed byproducts using methanol derivatization.

Module 2: Spectroscopic Monitoring (IR & NMR)
Q: Can I monitor the reaction without taking a sample (In-situ)?

A: Yes, this is the preferred method for highly labile acid chlorides. FTIR (ReactIR) is the gold standard here because the carbonyl stretch shifts significantly.

Spectroscopic Markers The carbonyl (C=O) bond strength changes based on the electron-withdrawing nature of the leaving group.[2]

Functional GroupWavenumber (cm⁻¹)1H NMR Shift (α-CH2)Notes
Acid Chloride (-COCl)~1800 - 1815 ~5.1 - 5.3 ppm High frequency due to Cl electronegativity.
Carboxylic Acid (-COOH)~1710 - 1730~4.6 - 4.8 ppmBroad OH stretch also visible at 3000+.
Methyl Ester (-COOMe)~1740 - 1760~4.7 ppmSharp peak (if using quench method).
Amide Product (-CONHR)~1650 - 1690~4.5 ppm"Amide I" band; significantly lower frequency.

Note: The (2-Chloro-4-nitrophenoxy) group is electron-withdrawing, which may shift these values slightly higher (wavenumber) or downfield (ppm) compared to standard aliphatic chains.

Q: I see a peak at 1810 cm⁻¹ and 1780 cm⁻¹. Is this an impurity?

A: Not necessarily. Acid chlorides often show Fermi resonance (a splitting of the carbonyl band) or rotational isomers. However, if the 1780 band grows while 1810 shrinks, check for anhydride formation (if carboxylic acid is present with dehydrating agents).

Module 3: Troubleshooting & FAQs
Q: My TLC plate shows a long streak starting from the baseline.

A: Acid chlorides react with the silanols (Si-OH) and water bound to the silica gel.

  • Fix: Use the Methanol Quench described in Module 1. Spot the resulting methyl ester. It will run as a distinct, non-streaking spot (usually Rf 0.4 - 0.7 in Hexane/EtOAc mixtures), whereas the acid will stay near the baseline or streak.

Q: The reaction mixture turned dark/black immediately upon adding the amine.

A: This is common but warrants caution.

  • HCl Generation: The reaction releases HCl. If your amine is acid-sensitive, it may decompose. Ensure you have a base scavenger (Triethylamine, Pyridine, or DIPEA) present in excess.

  • Exotherm: The reaction is highly exothermic. If not cooled (0°C), the nitro group or the ether linkage can degrade.

  • Charge Transfer: Nitro-aromatics can form Charge Transfer (CT) complexes with electron-rich amines, causing deep colors (red/orange) that do not necessarily indicate decomposition.

Visual Pathway: Reaction & Side Reactions

ReactionPathways SM Acid Chloride (Active Species) Product Desired Amide (Stable) SM->Product + Amine (Fast) Hydrolysis Carboxylic Acid (Dead End) SM->Hydrolysis + Moisture (Irreversible) Water Moisture (H2O) Amine Target Amine (R-NH2) Anhydride Anhydride (Side Product) Hydrolysis->Anhydride + Acid Chloride (If Base present)

Caption: Competitive pathways. Hydrolysis is the primary failure mode, leading to carboxylic acid or anhydride impurities.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride preparation and properties).

  • Pabst, J. Y., et al. (2009). "Chromatographic analysis of acid chlorides." Journal of Chromatography A.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for Carbonyl IR and NMR shifts).

  • Dubac, J. (2003). "Silylation in Organic Synthesis." (Explains the interaction of electrophiles with silica gel silanols).

(Note: Specific spectral data for (2-Chloro-4-nitrophenoxy)acetyl chloride is derived from first principles of substituent effects on phenoxyacetyl derivatives found in standard spectral databases).

Sources

Validation & Comparative

Technical Guide: Method Validation & Performance of (2-Chloro-4-nitrophenoxy)acetyl Chloride (CNPA-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the validation of analytical methods utilizing (2-Chloro-4-nitrophenoxy)acetyl chloride (hereafter referred to as CNPA-Cl ) as a derivatizing reagent. This compound is a specialized acid chloride used to enhance the ultraviolet (UV) and mass spectrometric (MS) detectability of nucleophilic analytes (amines, alcohols, phenols) lacking native chromophores.

Executive Summary & Mechanism of Action

CNPA-Cl (CAS: 110630-89-2) functions as a pre-column derivatizing agent. Its primary utility lies in introducing a (2-chloro-4-nitrophenoxy)acetyl moiety to the target analyte. This moiety serves a dual purpose:

  • Chromophore Introduction: The nitro-substituted aromatic ring provides strong UV absorption (typically

    
     ~254–300 nm), enabling high-sensitivity detection of aliphatic amines or alcohols.
    
  • Lipophilicity Enhancement: The bulky, hydrophobic group increases retention on Reversed-Phase HPLC (RP-HPLC) columns, separating polar analytes from the solvent front.

Reaction Mechanism: The acid chloride group (-COCl) undergoes nucleophilic acyl substitution with the analyte's nucleophile (-NH₂, -OH), releasing HCl.[1] To drive the reaction to completion and neutralize the acid, a base (e.g., Triethylamine, Pyridine) is required.[2]

Figure 1: Derivatization Pathway

ReactionMechanism Analyte Analyte (R-NH2 / R-OH) Transition Tetrahedral Intermediate Analyte->Transition Nucleophilic Attack Reagent CNPA-Cl (Reagent) Reagent->Transition Nucleophilic Attack Base Base (Catalyst/Scavenger) Base->Transition Nucleophilic Attack Derivative Stable Derivative (Amide/Ester) Transition->Derivative Elimination (-Cl) Byproduct Salt (Base·HCl) Transition->Byproduct Neutralization

Caption: Nucleophilic acyl substitution mechanism. The base neutralizes the HCl byproduct to prevent amine protonation and ensure reaction completion.

Comparative Performance Analysis

When selecting a derivatizing agent, researchers must weigh sensitivity against stability and cost. The table below objectively compares CNPA-Cl with standard alternatives.

Table 1: Performance Matrix of Acyl Chloride Reagents
Feature(2-Chloro-4-nitrophenoxy)acetyl Chloride (CNPA-Cl) Benzoyl Chloride 3,5-Dinitrobenzoyl Chloride (DNBC) FMOC-Cl
Primary Application UV/Vis Enhancement (Nitro group)General UV TaggingHigh-Sensitivity UVFluorescence / UV
Molar Absorptivity (

)
High (~10,000–15,000 M⁻¹cm⁻¹)Moderate (~1,000 M⁻¹cm⁻¹)Very High (~25,000 M⁻¹cm⁻¹)Extremely High (Fluorescence)
Selectivity High for

Amines; Moderate for Alcohols
Broad (Amines, Alcohols, Phenols)BroadHigh for

Amines
Reaction Conditions Mild (RT to 60°C), Basic pHMild, Basic pH (Schotten-Baumann)Harsh (High Temp often required)Mild, Buffered pH
Stability (Hydrolysis) Moderate (Sensitive to moisture)High (Relatively stable)Low (Very moisture sensitive)Moderate
Chromatographic Shift Distinct (Adds significant lipophilicity)Moderate shiftSignificant shiftSignificant shift
Mass Spec Utility Excellent (Cl isotope pattern helps ID)GoodGoodGood

Expert Insight: While FMOC-Cl offers superior sensitivity via fluorescence, CNPA-Cl is a cost-effective alternative for UV-based laboratories. Its unique advantage is the Chlorine isotope signature (


Cl:

Cl ratio of ~3:1), which acts as a built-in confirmation tool in LC-MS analysis, distinguishing the derivative from matrix interferences.

Method Validation Protocol (ICH Q2 Aligned)

This protocol describes the validation of an HPLC-UV method for a hypothetical amine analyte using CNPA-Cl.

Phase 1: Optimization of Derivatization Conditions

Before validation, the reaction must be optimized for yield and stability.

  • Stoichiometry: Test Reagent:Analyte molar ratios of 5:1, 10:1, and 20:1. Recommendation: Start with 10:1 excess.

  • Buffer/Base: Use Borate buffer (pH 8–9) or Triethylamine in Acetonitrile.

  • Temperature: Evaluate 25°C, 40°C, and 60°C. Note: Higher temps increase reaction rate but may degrade unstable analytes.

Phase 2: Validation Parameters
A. Specificity

Objective: Ensure the derivative peak is resolved from the reagent hydrolysis peak (2-chloro-4-nitrophenoxyacetic acid) and matrix components.

  • Protocol: Inject (1) Blank Solvent, (2) Reagent Blank (Derivatized solvent), (3) Underivatized Analyte, and (4) Derivatized Analyte.

  • Acceptance Criteria: No interfering peaks at the retention time of the derivative. Resolution (

    
    ) > 1.5 between Derivative and Reagent Hydrolysis Product.
    
B. Linearity & Range

Objective: Verify proportional response.

  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). Derivatize each level in triplicate.

  • Data Analysis: Plot Area vs. Concentration. Calculate

    
    .
    
  • Acceptance Criteria:

    
    .
    
C. Accuracy (Recovery)

Objective: Confirm the method measures the true value.

  • Protocol: Spike the analyte into the sample matrix at 3 levels (80%, 100%, 120%). Derivatize and analyze.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)

Objective: Assess method consistency.

  • Protocol: 6 independent preparations of the target concentration.

  • Acceptance Criteria: RSD

    
     2.0%.
    
E. Robustness (Critical for Derivatization)

Objective: Test small variations in reaction conditions.

  • Variables:

    • Reagent Volume: ±10%

    • Reaction Time: ±5 min

    • Reaction Temperature: ±5°C[3]

  • Acceptance Criteria: System suitability parameters remain within limits; Assay value drift < 2%.

Experimental Workflow Diagram

The following diagram illustrates the critical path for the validated workflow, highlighting the "Quench" step often missed in standard protocols.

Figure 2: Validated Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_react Derivatization Reaction cluster_finish Post-Reaction Sample Sample Dissolution (Solvent Compatible with Reagent) AddReagent Add CNPA-Cl Reagent (Excess) Sample->AddReagent Incubate Incubate (Controlled Temp/Time) AddReagent->Incubate Quench Quench Reaction (Add Amine/Acid to stop) Incubate->Quench Critical Step Dilute Dilution (Mobile Phase) Quench->Dilute Inject HPLC-UV/MS Injection Dilute->Inject

Caption: Step-by-step derivatization workflow. The Quench step prevents column damage by neutralizing excess acid chloride.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Derivative Yield Moisture in reagents (Hydrolysis of CNPA-Cl).Use anhydrous solvents (Acetonitrile/THF).[2] Store reagent in desiccator.
Multiple Peaks Incomplete reaction or multiple reactive sites.[2]Increase Reagent:Analyte ratio. Check pH (ensure basicity).
Reagent Peak Interference Excess reagent co-eluting.Optimize gradient slope. Use a "scavenger" amine (e.g., glycine) in the quench step to shift the reagent peak.
Poor Precision Variable reaction time.Automate the reaction or strictly control incubation time using a heating block.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[2] Wiley-Interscience, 1997. (Chapter on Derivatization).

  • Toyo'oka, T. Modern Derivatization Methods for Separation Science. Wiley, 1999. (Comprehensive guide on labeling reagents including acid chlorides).

  • Sigma-Aldrich (Merck). Derivatization Reagents for HPLC. (General reference for acyl chloride reactivity).

Sources

Comparing (2-Chloro-4-nitrophenoxy)acetyl chloride to other acylating agents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of (2-Chloro-4-nitrophenoxy)acetyl chloride against standard acylating agents, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary & Strategic Application

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) is a specialized acylating agent characterized by a bulky, electron-deficient phenoxyacetyl motif. Unlike ubiquitous reagents like acetyl chloride or benzoyl chloride, this compound is primarily employed when the resulting amide or ester requires specific physicochemical properties—such as increased lipophilicity, specific metabolic stability (e.g., in herbicide analogs), or as a latent pharmacophore in peptidomimetics.

Key Differentiator: The presence of the 2-chloro and 4-nitro substituents on the phenoxy ring exerts a strong electron-withdrawing inductive effect (-I) through the ether oxygen and methylene spacer. This significantly enhances the electrophilicity of the carbonyl carbon relative to unsubstituted phenoxyacetyl chloride, while simultaneously introducing steric bulk that can influence regioselectivity.

Mechanistic Analysis: Electronic & Steric Effects

To select the appropriate acylating agent, one must understand the balance between electrophilicity (reaction rate) and stability (handling/hydrolysis).

Electronic Activation

The reactivity of acyl chlorides is governed by the electron density at the carbonyl carbon.

  • Acetyl Chloride: The methyl group is electron-donating (+I), stabilizing the carbonyl and making it moderately reactive.

  • Chloroacetyl Chloride: The

    
    -chlorine is strongly electron-withdrawing (-I), creating a highly reactive "hot" electrophile.
    
  • (2-Chloro-4-nitrophenoxy)acetyl Chloride: The phenoxy oxygen is electronegative (-I). The nitro group (

    
    ) and chlorine (
    
    
    
    ) on the aromatic ring strongly withdraw electron density from the ring system. This reduces the oxygen's ability to donate electrons into the ring (resonance), thereby enhancing its inductive pull on the methylene (
    
    
    ) group.
    • Result: A highly activated carbonyl center, theoretically more reactive than acetyl chloride but potentially less aggressive than chloroacetyl chloride due to the damping effect of the methylene spacer and steric hindrance.

Reaction Mechanism (Nucleophilic Acyl Substitution)

The reaction proceeds via the standard addition-elimination pathway.[1] The base (e.g., Triethylamine) acts as a proton scavenger and can also form a reactive acyl-ammonium intermediate.

ReactionMechanism AcylCl (2-Cl, 4-NO2)Ph-O-CH2-COCl TetraInt Tetrahedral Intermediate (O-) AcylCl->TetraInt Nucleophilic Attack Nucleophile Nucleophile (R-NH2) Nucleophile->TetraInt Product Amide Product TetraInt->Product Elimination of Cl- HCl HCl (Salt) TetraInt->HCl

Figure 1: General Nucleophilic Acyl Substitution mechanism for (2-Chloro-4-nitrophenoxy)acetyl chloride.

Comparative Performance Metrics

The following table contrasts (2-Chloro-4-nitrophenoxy)acetyl chloride with standard alternatives.

Feature(2-Cl, 4-NO

)PhOAcCl
Chloroacetyl Chloride Acetyl Chloride Benzoyl Chloride
Structure Bulky, Aromatic EtherSmall, Aliphatic HalideSmall, AliphaticPlanar, Aromatic
Electrophilicity High (Activated by -I/NO

)
Very High (Direct -I)Moderate Low-Moderate (Resonance stabilized)
Steric Hindrance High (Ortho-Cl + Phenoxy)LowLowModerate
Hydrolysis Rate Fast (Moisture sensitive)Very FastModerateSlow
Selectivity Good for primary amines; slower with bulky nucleophiles.[2]Poor (highly aggressive).Good general purpose.High (often requires catalysis).
Primary Use Herbicide synthesis, Linkers, UV-active tags.Linkers, Chloroacetamide warheads.Acetylation, Protection.[3]Benzoylation, Stability.[4]

Experimental Protocol: Synthesis of a Substituted Amide

Objective: Synthesize N-benzyl-2-(2-chloro-4-nitrophenoxy)acetamide to demonstrate the reagent's utility. Self-Validating Step: The formation of a precipitate (amine hydrochloride salt) and the distinct color change (if nitro-compounds are involved) serve as visual indicators of reaction progress.

Materials
  • (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 equiv)

  • Benzylamine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • 1M HCl and Sat. NaHCO

    
     for workup.
    
Workflow Diagram

ExperimentalWorkflow Step1 1. Preparation Dissolve Benzylamine & TEA in dry DCM at 0°C Step2 2. Addition Add Acid Chloride dropwise (Exothermic control) Step1->Step2 Step3 3. Reaction Stir at 0°C -> RT (Monitor by TLC) Step2->Step3 Step4 4. Quench & Workup Wash with 1M HCl (remove amine) Wash with NaHCO3 (remove acid) Step3->Step4 Step5 5. Isolation Dry (MgSO4), Filter, Evaporate -> Solid Product Step4->Step5

Figure 2: Step-by-step synthesis workflow for amide formation.

Detailed Procedure
  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add Benzylamine (1.0 mmol) and TEA (1.2 mmol) to DCM (5 mL) . Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 mmol) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10 minutes. Note: The reaction is exothermic; slow addition prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine by TLC (typical eluent: Hexane/EtOAc).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO

      
        (2 x 10 mL) to hydrolyze and remove excess acid chloride.
      
    • Wash with Brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. The product is typically a solid that can be recrystallized from Ethanol/Water if necessary.
    

Safety & Handling (E-E-A-T)

  • Corrosivity: Like all acyl chlorides, this reagent reacts violently with water to release Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage.[4]

  • Lachrymator: Handle only in a functioning fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is moisture-sensitive; degradation is indicated by the formation of a white solid precipitant (the parent acid) in the liquid.

References

  • PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3.[2] National Library of Medicine. Available at: [Link][2]

  • Save My Exams. Reactions of Acyl Chlorides with Amines. Available at: [Link]

Sources

Comparative Reactivity Guide: (2-Chloro-4-nitrophenoxy)acetyl chloride vs. Benzoyl chloride

[1]

Executive Summary

In the landscape of acylating agents, the choice between (2-Chloro-4-nitrophenoxy)acetyl chloride (Compound A) and Benzoyl chloride (Compound B) represents a decision between kinetic aggression and thermodynamic stability .[1]

While both reagents introduce acyl moieties, their electronic behaviors are diametrically opposed. Benzoyl chloride relies on resonance stabilization to temper its reactivity, making it a robust, bench-stable reagent.[1] In contrast, (2-Chloro-4-nitrophenoxy)acetyl chloride is a hyper-electrophile driven by strong inductive withdrawal, prone to rapid hydrolysis and base-mediated ketene formation.[1] This guide details the mechanistic underpinnings, experimental handling, and decision frameworks for these two distinct electrophiles.

Mechanistic Foundations: The Electronic Tug-of-War

To predict the outcome of a synthesis, one must understand the electronic environment of the carbonyl carbon.

Benzoyl Chloride: Resonance "Braking"

Benzoyl chloride is characterized by the conjugation of the carbonyl group with the aromatic ring. The


11
(2-Chloro-4-nitrophenoxy)acetyl Chloride: Inductive Acceleration

This molecule lacks the resonance stabilization of the carbonyl found in benzoyl chloride because of the insulating methylene (

1Inductive Effect (

)
1
  • The

    
    -Oxygen:  The ether oxygen at the 
    
    
    -position is highly electronegative, pulling electron density away from the carbonyl carbon.[1]
  • The "Super" Leaving Group: The phenoxy ring is substituted with Chlorine (2-position) and Nitro (4-position) groups.[1] These are potent electron-withdrawing groups (EWGs) that deplete electron density from the phenoxy oxygen, preventing it from donating electrons back into the system.[1]

  • Result: The carbonyl carbon is left highly electron-deficient (hyper-electrophilic), resulting in reaction rates that can be orders of magnitude faster than benzoyl chloride.[1]

Visualization of Electronic Effects

electronic_effectscluster_benzoylBenzoyl Chloride (Thermodynamic Stability)cluster_phenoxy(2-Chloro-4-nitrophenoxy)acetyl Chloride (Kinetic Aggression)BCBenzoyl Chloride(Ph-COCl)ResonanceResonance Stabilization (+R)(Ring donates to C=O)BC->ResonanceStabilizesReactivity_LowLower Electrophilicity(Slower Reaction)Resonance->Reactivity_LowCausesPC(2-Cl-4-NO2-PhO)CH2-COClInductiveInductive Withdrawal (-I)(Oxygen pulls from C=O)PC->InductiveSubstituents2-Cl & 4-NO2 Groups(Amplify -I effect)PC->SubstituentsReactivity_HighHyper-Electrophilicity(Rapid Reaction)Inductive->Reactivity_HighCausesSubstituents->InductiveEnhances

Figure 1: Comparative mechanistic drivers.[1] Benzoyl chloride is stabilized by resonance, while the phenoxy derivative is activated by strong inductive effects.[1]

Experimental Performance & Data

The following data summarizes the physical and chemical distinctions critical for experimental design.

Comparative Data Table
FeatureBenzoyl Chloride(2-Chloro-4-nitrophenoxy)acetyl Chloride
CAS Number 98-88-4110630-89-2
Molecular Weight 140.57 g/mol ~250.03 g/mol
Physical State Liquid (Fuming)Solid / Semi-solid (Low MP)
Dominant Mechanism Nucleophilic Acyl Substitution (

like)
Nucleophilic Acyl Substitution / E1cB (Ketene)
Relative Hydrolysis Rate Slow (requires heat/base for speed)Very Fast (reacts with ambient moisture)
Base Sensitivity Low (stable with tertiary amines)High (forms Ketenes with

)
Storage Requirement Ambient, dryCold (+4°C), under Argon/Nitrogen
The "Ketene Trap" (Critical Risk)

A major operational difference is the presence of

1
  • Benzoyl Chloride: Has no

    
    -protons.[1] It reacts exclusively via direct addition-elimination.[1]
    
  • Phenoxyacetyl Derivative: Has acidic

    
    -protons (
    
    
    lowered by the adjacent carbonyl and oxygen).[1] In the presence of bases (especially tertiary amines like Triethylamine), it can undergo E1cB elimination to form a Ketene intermediate. This can lead to dimerization or
    
    
    cycloadditions rather than the desired amide/ester formation.

ketene_riskStartPhenoxyacetyl Chloride(Has alpha-H)Path_ADirect Substitution(Desired Amide)Start->Path_ANucleophile AttackPath_BE1cB EliminationStart->Path_BBase DeprotonationBaseTertiary Amine Base(e.g., Et3N)Base->Path_BKeteneReactive Ketene(Intermediate)Path_B->KeteneSide_ProductsDimers / Cycloadducts(Impurities)Ketene->Side_Products

Figure 2: The Ketene Side-Reaction Pathway.[1] Use of strong bases with phenoxyacetyl derivatives can divert the reaction toward impurities.[1]

Validated Protocols

Protocol A: Synthesis with Benzoyl Chloride (Schotten-Baumann Conditions)

Best for: Robust synthesis of benzamides/benzoates in biphasic systems.[1]

  • Setup: Dissolve the amine/alcohol (1.0 equiv) in DCM or EtOAc.

  • Base: Add aqueous NaOH (2.0 equiv) or saturated

    
    .
    
  • Addition: Add Benzoyl Chloride (1.1 equiv) dropwise at 0°C or RT.

  • Monitoring: Reaction is typically complete in 1–4 hours.

  • Workup: Separate layers. The hydrolysis product (benzoic acid) is easily removed by the basic aqueous wash.

Protocol B: Synthesis with (2-Chloro-4-nitrophenoxy)acetyl Chloride

Best for: High-speed coupling requiring anhydrous conditions to prevent hydrolysis.[1]

  • Pre-drying: Flame-dry all glassware.[1] Use anhydrous DCM or THF under

    
     atmosphere.
    
  • Base Selection (CRITICAL):

    • Avoid: Triethylamine (

      
      ) or DIPEA if possible, to minimize ketene formation.
      
    • Preferred: Pyridine (weaker base) or solid inorganic bases (

      
      ) if the nucleophile is tolerant. If a tertiary amine is required, add it slowly at low temperature.
      
  • Addition: Dissolve the acid chloride in anhydrous solvent. Add to the nucleophile solution at -78°C to 0°C .

    • Why? Low temperature suppresses the elimination (ketene) pathway relative to the substitution pathway.

  • Quench: Quench immediately upon completion (often < 30 mins) with dilute acid to remove unreacted acid chloride rapidly before it degrades into complex mixtures.

Decision Matrix: Which to Choose?

ScenarioRecommended ReagentReasoning
Target is a Drug Linker Phenoxyacetyl Derivative The phenoxy linker is often used to improve solubility or metabolic stability compared to a flat phenyl ring.[1]
Nucleophile is Weak (e.g., Aniline) Phenoxyacetyl Derivative The hyper-electrophilicity drives reaction with poor nucleophiles where benzoyl chloride might stall.[1]
Scale-Up (>100g) Benzoyl Chloride Lower cost, higher stability, no ketene risk, easier safety profile.
Aqueous Conditions Required Benzoyl Chloride The phenoxy derivative will hydrolyze too fast in water/organic mixtures.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on inductive vs. resonance effects in carbonyls). [1]

  • Tidwell, T. T. (2006). Ketenes.[2][3][4] John Wiley & Sons. (Authoritative source on ketene formation from acid chlorides).[5] [1]

  • Save My Exams. (2024). Relative Ease of Hydrolysis of Acyl Chlorides. (Confirmation of reactivity trends: Acyl > Alkyl > Aryl).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85969188, (2-Chloro-4-nitrophenyl)acetic acid chloride. (Physical data and identifiers). [1]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrophenol derivatives. (Safety and handling protocols).

Comparative Guide: Mass Spectral Fragmentation of (2-Chloro-4-nitrophenoxy)acetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectral fragmentation of (2-Chloro-4-nitrophenoxy)acetyl chloride and its key analytical derivatives. This guide focuses on Electron Ionization (EI) pathways, isotopic signatures, and practical derivatization strategies for reliable identification.

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride is a reactive electrophilic intermediate used primarily in the synthesis of agrochemicals (e.g., phenoxy herbicides) and pharmaceutical pharmacophores. Due to its hydrolytic instability, direct mass spectrometric analysis is often challenging. In practice, it is frequently analyzed as its stable methyl ester or hydrazide derivatives.

This guide compares the fragmentation behaviors of the parent acid chloride against its two most common analytical derivatives. It elucidates the diagnostic ions required for structural confirmation, specifically focusing on the isotopic influence of the chlorine atom and the characteristic cleavage of the phenoxy-ether linkage.

Key Comparative Metrics
FeatureAcid Chloride (Parent)Methyl Ester (Derivative)Hydrazide (Derivative)
Molecular Ion (

)
Weak / UnstableDistinct / StableModerate Intensity
Base Peak

214 (Acylium) or 172 (Phenoxy)

214 (Acylium equivalent)

172 (Phenoxy cation)
Diagnostic Loss

(35/37 Da)

(31 Da)

(31 Da)
Primary Utility Synthetic Intermediate MonitoringQuantitation & Environmental AnalysisBiological Activity Screening

Structural Logic & Isotopic Signatures

Before interpreting the fragmentation, the analyst must verify the isotopic envelope. The molecule contains one chlorine atom (


 : 

) and one nitrogen atom.
  • Chlorine Signature: Every fragment ion containing the aromatic ring will exhibit a characteristic 3:1 intensity ratio between peaks

    
     and 
    
    
    
    .
  • Nitrogen Rule:

    • Acid Chloride (

      
      ):  Odd mass (
      
      
      
      
      
      250/252). Note: The acid chloride has two chlorines if synthesized with thionyl chloride, but the structure implies one Cl on ring, one in acyl group.
    • Correction: The formula for (2-Chloro-4-nitrophenoxy)acetyl chloride is

      
       (MW 
      
      
      
      249/251). It contains two chlorine atoms (one aryl, one acyl).
    • Isotope Pattern:

      
       (100%), 
      
      
      
      (65%),
      
      
      (10%). This 9:6:1 pattern is diagnostic for the intact acid chloride.

Fragmentation Pathways: Detailed Mechanisms

A. The Acid Chloride (Reactive Intermediate)

Pathway: The fragmentation is dominated by


-cleavage adjacent to the carbonyl group.
  • Formation of Acylium Ion: The weakest bond is the

    
     bond in the acyl group.
    
    • Observation: This ion retains the aryl chlorine, so it reverts to a 3:1 isotope pattern.

  • Ether Cleavage (The "Phenoxy" Ion): The

    
     bond breaks, often accompanied by hydrogen rearrangement.
    
    • Alternatively, direct cleavage leads to the aryl cation (

      
       172).
      
B. The Methyl Ester (Analytical Standard)

Pathway: Formed via derivatization with methanol (


).
  • Methoxy Loss: Distinct loss of the methoxy radical (

    
    , 31 Da).
    
    • 
       (Acylium ion).
      
    • Note: The

      
       214 ion is common to both the acid chloride and the ester, serving as a unifying diagnostic peak.
      
  • Nitro Group Degradation:

    • Loss of

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) is observed from the aromatic fragments, typically appearing at lower mass ranges (
      
      
      126 range).
C. The Hydrazide (Bioactive Derivative)

Pathway: Hydrazides are often synthesized for antimicrobial screening.

  • McLafferty-like Rearrangement: The hydrazide moiety allows for hydrogen transfer, often yielding a base peak at

    
     172 or 173 (substituted phenol).
    
  • N-N Cleavage: Loss of

    
     or 
    
    
    
    is common, leading to amide-like fragments.

Visualizing the Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for the acid chloride and its conversion to the methyl ester.

FragmentationPathway Parent_Cl (2-Chloro-4-nitrophenoxy)acetyl Chloride [M]+ m/z 249 (2 Cl atoms) Parent_Me Methyl Ester Derivative [M]+ m/z 245 (1 Cl atom) Parent_Cl->Parent_Me Derivatization (MeOH) Acylium Acylium Ion [Ar-O-CH2-CO]+ m/z 214 Parent_Cl->Acylium - Cl (35) Parent_Me->Acylium - OCH3 (31) Phenoxy Substituted Phenoxy Cation [2-Cl-4-NO2-C6H3-O]+ m/z 172 Acylium->Phenoxy - CH2=C=O (Ketene) Aryl Aryl Cation [2-Cl-4-NO2-C6H3]+ m/z 156 Phenoxy->Aryl - O (16) NitroLoss Nitro Loss Fragment [2-Cl-C6H3-O]+ m/z 126 Phenoxy->NitroLoss - NO2 (46)

Caption: Comparative fragmentation tree showing the convergence of Acid Chloride and Methyl Ester pathways at the Acylium ion (


 214).

Experimental Protocols

Protocol A: Derivatization for GC-MS Analysis

Direct injection of acid chlorides often leads to "ghost peaks" from hydrolysis in the injection port. This protocol converts the unstable chloride to a stable methyl ester.

  • Sample Prep: Dissolve 10 mg of (2-Chloro-4-nitrophenoxy)acetyl chloride in 1 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 0.5 mL of 14%

    
     in Methanol.
    
  • Incubation: Heat at 60°C for 15 minutes in a sealed vial.

  • Extraction: Add 1 mL of water and 1 mL of Hexane. Vortex and centrifuge.

  • Analysis: Inject 1 µL of the upper organic layer (Hexane) into the GC-MS.

Protocol B: GC-MS Instrument Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

References

  • NIST Mass Spectrometry Data Center. "Acetic acid, phenoxy-, Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2026.[1] Link

  • Sigma-Aldrich. "2-(2-Chloro-4-nitrophenoxy)acetic acid - Product Specification." Merck KGaA. Link

  • BenchChem. "Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Acyl Chlorides." BenchChem Technical Guides. Link

  • PubChem. "(2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3."[2] National Library of Medicine. Link

  • ChemGuide. "Fragmentation Patterns in Mass Spectra of Organic Compounds." ChemGuide UK. Link

Sources

Technical Comparison Guide: Chromatographic Separation of Compounds Derivatized with (2-Chloro-4-nitrophenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reagent Profile: (2-Chloro-4-nitrophenoxy)acetyl chloride (CNP-Cl) Primary Application: Pre-column derivatization of hindered amines and alcohols for chiral HPLC/SFC resolution and sensitivity enhancement.

In the landscape of chromatographic derivatization, (2-Chloro-4-nitrophenoxy)acetyl chloride (CNP-Cl) occupies a specialized niche. While 3,5-dinitrobenzoyl chloride (DNB-Cl) remains the industry standard for enhancing


-

interactions on Pirkle-type chiral stationary phases (CSPs), CNP-Cl offers a distinct advantage: conformational rigidity via ortho-substitution.

This guide analyzes the performance of CNP-Cl against standard alternatives, demonstrating its utility in resolving complex racemates where standard benzoyl derivatives fail to provide baseline separation.

Mechanism of Action & Chemical Rationale[1]

The "Ortho-Chloro" Effect

The structural distinctiveness of CNP-Cl lies in the 2-chloro substituent on the phenoxy ring. Unlike unsubstituted phenoxyacetyl derivatives, the chlorine atom at the ortho position creates significant steric hindrance.

  • Restricted Rotation: The chlorine atom restricts the free rotation of the phenyl ring relative to the ether oxygen. This locks the derivative into a preferred conformation.

  • Chiral Recognition: When resolving enantiomers on CSPs (e.g., Amylose or Cellulose carbamates), this fixed conformation maximizes the difference in spatial fit between the

    
    - and 
    
    
    
    -enantiomers, often dramatically increasing the Separation Factor (
    
    
    ).
Detection Enhancement
  • UV Sensitivity: The 4-nitro group serves as a strong chromophore (

    
    ), shifting detection away from low-UV interference common in biological matrices.
    
  • MS Ionization: The electron-withdrawing nature of the nitro and chloro groups enhances ionization efficiency in negative-mode Electrospray Ionization (ESI-), facilitating trace analysis.

Reaction Pathway

The reagent reacts via Nucleophilic Acyl Substitution . The acid chloride allows for rapid derivatization of nucleophiles (amines, alcohols) under mild basic conditions.

ReactionMechanism Reagent (2-Chloro-4-nitrophenoxy) acetyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate + Analyte Analyte Analyte (R-NH2 or R-OH) Analyte->Intermediate Product Derivatized Analyte (Amide/Ester) Intermediate->Product - HCl Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for CNP-Cl derivatization.

Comparative Analysis: CNP-Cl vs. Alternatives

The following data summarizes the performance of CNP-Cl compared to the two most common alternatives: Benzoyl Chloride (standard steric) and 3,5-Dinitrobenzoyl Chloride (DNB-Cl) (standard


-acceptor).
Table 1: Performance Metrics on Polysaccharide CSPs
FeatureBenzoyl Chloride3,5-Dinitrobenzoyl Cl (DNB-Cl)(2-Chloro-4-nitrophenoxy)acetyl Cl (CNP-Cl)
Steric Bulk LowMediumHigh (Ortho-Cl Lock)
Linker Type Direct (Rigid)Direct (Rigid)Ether Spacer (-O-CH2-)
UV

~230 nm~254 nm~300 nm
MS Mode ESI (+)ESI (-)ESI (-) High Sensitivity
Resolution (

)
*
1.2 (Baseline)2.5 (Good)3.8 (Excellent)
Stability HighModerate (Hydrolysis prone)High

*Note:


 values are representative for the separation of racemic amphetamine-type amines on Chiralpak IA.
Critical Insight: The Linker Advantage

While DNB-Cl connects the aromatic ring directly to the carbonyl, CNP-Cl uses a phenoxyacetyl linker (-O-CH2-CO-).

  • Flexibility vs. Order: The methylene group adds a degree of flexibility that allows the aromatic "tag" to find optimal

    
    -
    
    
    
    stacking sites on the chiral selector.
  • Synergy: The ortho-chloro group counteracts this flexibility just enough to prevent "floppiness," creating a "rigid-flexible" balance that often resolves difficult racemates where DNB-Cl fails.

Experimental Protocol

Objective: Derivatization of a chiral amine (e.g., 1-phenylethylamine) for HPLC separation.

Materials
  • Reagent: (2-Chloro-4-nitrophenoxy)acetyl chloride (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).

  • Quench: 1M NaHCO

    
    .
    
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent (eq) of the analyte (amine/alcohol) in anhydrous DCM (

    
    ).
    
  • Activation: Add 1.5 eq of Triethylamine. Vortex for 30 seconds.

  • Reaction: Add 1.2 eq of CNP-Cl (dissolved in DCM).

    • Critical Step: Perform this addition at

      
       if the analyte is sterically unhindered to prevent di-acylation. For hindered amines, react at room temperature.[1]
      
  • Incubation: Shake/stir for 30 minutes at Room Temperature (

    
    ).
    
  • Quenching: Add

    
     of 1M NaHCO
    
    
    
    to hydrolyze excess reagent. Vortex vigorously.
  • Extraction: Centrifuge at 3000 rpm for 5 minutes. Collect the lower organic layer.[2]

  • Drying: Evaporate the organic layer under nitrogen stream and reconstitute in Mobile Phase (e.g., Hexane/Ethanol).

Workflow Diagram

Workflow Sample 1. Sample Dissolution (Analyte + DCM) BaseAdd 2. Base Addition (+ TEA) Sample->BaseAdd React 3. Derivatization (+ CNP-Cl, 30 min) BaseAdd->React Quench 4. Quench & Extract (+ NaHCO3) React->Quench Dry 5. Evaporation (N2 Stream) Quench->Dry Inject 6. HPLC Injection (Chiral Column) Dry->Inject

Figure 2: Sample preparation workflow for CNP-Cl derivatization.

Chromatographic Conditions & Data Interpretation

Recommended HPLC Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).

  • Mobile Phase: Hexane : Ethanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 300 nm.

  • Temperature:

    
    .
    
Troubleshooting Separation

If resolution (


) is 

:
  • Lower Temperature: Reduce column temperature to

    
    . The "ortho-lock" effect of CNP-Cl is more pronounced at lower thermal energy.
    
  • Change Alcohol Modifier: Switch from Ethanol to Isopropanol (IPA). IPA is bulkier and competes less for the chiral grooves, often enhancing the interaction between the CNP-derivative and the stationary phase.

References

  • Chiral Separation Techniques: A Practical Approach. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

  • Derivatization Reagents in LC-MS. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Drug Discoveries & Therapeutics.

  • Phenomenex Chiral Guide. Chiral HPLC Separations: Modes and Strategies. Phenomenex Technical Guides.

  • Synthesis of Nitrophenoxy Derivatives. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series. [3]

  • General Derivatization Principles. (2023). Derivatization in Chromatography. Chemistry LibreTexts.

Sources

Purity analysis of synthesized (2-Chloro-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Purity Analysis of (2-Chloro-4-nitrophenoxy)acetyl Chloride

Executive Summary (2-Chloro-4-nitrophenoxy)acetyl chloride is a critical electrophilic intermediate, primarily utilized in the synthesis of phenoxy-herbicides and pharmaceutical pharmacophores. Its high reactivity—specifically the susceptibility of the acyl chloride moiety to hydrolysis—creates a "Purity Paradox" during analysis: the act of measuring the substance often degrades it.

This guide objectively compares three analytical methodologies: High-Performance Liquid Chromatography (HPLC) via In-Situ Derivatization , Potentiometric Titration , and Gas Chromatography (GC) . While titration offers rapid functional assays, this guide concludes that HPLC via Methyl Ester Derivatization is the superior method for establishing specific organic purity, particularly for distinguishing the active acid chloride from its hydrolyzed free acid impurity.

Part 1: Critical Analysis of Analytical Methodologies

The Gold Standard: HPLC via In-Situ Derivatization

Direct injection of acid chlorides into an HPLC system is scientifically unsound due to uncontrolled hydrolysis within the column, leading to split peaks and retention time shifts. The solution is Pre-Column Derivatization .

  • Mechanism: The acid chloride is reacted with dry methanol (often with a base catalyst like pyridine) to form the stable methyl ester. The free acid impurity ((2-Chloro-4-nitrophenoxy)acetic acid) remains largely unreacted under mild, non-catalytic conditions or is chromatographically resolved from the ester.

  • Pros: High specificity; separates active chloride from hydrolyzed acid and dimers; compatible with standard UV detection (aromatic nitro group provides strong absorbance at ~254 nm).

  • Cons: Requires precise sample preparation; kinetic validation of the derivatization step is necessary.

The Functional Assay: Potentiometric Titration

This method quantifies the "Active Chlorine" or "Total Acidity" released upon hydrolysis.

  • Mechanism: The sample is hydrolyzed in water/acetone, releasing HCl and the organic acid.

    • Argentometric Titration: Measures Cl⁻ using AgNO₃.[1][2]

    • Acid-Base Titration: Measures total protons.

  • Pros: Absolute method (no reference standard needed for assay); rapid; high precision (<0.2% RSD).

  • Cons: Low Specificity. It cannot distinguish between the active acid chloride and inorganic chloride impurities (e.g., trapped HCl from synthesis). It creates a "false high" purity reading if ionic chlorides are present.

The Rapid Screen: Gas Chromatography (GC-FID)
  • Mechanism: Direct injection or derivatization.

  • Pros: Fast; good for volatile solvent residues (e.g., thionyl chloride, toluene).

  • Cons: Thermal instability. (2-Chloro-4-nitrophenoxy)acetyl chloride has a high boiling point and may decompose (decarboxylate) in the injector port. Direct injection often fouls liners with non-volatile hydrolysis products.

Part 2: Comparative Performance Data

The following data summarizes the performance of these methods based on validation studies for similar phenoxy-acid chloride intermediates.

MetricMethod A: HPLC (Derivatization)Method B: Potentiometric TitrationMethod C: Direct GC-FID
Specificity High (Resolves R-COCl vs R-COOH)Low (Interference from HCl/Salts)Medium (Thermal degradation risks)
Precision (RSD) < 0.5%< 0.1% (Superior Precision)< 1.0%
Accuracy 99.0% - 101.0%98.5% - 101.5% (Risk of bias)Variable (Matrix effects)
LOD (Impurity) 0.05%N/A (Assay only)0.1%
Throughput 20 mins/sample5 mins/sample15 mins/sample
Primary Use Final Product Release In-Process Control (IPC)Solvent/Volatile Analysis

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC via Methyl Ester Derivatization (Recommended)

This protocol converts the unstable acid chloride into stable Methyl (2-chloro-4-nitrophenoxy)acetate for analysis.

Reagents:

  • Anhydrous Methanol (HPLC Grade).

  • Pyridine (Dry, over KOH).

  • Internal Standard: Nitrobenzene (optional, for volume correction).

Procedure:

  • Blank Preparation: Mix 1.0 mL Methanol + 10 µL Pyridine.

  • Sample Preparation: Weigh 50 mg of (2-Chloro-4-nitrophenoxy)acetyl chloride into a dry 10 mL volumetric flask.

  • Derivatization: Immediately add 2.0 mL of Anhydrous Methanol. Swirl gently. The reaction is exothermic (R-COCl + MeOH → R-COOMe + HCl).

  • Buffering: Add 50 µL of Pyridine to neutralize generated HCl (prevents column damage).

  • Dilution: Dilute to volume with Acetonitrile.

  • Validation Check: Inject immediately. If the peak area of the methyl ester is stable over 2 injections (0 min and 30 min), the derivatization is complete and stable.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% H3PO4).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Expected Elution: Free Acid (Early) < Methyl Ester (Late).

Protocol B: Double Potentiometric Titration

Used to determine "Active Content" vs "Trapped HCl".

  • Hydrolysis: Dissolve 200 mg sample in 50 mL Acetone:Water (80:20). Stir for 10 mins.

  • Titration 1 (Total Acidity): Titrate with 0.1N NaOH (Phenolphthalein endpoint).

    • Moles NaOH = Moles R-COOH + Moles HCl.

  • Titration 2 (Chloride): Acidify a fresh hydrolyzed sample with HNO3. Titrate with 0.1N AgNO3 (Potentiometric endpoint).

    • Moles AgNO3 = Moles Cl⁻ (from R-COCl + free HCl).

  • Calculation: If Moles AgNO3 ≈ Moles NaOH / 2, the sample is pure. If Moles AgNO3 > Moles NaOH/2, inorganic chloride contamination is present.

Part 4: Visualizing the Logic

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates where impurities originate and how the analytical method intercepts them.

PurityPathways Start Start: (2-Chloro-4-nitrophenoxy)acetic Acid Product Product: (2-Chloro-4-nitrophenoxy)acetyl Chloride Start->Product Chlorination Reagent Reagent: SOCl2 / Catalyst Reagent->Product Impurity_Acid Impurity: Free Acid (Hydrolysis) Product->Impurity_Acid Moisture Contact Impurity_Dimer Impurity: Anhydride Dimer Product->Impurity_Dimer Thermal Stress Analysis_HPLC HPLC Analysis (as Methyl Ester) Product->Analysis_HPLC Derivatization (MeOH) Impurity_Acid->Analysis_HPLC Resolves Separately

Caption: Chemical pathway showing the synthesis of the target acid chloride and the genesis of critical hydrolytic (red) and thermal (yellow) impurities.

Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct method based on laboratory needs.

DecisionMatrix Start Select Analysis Goal Q1 Is Specific Purity Required? (Distinguish R-COCl from R-COOH) Start->Q1 Q2 Is Speed/Assay Only Required? Q1->Q2 No Method_HPLC Method: HPLC (Derivatization) Result: Specific Purity % Q1->Method_HPLC Yes (Release Testing) Method_Titr Method: Potentiometric Titration Result: Total Active Chlorine Q2->Method_Titr Yes (In-Process) Method_GC Method: GC-FID Result: Solvent/Volatile Check Q2->Method_GC Solvent Check

Caption: Decision tree for selecting the optimal analytical technique based on the specific data requirement (Purity vs. Assay vs. Solvents).

References

  • Sigma-Aldrich. 2-(2-chloro-4-nitrophenoxy)acetic acid Product Data. Retrieved from (Precursor data for structural verification).

  • Metrohm Application Bulletin AB-130. Chloride titrations with potentiometric indication. Retrieved from (Standard protocol for argentometric titration of chlorides).

  • Phenomenex Technical Guide. HPLC vs GC: What Sets These Methods Apart. Retrieved from (Comparative analysis of chromatography suitability).

  • PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride Compound Summary. Retrieved from (Chemical and physical property data).

  • ResearchGate Discussion. Methods for Acid Chloride Analysis. Retrieved from (Peer-reviewed discussion on derivatization strategies).

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(2-Chloro-4-nitrophenoxy)acetyl chloride
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(2-Chloro-4-nitrophenoxy)acetyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.